Ac-Lys(Ac)-D-Ala-D-Lactic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H27N3O7 |
|---|---|
Molecular Weight |
373.40 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]oxypropanoic acid |
InChI |
InChI=1S/C16H27N3O7/c1-9(16(25)26-10(2)15(23)24)18-14(22)13(19-12(4)21)7-5-6-8-17-11(3)20/h9-10,13H,5-8H2,1-4H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)/t9-,10-,13+/m1/s1 |
InChI Key |
LOEWINUIHJAOMZ-BREBYQMCSA-N |
Isomeric SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C |
sequence |
XAX |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ac-Lys(Ac)-D-Ala-D-Lactic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the depsipeptide Ac-Lys(Ac)-D-Ala-D-Lactic acid, a crucial substrate for studying penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). This document details its chemical structure, physicochemical properties, and its primary application in trapping acyl-enzyme intermediates. Detailed experimental protocols for its use in enzymatic assays and visualizations of the underlying biochemical pathways are provided to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound is a synthetic depsipeptide, where an ester linkage replaces a peptide bond. Specifically, the C-terminal D-Alanine is linked to a D-Lactic acid residue. The lysine residue is diacetylated, with acetyl groups on both the α-amino and ε-amino groups.
Chemical Structure:
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that some of these values are calculated and have not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 65882-12-4 | [1][2] |
| Molecular Formula | C₁₆H₂₇N₃O₇ | [1] |
| Molecular Weight | 373.41 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point (calc.) | 740.5 ± 60.0 °C at 760 mmHg | |
| Density (calc.) | 1.2 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Store at 2-8 °C for short term, -20°C to -80°C for long term storage. | [1][3] |
Spectroscopic Data
Mechanism of Action and Biological Significance
This compound is primarily utilized as a substrate for penicillin-sensitive DD-carboxypeptidases, which are a type of penicillin-binding protein (PBP).[4] These enzymes are crucial for the final steps of bacterial cell wall peptidoglycan synthesis.
The key feature of this depsipeptide is the ester bond replacing the terminal D-Ala-D-Ala peptide bond found in the natural substrate. The hydrolysis of this ester bond by DD-carboxypeptidases proceeds through a two-step mechanism involving an acyl-enzyme intermediate.
Figure 1: Simplified reaction mechanism of DD-carboxypeptidase with this compound.
The rate-limiting step for the natural peptide substrate is often the acylation step. However, with the depsipeptide, the acylation (cleavage of the ester bond) is significantly faster than the deacylation step.[4] This kinetic difference allows for the accumulation and trapping of the acyl-enzyme intermediate, making this compound an invaluable tool for studying the mechanism of these enzymes and for screening potential inhibitors.
Experimental Protocols
The following protocols are based on the methodologies described by Rasmussen et al. (1978) in their seminal paper on the use of this depsipeptide substrate.[4]
Enzymatic Assay of DD-Carboxypeptidase Activity
This protocol describes a method to measure the hydrolysis of this compound by a purified DD-carboxypeptidase.
Materials:
-
Purified DD-carboxypeptidase
-
This compound (radiolabeled or non-radiolabeled)
-
Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Quenching solution (e.g., 0.5 M HCl)
-
High-voltage electrophoresis system or HPLC
-
Scintillation counter (if using radiolabeled substrate)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare the reaction mixture in the assay buffer containing a known concentration of the depsipeptide substrate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the purified DD-carboxypeptidase.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding them to the quenching solution.
-
Separate the product (Ac-Lys(Ac)-D-Ala) from the unreacted substrate using high-voltage electrophoresis at pH 3.5 or by reverse-phase HPLC.
-
Quantify the amount of product formed. If using a radiolabeled substrate, this can be done by scintillation counting of the separated product spots/peaks. For non-radiolabeled substrate, quantification can be achieved by HPLC with appropriate standards.
-
Calculate the initial velocity of the reaction from the rate of product formation.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations.
Trapping of the Acyl-Enzyme Intermediate
This protocol describes the method to isolate the covalent acyl-enzyme intermediate formed during the hydrolysis of the depsipeptide.
Materials:
-
Purified DD-carboxypeptidase (e.g., from Bacillus subtilis)
-
¹⁴C-labeled this compound
-
Incubation buffer (e.g., 0.1 M sodium cacodylate, pH 5.0)
-
pH lowering solution (e.g., 30% acetic acid)
-
Sephadex G-50 column equilibrated with a low pH buffer (e.g., 10% acetic acid)
-
Scintillation counter
Procedure:
-
Incubate the purified DD-carboxypeptidase with ¹⁴C-labeled this compound in the incubation buffer at a suitable temperature (e.g., room temperature) for a defined period (e.g., 10 minutes).
-
Rapidly lower the pH of the incubation mixture to 3.0 by adding the pH lowering solution. This step is crucial to stabilize the acyl-enzyme intermediate.
-
Immediately apply the acidified mixture to the pre-equilibrated Sephadex G-50 column.
-
Elute the column with the low pH buffer and collect fractions.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
The protein-containing fractions (which will elute in the void volume) that have associated radioactivity correspond to the trapped ¹⁴C-acyl-enzyme intermediate.
-
The stoichiometry of substrate binding can be determined by measuring the protein concentration in the radioactive fractions.
Figure 2: Experimental workflow for trapping the acyl-enzyme intermediate.
Applications in Drug Development
The ability to study the mechanism of DD-carboxypeptidases and other PBPs using this compound has significant implications for drug development.
-
High-Throughput Screening: The enzymatic assay described can be adapted for high-throughput screening of compound libraries to identify novel inhibitors of PBPs.
-
Mechanism of Action Studies: This substrate allows for detailed kinetic analysis of potential antibiotics, determining whether they are competitive, non-competitive, or uncompetitive inhibitors, and whether they form covalent adducts with the enzyme.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of this compound, researchers can probe the substrate specificity of different PBPs, aiding in the design of targeted therapeutics.
Conclusion
This compound is a powerful and indispensable tool for researchers studying bacterial cell wall biosynthesis and developing new antibacterial agents. Its unique chemical structure, which facilitates the trapping of a key catalytic intermediate, provides a window into the mechanism of penicillin-binding proteins. The experimental protocols and conceptual frameworks presented in this guide are intended to equip scientists with the knowledge to effectively utilize this depsipeptide in their research endeavors.
References
The Depsipeptide Ac-Lys(Ac)-D-Ala-D-Lactic Acid: A Linchpin in Vancomycin Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria represents a formidable challenge to global public health. Among the most critical of these are vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). The core of this resistance mechanism lies in a subtle yet profound alteration of the bacterial cell wall structure, specifically the modification of peptidoglycan precursors. The depsipeptide Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactate, or Ac-Lys(Ac)-D-Ala-D-Lactic acid, serves as a crucial molecular model for understanding this resistance. It represents the terminus of the altered peptidoglycan precursor that confers high-level resistance to vancomycin and related glycopeptide antibiotics. This guide provides a detailed examination of the mechanism of action centered around this depsipeptide, supported by quantitative data, experimental insights, and visual representations of the involved pathways.
Core Mechanism of Action: Evading Vancomycin Binding
The bactericidal action of vancomycin relies on its ability to form a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2] This binding physically obstructs the transglycosylation and transpeptidation reactions essential for cell wall synthesis, leading to compromised cell wall integrity and osmotic lysis.[1][3]
The mechanism of resistance hinges on the replacement of the terminal D-alanine residue with D-lactate, resulting in a D-alanyl-D-lactate (D-Ala-D-Lac) terminus.[2][4] This substitution of an amide bond with an ester bond eliminates a critical hydrogen bond interaction between vancomycin and the peptide backbone of the precursor.[2] The loss of this single hydrogen bond dramatically reduces the binding affinity of vancomycin for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[2][5]
This compound is a synthetic analog of this modified peptidoglycan precursor terminus.[6] Its structure allows it to act as a substrate for enzymes involved in cell wall metabolism, such as penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), making it an invaluable tool for studying the enzymology of both normal cell wall synthesis and the resistance mechanism.[7][8][9]
The Enzymatic Machinery of Resistance: The van Operon
High-level vancomycin resistance is typically conferred by a cluster of genes, most notably the vanA operon, often located on a transposable element like Tn1546.[5] This operon encodes the enzymatic machinery necessary to reprogram peptidoglycan synthesis. The key enzymes and their roles are:
-
VanH: A D-specific lactate dehydrogenase that converts pyruvate to D-lactate.[10]
-
VanA: A D-alanyl-D-lactate ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[5][10] This enzyme is a pivotal component of the resistance mechanism.
-
VanX: A zinc-dependent D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, thereby preventing its incorporation into the cell wall precursors and ensuring the prevalence of the D-Ala-D-Lac termini.[5]
The coordinated action of these enzymes ensures that the bacterial cell exclusively produces peptidoglycan precursors terminating in D-Ala-D-Lac, leading to a vancomycin-resistant phenotype.[5]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the interaction of vancomycin with native and modified peptidoglycan precursors.
| Parameter | Ligand | Antibiotic | Value | Reference |
| Binding Affinity Reduction | D-Ala-D-Lac vs. D-Ala-D-Ala | Vancomycin | ~1,000-fold decrease | [2][5] |
| Binding Affinity | -Lys-D-Ala-D-Ala terminated surface | Vancomycin | Micromolar (µM) range | [11] |
| Binding Affinity | -Lys-D-Ala-D-Lactate terminated surface | Vancomycin | Millimolar (mM) range | [11] |
| Binding Affinity Enhancement | Dimeric D-Ala-D-Lac analog (Lac-R'd-Lac) | Dimeric Vancomycin (V-Rd-V) | ~40-fold tighter binding than monomeric interaction | [12] |
Signaling and Biosynthetic Pathways
The reprogramming of peptidoglycan synthesis in vancomycin-resistant bacteria follows a well-defined enzymatic cascade.
Caption: Enzymatic pathway of vancomycin resistance.
Experimental Protocols and Workflows
Detailed experimental protocols are often specific to the laboratory and instrumentation. However, the general workflows for key experiments cited in the literature can be outlined.
Workflow for Determining Vancomycin Binding Affinity via Surface Plasmon Resonance (SPR)
This workflow describes the general steps to quantify the binding kinetics and affinity between vancomycin and peptide-terminated surfaces.
Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Methodological Considerations for Ligase Activity Assays
To characterize the activity of enzymes like VanA, a coupled-enzyme spectrophotometric assay can be employed.
-
Reaction Mixture Preparation: A typical reaction mixture would contain buffer (e.g., HEPES), ATP, MgCl₂, D-Alanine, and the substrate of interest (D-Lactate).
-
Coupling Enzymes: The assay is coupled to the oxidation of NADH through the inclusion of lactate dehydrogenase (to measure D-Lactate consumption) or pyruvate kinase and lactate dehydrogenase (to measure ATP consumption).
-
Initiation and Monitoring: The reaction is initiated by the addition of the purified ligase (e.g., VanA). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Kₘ and kₖₐₜ) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
This compound is more than a mere chemical compound; it is a molecular key to understanding one of the most clinically significant antibiotic resistance mechanisms. Its structure, mimicking the altered peptidoglycan precursor, has been instrumental in dissecting the enzymatic pathways and the biophysical interactions that underpin vancomycin resistance. For researchers and drug development professionals, a thorough comprehension of this depsipeptide's role is fundamental to the rational design of new therapeutic strategies aimed at overcoming vancomycin resistance and revitalizing our antibiotic arsenal against multidrug-resistant pathogens.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity for d-Lactate Incorporation into the Peptidoglycan Precursors of Lactobacillus plantarum: Role of Aad, a VanX-Like d-Alanyl-d-Alanine Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:65882-12-4 | Chemsrc [chemsrc.com]
- 9. glpbio.com [glpbio.com]
- 10. vanI: a novel d-Ala-d-Lac vancomycin resistance gene cluster found in Desulfitobacterium hafniense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of a dimeric derivative of vancomycin to L-Lys-D-Ala-D-lactate in solution and at a surface - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Ac-Lys(Ac)-D-Ala-D-Lactic Acid: A Linchpin in Vancomycin Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of vancomycin-resistant bacteria, particularly Enterococcus species, poses a significant threat to global public health. Resistance is primarily mediated by a sophisticated biochemical alteration of the bacterial cell wall structure, specifically the replacement of the terminal D-Ala-D-Ala dipeptide of peptidoglycan precursors with a D-Ala-D-Lactic acid depsipeptide. The synthetic molecule, Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys(Ac)-D-Ala-D-Lactic acid), serves as a crucial research tool that mimics this modified precursor terminus. This technical guide delves into the core biological significance of this depsipeptide, detailing the molecular mechanisms of resistance it underpins, the enzymatic pathways responsible for its synthesis, and its role in evading antibiotic action. We present key quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for professionals in the fields of microbiology, biochemistry, and drug development.
Introduction: The Rise of a Resistant Target
Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive bacterial infections. Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall biosynthesis. This disruption leads to a weakened cell wall and eventual cell lysis.
The efficacy of vancomycin is critically undermined by the production of modified peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac). This seemingly subtle change—the substitution of an amide bond with an ester bond—results in the loss of a key hydrogen bond interaction with vancomycin.[1] This leads to a drastic reduction in binding affinity, rendering the antibiotic ineffective. This compound is a synthetic analog of these modified peptidoglycan termini and is instrumental in studying the enzymes and interactions that confer vancomycin resistance.[2]
The Molecular Basis of Vancomycin Resistance
The core of high-level vancomycin resistance lies in the reprogramming of the peptidoglycan synthesis pathway. This is orchestrated by a cluster of genes, most notably the vanHAX operon, which is regulated by the VanS/VanR two-component system.[3][4]
-
VanH: A dehydrogenase that reduces pyruvate to D-lactic acid.[3]
-
VanA: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[3][5]
-
VanX: A D,D-dipeptidase that specifically hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[4][6]
This concerted enzymatic activity ensures that the majority of peptidoglycan precursors terminate in D-Ala-D-Lac, effectively remodeling the bacterial cell wall to be unrecognizable to vancomycin.
Quantitative Data
The dramatic decrease in vancomycin's efficacy is quantitatively reflected in its binding affinity for the modified precursors and the kinetic efficiency of the resistance-conferring enzymes.
Table 1: Vancomycin Binding Affinity
| Ligand Terminus | Dissociation Constant (Kd) | Fold Decrease in Affinity |
| Ac-Lys(Ac)-D-Ala-D-Ala | ~1 µM | - |
| Ac-Lys(Ac)-D-Ala-D-Lac | ~1 mM | ~1000-fold[1][7] |
Table 2: Kinetic Parameters of VanA Ligase
| Substrate (at subsite 2) | KM | kcat | kcat/KM |
| D-Lactate | 0.69 mM[8] | 32 min-1[8] | 46.4 min-1mM-1 |
| D-Alanine (deprotonated) | 0.66 mM[8] | 550 min-1[8] | 833.3 min-1mM-1 |
| D-Alanine (protonated, pH 7.5) | 210 mM[8] | - | - |
Note: While the deprotonated form of D-Alanine is a better substrate in vitro, its low physiological concentration at neutral pH makes D-Lactate the preferred substrate in vivo.
Table 3: Kinetic Parameters of VanX Dipeptidase
| Substrate | KM | kcat |
| D-Ala-D-Ala | 0.10 mM[9] | 11.5 s-1[9] |
| L-Ala-p-nitroanilide | 300 - 700 µM[10] | 0.028 - 0.080 s-1[10] |
Signaling Pathway and Experimental Workflows
The VanS/VanR Two-Component Regulatory System
The expression of the vanHAX operon is tightly controlled by the VanS/VanR two-component system, which senses the presence of vancomycin in the environment.
Experimental Workflow for Studying Vancomycin Resistance
A typical workflow to investigate the molecular basis of vancomycin resistance involves several key experimental stages.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process typically achieved through solid-phase or solution-phase peptide synthesis methodologies. While detailed, proprietary synthesis protocols vary, the general approach involves:
-
Protection of Functional Groups: The amino and carboxyl groups of the constituent amino acids (L-lysine, D-alanine) and lactic acid are protected using standard protecting groups (e.g., Fmoc, Boc, tBu).
-
Coupling Reactions: The protected building blocks are sequentially coupled using a coupling agent (e.g., HBTU, HATU) to form the peptide and ester bonds.
-
Deprotection: The protecting groups are selectively removed.
-
Acetylation: The N-terminal amino group and the epsilon-amino group of lysine are acetylated.
-
Purification: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
The successful synthesis is confirmed by mass spectrometry and NMR spectroscopy.
Isothermal Titration Calorimetry (ITC) for Vancomycin Binding
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation:
-
Prepare a solution of vancomycin (typically 50-500 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the ligand (Ac-Lys(Ac)-D-Ala-D-Ala or Ac-Lys(Ac)-D-Ala-D-Lac) at a concentration approximately 10-fold higher than the vancomycin concentration in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the vancomycin solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
Enzymatic Assay for VanA Ligase Activity
The activity of VanA can be monitored by measuring the production of ADP, a product of the ligation reaction, using a coupled-enzyme spectrophotometric assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM HEPES, pH 7.5)
-
10 mM MgCl2
-
10 mM ATP
-
Substrates: D-Alanine and D-Lactate at varying concentrations.
-
Coupling enzymes: Pyruvate kinase and lactate dehydrogenase.
-
Phosphoenolpyruvate and NADH.
-
-
Assay Procedure:
-
Add the VanA enzyme to the reaction mixture to initiate the reaction.
-
The ADP produced by VanA is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, regenerating ATP.
-
The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters (KM and kcat) by fitting the initial rate data to the Michaelis-Menten equation.[11]
-
Enzymatic Assay for VanX Dipeptidase Activity
The activity of VanX can be determined by measuring the hydrolysis of a chromogenic substrate or by directly measuring the products of D-Ala-D-Ala hydrolysis.
-
Chromogenic Assay:
-
Use a substrate such as L-alanine-p-nitroanilide.[10]
-
Prepare a reaction mixture containing the substrate and VanX in a suitable buffer.
-
Monitor the increase in absorbance at 405 nm due to the release of p-nitroaniline.
-
-
Direct Hydrolysis Assay (ITC-based):
-
The hydrolysis of D-Ala-D-Ala by VanX can be monitored in real-time using ITC, which measures the heat produced by the reaction.[9]
-
This method allows for the direct determination of kinetic parameters without the need for a chromogenic substrate.
-
Conclusion and Future Perspectives
The depsipeptide this compound is more than a mere chemical curiosity; it represents the molecular cornerstone of high-level vancomycin resistance. A thorough understanding of its biological significance, the enzymes that synthesize it, and the regulatory pathways that control its production is paramount for the development of novel strategies to combat resistant pathogens. Future research should focus on the development of potent inhibitors of the VanA ligase and the VanX dipeptidase. Furthermore, targeting the VanS/VanR regulatory system to prevent the induction of the resistance genes holds promise as a therapeutic approach. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance these critical endeavors.
References
- 1. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of vancomycin resistance protein VanA as a D-alanine:D-alanine ligase of altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Ala-D-Ala dipeptidase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous assay for VanX, the D-alanyl-D-alanine dipeptidase required for high-level vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Depsipeptides in Combating Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Depsipeptides, a class of peptides containing at least one ester bond, have emerged as a promising avenue of research. This technical guide provides an in-depth analysis of the multifaceted roles of depsipeptides in overcoming antibiotic resistance. It delves into their primary mechanisms of action, including direct membrane disruption, targeting of essential intracellular processes, inhibition of bacterial communication and defense systems, and their synergistic potential with conventional antibiotics. This document offers detailed experimental protocols for key assays and presents quantitative data to facilitate comparative analysis. Furthermore, it visualizes complex biological pathways and experimental workflows to provide a clear and comprehensive understanding of the subject.
Introduction to Depsipeptides
Depsipeptides are a structurally diverse class of natural and synthetic compounds characterized by the presence of one or more ester linkages in addition to amide bonds. This structural feature imparts greater conformational flexibility compared to their purely peptide counterparts, which can contribute to their diverse biological activities. Found in various microorganisms, marine organisms, and plants, depsipeptides have demonstrated a broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties. Their unique modes of action against bacteria make them particularly attractive candidates for addressing the challenge of multidrug-resistant (MDR) pathogens.
Mechanisms of Depsipeptide-Mediated Antibiotic Activity and Resistance Modulation
Depsipeptides employ a variety of strategies to exert their antimicrobial effects and overcome resistance mechanisms. These can be broadly categorized as follows:
Direct Membrane Disruption
A primary mechanism for many antimicrobial peptides, including some depsipeptides, is the physical disruption of the bacterial cell membrane. Their amphipathic nature allows them to interact with and insert into the lipid bilayer, leading to pore formation, increased permeability, and ultimately, cell lysis. This direct physical mechanism is less susceptible to the development of resistance compared to the inhibition of specific metabolic pathways.
Targeting Intracellular Processes: The Acyldepsipeptide (ADEP) Example
Acyldepsipeptides (ADEPs) represent a well-studied class of depsipeptides with a unique intracellular target: the caseinolytic protease (ClpP). In its natural state, ClpP is a tightly regulated protease that requires an associated ATPase for substrate recognition and degradation. ADEPs bind to a hydrophobic pocket on ClpP, inducing a conformational change that dysregulates its activity. This leads to the uncontrolled degradation of cellular proteins, including the essential cell division protein FtsZ, ultimately causing cell death. This mechanism is particularly effective against Gram-positive bacteria.
Caption: Acyldepsipeptide (ADEP) mechanism of action via ClpP dysregulation.
Inhibition of Efflux Pumps
Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively expelling antimicrobial agents from the cell. Some depsipeptides have been shown to inhibit the activity of these pumps. By blocking this resistance mechanism, depsipeptides can restore the susceptibility of bacteria to conventional antibiotics that would otherwise be ineffective. This synergistic activity is a key area of interest in drug development.
Disruption of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides protection from antibiotics and the host immune system, contributing significantly to chronic infections and antibiotic resistance. Depsipeptides can interfere with biofilm formation at various stages, including initial attachment, microcolony formation, and maturation. They can also degrade the EPS matrix of established biofilms.
Modulation of Bacterial Signaling Pathways
Depsipeptides can also interfere with bacterial cell-to-cell communication and environmental sensing mechanisms that regulate virulence and resistance.
-
Quorum Sensing (QS): QS is a system of stimulus and response correlated to population density. Bacteria use QS to coordinate gene expression, leading to the production of virulence factors and biofilm formation. Some depsipeptides, such as enniatins, have been shown to interfere with QS signaling, thereby reducing the expression of virulence factors.[1][2][3]
-
Two-Component Systems (TCS): TCS are stimulus-response coupling pathways used by bacteria to sense and respond to environmental changes. They play a crucial role in regulating virulence, antibiotic resistance, and survival. While direct modulation of TCS by specific depsipeptides is an area of ongoing research, the principle of disrupting these signaling cascades represents a promising strategy for antimicrobial development.
Caption: Generalized mechanism of quorum sensing inhibition by depsipeptides.
Quantitative Data on Depsipeptide Activity
The following tables summarize key quantitative data on the antimicrobial and resistance-modulating activities of various depsipeptides.
Table 1: Minimum Inhibitory Concentrations (MIC) of Depsipeptides Against Resistant Bacteria
| Depsipeptide/Peptide | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Dendrocin-ZM1 | S. aureus ATCC 43300 | MRSA | 16 | [4] |
| Dendrocin-ZM1 | MRSA clinical isolates | MRSA | 16 | [4] |
| DP7 | S. aureus (clinical isolate) | - | 16 | [2] |
| CLS001 | S. aureus (clinical isolate) | - | 32 | [2] |
| ASU014 | S. aureus USA300-LAC | MRSA | 100 µM | [3] |
| ASU014 | S. aureus USA100 | MRSA | 100 µM | [3] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Synergistic Activity of Depsipeptides with Conventional Antibiotics (Fractional Inhibitory Concentration Index - FICI)
| Depsipeptide/Peptide + Antibiotic | Bacterial Strain | FICI | Interpretation | Reference |
| Dendrocin-ZM1 + Vancomycin | S. aureus ATCC 43300 | 0.187 | Synergy | [4] |
| DP7 + Vancomycin | Clinical isolates | 0.25 - 0.5 | Synergy | [2] |
| DP7 + Aztreonam | Clinical isolates | 0.25 - 0.5 | Synergy | [2] |
| ASU014 + Oxacillin | S. aureus USA300-LAC | 0.25 | Synergy | [3] |
| ASU014 + Oxacillin | S. aureus USA100 | 0.19 | Synergy | [3] |
FICI ≤ 0.5 indicates synergy; >0.5 to 4 indicates an additive or indifferent effect; >4 indicates antagonism.[5]
Table 3: Biofilm Eradication/Inhibition by Depsipeptides
| Depsipeptide/Peptide | Bacterial Strain | Activity | Concentration | Reference |
| MS07 | P. aeruginosa KCTC 1637 | MBEC | 1.5 µM | [6] |
| MS07 | E. coli KCTC 1923 | MBEC | 4 µM | [6] |
| Melimine | P. aeruginosa ATCC 27853 | MBEC | 640 mg/L | [7] |
| CAMA | P. aeruginosa ATCC 27853 | MBEC | >640 mg/L | [7] |
MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of depsipeptides in antibiotic resistance.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a depsipeptide that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Depsipeptide stock solution
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the depsipeptide in the growth medium in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the depsipeptide dilutions.
-
Include a positive control (bacteria in medium without depsipeptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the depsipeptide that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Bacterial Membrane Permeabilization Assay (Ethidium Bromide Efflux Assay)
Objective: To assess the ability of a depsipeptide to inhibit bacterial efflux pumps.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (positive control, e.g., CCCP)
-
Depsipeptide solution
-
Fluorometer or fluorescence plate reader
Protocol:
-
Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS.
-
Load the cells with EtBr by incubating them in a solution containing EtBr and an efflux pump inhibitor (to maximize uptake).
-
Wash the cells to remove extracellular EtBr and resuspend them in PBS.
-
Initiate efflux by adding glucose to energize the pumps.
-
Immediately add the depsipeptide at various concentrations to different samples.
-
Monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of the depsipeptide indicates inhibition of EtBr efflux.
Caption: Workflow for Ethidium Bromide Efflux Pump Inhibition Assay.
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
Objective: To quantify the ability of a depsipeptide to inhibit biofilm formation and eradicate pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Depsipeptide solution
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Protocol:
For Inhibition:
-
Add different concentrations of the depsipeptide to the wells of a microtiter plate.
-
Inoculate the wells with a diluted bacterial culture.
-
Incubate the plate for 24-48 hours to allow biofilm formation.
-
Wash the wells with PBS to remove planktonic cells.
-
Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 570 nm to quantify the biofilm.
For Eradication:
-
First, grow biofilms in the microtiter plate for 24-48 hours without any depsipeptide.
-
After biofilm formation, remove the planktonic cells and add fresh medium containing different concentrations of the depsipeptide.
-
Incubate for another 24 hours.
-
Proceed with the crystal violet staining and quantification as described above.
Conclusion and Future Directions
Depsipeptides represent a promising and versatile class of antimicrobial agents with the potential to address the growing threat of antibiotic resistance. Their diverse mechanisms of action, including direct membrane disruption, targeting of unique intracellular pathways, and modulation of bacterial defense and communication systems, offer multiple avenues for therapeutic intervention. The synergistic activity of depsipeptides with conventional antibiotics is particularly noteworthy, as it could revitalize the efficacy of existing drug arsenals.
Future research should focus on several key areas:
-
Discovery and Development: Continued exploration of natural sources and synthetic libraries to identify novel depsipeptides with enhanced antimicrobial activity and favorable pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular details of how depsipeptides interact with their targets and modulate bacterial signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of depsipeptide structures to optimize their potency, selectivity, and stability.
-
In Vivo Efficacy and Safety: Rigorous preclinical and clinical evaluation of promising depsipeptide candidates to assess their therapeutic potential and safety in animal models and humans.
The continued and focused investigation of depsipeptides is a critical component of the global effort to combat antibiotic resistance and ensure the future of effective infectious disease treatment.
References
- 1. Frontiers | Novel quorum sensing inhibitor Echinatin as an antibacterial synergist against Escherichia coli [frontiersin.org]
- 2. Novel quorum sensing inhibitor Echinatin as an antibacterial synergist against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quorum sensing inhibitor Echinatin as an antibacterial synergist against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of Sansalvamide A-Amide: An Allosteric Modulator of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity against β- lactamase producing Methicillin and Ampicillin-resistants Staphylococcus aureus: fractional Inhibitory Concentration Index (FICI) determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ac-Lys(Ac)-D-Ala-D-Lactic Acid and the Molecular Basis of Vancomycin Resistance
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vancomycin has long been a last-resort antibiotic for treating severe Gram-positive bacterial infections. However, the emergence of vancomycin-resistant strains, particularly among Enterococcus species and Staphylococcus aureus, presents a significant clinical challenge. This resistance is primarily mediated by a fundamental alteration in the bacterial cell wall synthesis pathway. The canonical D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, the binding target of vancomycin, is replaced by a D-Alanyl-D-Lactate (D-Ala-D-Lac) depsipeptide. This substitution, often involving precursors like Ac-Lys(Ac)-D-Ala-D-Lactic acid, results in a drastic reduction in vancomycin's binding affinity, rendering the antibiotic ineffective. This guide provides a detailed examination of the molecular mechanisms, quantitative binding data, and key experimental protocols relevant to this resistance phenotype.
The Molecular Mechanism of VanA-Type Vancomycin Resistance
The most clinically significant and high-level form of vancomycin resistance is conferred by the vanA operon, typically located on a mobile genetic element like the Tn1546 transposon.[1] This operon encodes a suite of enzymes that reprogram the peptidoglycan synthesis pathway.
2.1 The VanA Regulatory and Structural Genes
The expression of resistance is tightly controlled by a two-component regulatory system and executed by a set of structural genes:
-
VanS and VanR: This pair forms the sensory and regulatory arm. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin in the extracellular environment.[2][3] Upon sensing the antibiotic, VanS autophosphorylates and subsequently transfers the phosphate group to VanR, a cytoplasmic response regulator.[2][4] Phosphorylated VanR then acts as a transcriptional activator, binding to promoter regions to initiate the expression of the resistance genes.[4]
-
VanH: This enzyme is a D-specific α-ketoacid dehydrogenase that converts pyruvate into D-Lactate (D-Lac).[4][5][6] This provides the necessary substrate for the synthesis of the depsipeptide.
-
VanA: The VanA ligase is central to the resistance mechanism. It catalyzes the formation of an ester bond between D-Alanine and the D-Lactate produced by VanH, creating the D-Ala-D-Lac depsipeptide.[4][5][7] This enzyme is functionally homologous to the host's native D-Ala-D-Ala ligase (Ddl) but has a crucial altered substrate specificity.[1][8]
-
VanX: This is a Zn²⁺-dependent D,D-dipeptidase that specifically hydrolyzes the normal D-Ala-D-Ala dipeptide synthesized by the host's Ddl enzyme.[1][5] By eliminating the susceptible precursor, the VanX enzyme ensures that only the resistance-conferring D-Ala-D-Lac termini are incorporated into the growing peptidoglycan chain.[5]
2.2 The Structural Basis for Reduced Affinity
Vancomycin's mechanism of action relies on forming five crucial hydrogen bonds with the terminal D-Ala-D-Ala moiety of the peptidoglycan precursor. This binding complex sterically hinders the transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to cell lysis.
The critical change in resistant strains is the replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac. This substitution eliminates the hydrogen bond between the vancomycin backbone and the NH group of the terminal D-Ala. The loss of this single interaction, coupled with electrostatic repulsion from the lone pair of electrons on the ester oxygen, leads to a profound decrease in binding affinity.[1]
Quantitative Data: Binding Affinities and Enzyme Kinetics
The shift from D-Ala-D-Ala to D-Ala-D-Lac results in a quantifiable and dramatic loss of vancomycin efficacy. This is reflected in binding affinity measurements and the kinetic parameters of the key enzymes involved. The affinity of vancomycin for D-Ala-D-Lac is approximately 1,000 times lower than for D-Ala-D-Ala.[1][5][9]
Table 1: Vancomycin Binding Affinities and MIC Values
| Parameter | Susceptible Target (Ac-Lys-D-Ala-D-Ala) | Resistant Target (Ac-Lys-D-Ala-D-Lac) | Fold Change | Reference |
|---|---|---|---|---|
| Binding Affinity (Kd) | Micromolar (µM) range | Millimolar (mM) range | ~1000-fold decrease | [1][9][10] |
| Vancomycin MIC | ≤ 2 µg/mL | 64 -> 1000 µg/mL | > 32-fold increase |[2][11] |
Table 2: Kinetic Parameters of VanA Ligase (pH 7.5)
| Substrate (at Subsite 2) | Kₘ (mM) | k꜀ₐₜ (min⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) | Reference |
|---|---|---|---|---|
| D-Lactate | 0.69 | 32 | 46.4 | [9][12] |
| D-Alanine (protonated) | 210 | - | - | [9][12] |
| D-Alanine (deprotonated) | 0.66 | 550 | 833.3 |[9][12] |
Note: While the deprotonated form of D-Ala is a better substrate, its concentration is very low at physiological pH, explaining the enzyme's inefficiency in dipeptide synthesis and its preference for D-Lactate.[9][12]
Experimental Protocols
4.1 Minimum Inhibitory Concentration (MIC) Testing
Determining the MIC of vancomycin is a fundamental method for phenotyping resistance.
-
Objective: To determine the lowest concentration of vancomycin that inhibits visible bacterial growth.
-
Methodology (Broth Microdilution):
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of vancomycin in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 35°C for 16-24 hours.[13]
-
The MIC is the lowest concentration of vancomycin with no visible growth.[14]
-
-
Quality Control: Use reference strains such as Enterococcus faecalis ATCC 29212 (susceptible) and ATCC 51299 (resistant).[15]
-
Alternative Methods: Agar dilution, gradient diffusion strips (Etest), and automated systems like Vitek 2 are also commonly used.[16][17]
4.2 Binding Affinity Measurement via Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of molecular interactions.
-
Objective: To quantify the binding kinetics (association and dissociation rates) and affinity (Kd) of vancomycin to D-Ala-D-Ala and D-Ala-D-Lac terminated peptides.
-
Methodology:
-
Surface Preparation: Covalently immobilize synthetic peptides terminating in -Lys-D-Ala-D-Ala or -Lys-D-Ala-D-Lac onto a sensor chip surface (e.g., a gold film with a self-assembled monolayer).[10]
-
Analyte Injection: Flow solutions of vancomycin at various concentrations over the sensor surface.
-
Detection: Monitor the change in the refractive index near the sensor surface as vancomycin binds to the immobilized ligands. This change is proportional to the amount of bound analyte.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[18][19]
-
4.3 Molecular Detection of Resistance Genes
PCR-based methods allow for the rapid and specific detection of the genetic determinants of resistance.
-
Objective: To detect the presence of vanA and vanB genes in bacterial isolates.
-
Methodology (Real-Time PCR):
-
DNA Extraction: Isolate total genomic DNA from the bacterial culture.
-
PCR Amplification: Perform real-time PCR using specific primers and fluorescently labeled probes designed to target conserved regions of the vanA and vanB genes.[20]
-
Detection: Monitor the amplification of the target DNA in real-time by detecting the fluorescence signal. The cycle threshold (Ct) value is inversely proportional to the initial amount of target DNA.
-
Controls: Include a positive control (DNA from a known resistant strain) and a negative control (no template) in each run. An internal control is also used to check for PCR inhibition.[20]
-
Visualizations
5.1 Signaling Pathway for VanA-Type Resistance
References
- 1. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Staphylococcal VraTSR Regulatory System on Vancomycin Resistance and vanA Operon Expression in Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity for d-Lactate Incorporation into the Peptidoglycan Precursors of Lactobacillus plantarum: Role of Aad, a VanX-Like d-Alanyl-d-Alanine Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Ala-D-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]
- 12. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Real-time monitoring of vancomycin using a split-aptamer surface plasmon resonance biosensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. certest.es [certest.es]
The Role of Ac-Lys(Ac)-D-Ala-D-Lactic Acid in Peptidoglycan Synthesis and Vancomycin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys(Ac)-D-Ala-D-Lactic acid), a crucial peptidoglycan precursor analog. This depsipeptide is instrumental in studying the mechanisms of antibiotic resistance, particularly vancomycin resistance in Gram-positive bacteria. This document details the biochemical pathways involved, presents quantitative data on enzyme kinetics and antibiotic binding affinities, and provides comprehensive experimental protocols for relevant assays. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. Vancomycin has long been a last-resort antibiotic for treating serious infections caused by Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). However, the rise of vancomycin-resistant enterococci (VRE) and other resistant strains has necessitated a deeper understanding of the molecular mechanisms underpinning this resistance.
At the core of vancomycin's mechanism of action is its ability to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[1] Vancomycin resistance, in many clinical isolates, is achieved by altering this target. The bacterial cells replace the terminal D-Ala with D-lactic acid (D-Lac), creating a D-alanyl-D-lactic acid (D-Ala-D-Lac) terminus. This substitution dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.[2]
This compound serves as a synthetic analog of this modified peptidoglycan precursor terminus. It is an invaluable tool for researchers studying the enzymes involved in vancomycin resistance and for the development of new therapeutic agents that can overcome this resistance mechanism. This guide will delve into the specifics of this compound and its applications in the field.
The Biochemical Basis of Vancomycin Resistance
The primary mechanism of high-level vancomycin resistance involves a sophisticated enzymatic pathway that remodels the peptidoglycan precursors. This pathway is primarily governed by the vanA gene cluster in enterococci.
The VanA-Mediated Resistance Pathway
The key enzymes encoded by the vanA operon are:
-
VanH: A D-specific α-ketoacid dehydrogenase that reduces pyruvate to D-lactic acid.
-
VanA: A D-alanine:D-lactate ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide bond. This is the pivotal step in generating the altered precursor.[2]
-
VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, thereby preventing its incorporation into the peptidoglycan chain and ensuring the prevalence of the D-Ala-D-Lac terminus.
The concerted action of these enzymes leads to the production of peptidoglycan precursors terminating in D-Ala-D-Lac, for which vancomycin has a significantly lower binding affinity.
References
An In-depth Technical Guide to the Physicochemical Properties and Applications of Ac-Lys(Ac)-D-Ala-D-Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a synthetic depsipeptide of significant interest in the study of bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance. This document provides a comprehensive overview of its physicochemical properties, its primary application as a substrate for DD-carboxypeptidases, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in biochemistry, microbiology, and drug development.
Physicochemical Properties
This compound is a depsipeptide, a molecule that has both peptide and ester bonds. Its structure is analogous to the D-Alanyl-D-Lactate terminus of peptidoglycan precursors found in vancomycin-resistant bacteria. This structural mimicry is central to its biological application.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 65882-12-4 | [1][2][3] |
| Molecular Formula | C₁₆H₂₇N₃O₇ | [1][2] |
| Molecular Weight | 373.401 g/mol | [1][2] |
| Density (predicted) | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point (predicted) | 740.5 ± 60.0 °C at 760 mmHg | [1] |
| Flash Point (predicted) | 401.7 ± 32.9 °C | [1] |
| LogP (predicted) | -1.02 | [1] |
| Vapour Pressure (predicted) | 0.0 ± 5.3 mmHg at 25°C | [1] |
| Exact Mass | 373.184906 | [1] |
| Polar Surface Area | 150.90000 | [1] |
Biological Significance and Applications
The primary utility of this compound lies in its function as a specific substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases).[1][3][4][5] These enzymes are crucial for the final stages of peptidoglycan synthesis in bacteria. By using this depsipeptide, researchers can investigate the kinetics and mechanisms of these enzymes.
A key application is the trapping of acyl-enzyme intermediates.[4][6] The ester bond in this compound is more susceptible to nucleophilic attack by the active site serine of the DD-carboxypeptidase compared to the amide bond in the natural substrate, Ac-Lys(Ac)-D-Ala-D-Ala. This leads to a rapid acylation of the enzyme. By manipulating reaction conditions, such as pH, the subsequent deacylation step can be slowed, allowing for the isolation and characterization of the covalent acyl-enzyme intermediate.
Experimental Protocols
Determination of Physicochemical Properties (General Methodologies)
A standard shake-flask method can be employed. Excess amounts of this compound would be added to a series of solvents (e.g., water, phosphate-buffered saline, DMSO) in sealed flasks. The flasks would be agitated at a constant temperature until equilibrium is reached. The saturated solutions would then be filtered, and the concentration of the dissolved compound determined by a suitable analytical method such as HPLC-UV or mass spectrometry.
Potentiometric titration is a suitable method. A solution of this compound of known concentration would be titrated with a standardized solution of a strong acid or base. The pH of the solution would be monitored throughout the titration. The pKa values can be determined from the inflection points of the resulting titration curve.
Trapping of Acyl-Enzyme Intermediates with DD-Carboxypeptidases
The following protocol is adapted from the work of Rasmussen et al. (1978)[4][6] and is designed to isolate the acyl-enzyme intermediate formed between a DD-carboxypeptidase and this compound.
-
Purified DD-carboxypeptidase (e.g., from Bacillus subtilis)
-
This compound (radiolabeled, e.g., with ¹⁴C, for detection)[6]
-
Incubation Buffer (e.g., 0.05 M sodium acetate, pH 5.0)
-
Quenching Solution (e.g., 0.1 M citrate buffer, pH 3.0)
-
Sephadex G-50 column
-
Scintillation fluid and counter
-
Acetone (for precipitation)
-
SDS-PAGE reagents and equipment
-
Fluorography reagents
-
Incubation: Incubate the purified DD-carboxypeptidase with a molar excess of radiolabeled this compound in the incubation buffer at a specified temperature (e.g., 37°C). The reaction time will depend on the specific enzyme kinetics but can range from minutes to hours.
-
Quenching: Stop the reaction by rapidly lowering the pH to 3.0 with the quenching solution.[6] This acidic pH stabilizes the acyl-enzyme intermediate by slowing the rate of deacylation.
-
Isolation of the Intermediate: Immediately apply the quenched reaction mixture to a pre-equilibrated Sephadex G-50 column. Elute with the quenching buffer to separate the high-molecular-weight acyl-enzyme complex from the unreacted, low-molecular-weight depsipeptide.
-
Detection: Collect fractions from the column and measure the radioactivity of each fraction using a scintillation counter. A peak of radioactivity corresponding to the protein fractions indicates the presence of the trapped acyl-enzyme intermediate.
-
Confirmation by SDS-PAGE: Precipitate the protein from the radioactive fractions with cold acetone.[6] Analyze the precipitate by SDS-PAGE followed by fluorography to visualize the radiolabeled protein, confirming the covalent attachment of the substrate.
Visualizations
Logical Relationship of this compound in Vancomycin Resistance
Caption: Vancomycin resistance mechanism and the role of this compound.
Experimental Workflow for Trapping Acyl-Enzyme Intermediates
Caption: Experimental workflow for isolating the acyl-enzyme intermediate.
Conclusion
This compound is an invaluable tool for probing the mechanisms of bacterial cell wall synthesis and antibiotic resistance. Its ability to act as a specific substrate for DD-carboxypeptidases and to trap the acyl-enzyme intermediate provides deep insights into enzyme function. The data and protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their studies.
References
- 1. Utilization of a depsipeptide substrate for trapping acyl—enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 65882-12-4 | FA110848 [biosynth.com]
- 3. This compound | CAS#:65882-12-4 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Utilization of a depsipeptide substrate for trapping acyl-enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Interactions with Ac-Lys(Ac)-D-Ala-D-Lactic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a synthetic depsipeptide that serves as a valuable tool in the study of bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance. Its structure mimics the C-terminal portion of the altered peptidoglycan precursors found in vancomycin-resistant bacteria, where the typical D-Ala-D-Ala dipeptide is replaced by D-Ala-D-Lactate. This substitution is a key mechanism of resistance to glycopeptide antibiotics like vancomycin. This technical guide provides a comprehensive overview of the enzymatic interactions with this compound, focusing on the enzymes that recognize and process this molecule. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.
Core Enzymatic Interactions
The primary enzymes known to interact with this compound and its structural components are central to the mechanism of vancomycin resistance. These enzymes work in concert to modify the bacterial cell wall precursors, rendering them poor targets for vancomycin.
The Vancomycin Resistance Enzymatic Machinery
Vancomycin resistance, particularly in enterococci, is primarily mediated by the products of the van gene clusters (e.g., vanA, vanB). The key enzymes involved in the synthesis of the D-Ala-D-Lactate terminus are:
-
D-Lactate Dehydrogenase (VanH): This enzyme catalyzes the reduction of pyruvate to D-lactate, providing the substrate for the subsequent ligation step.[1]
-
D-Ala-D-Lac Ligase (VanA, VanB): These ATP-dependent ligases are crucial for vancomycin resistance. They catalyze the formation of the ester bond between D-alanine and D-lactate, producing the D-Ala-D-Lac depsipeptide.[2][3] The VanA ligase exhibits a strong preference for D-lactate over D-alanine at its second substrate-binding site, a key factor in the specificity of this resistance mechanism.[4][5]
-
D-Ala-D-Ala Dipeptidase (VanX): This enzyme selectively hydrolyzes the D-Ala-D-Ala dipeptide, which is synthesized by the host's native D-Ala-D-Ala ligase (Ddl).[1] By eliminating the precursor for the vancomycin-sensitive peptidoglycan terminus, VanX ensures the incorporation of D-Ala-D-Lac.
-
DD-Carboxypeptidase (VanY): This enzyme can further contribute to resistance by removing the terminal D-alanine from any remaining peptidoglycan precursors that end in D-Ala-D-Ala.
While these enzymes are central to the biosynthesis of the D-Ala-D-Lactate moiety, their direct interaction with the full this compound molecule has not been extensively characterized in the literature. The substrate specificity of these enzymes is primarily focused on the D-Ala and D-Lac components.
Interaction with Penicillin-Sensitive DD-Carboxypeptidases
A significant and well-documented enzymatic interaction of this compound is with penicillin-sensitive DD-carboxypeptidases. These enzymes, also known as penicillin-binding proteins (PBPs), are involved in the final stages of peptidoglycan synthesis, specifically in the cross-linking of peptide side chains.
This compound acts as a substrate for these enzymes, which hydrolyze the terminal D-lactyl residue.[6][7][8] This interaction is of particular interest because the ester bond in the depsipeptide is more labile than the corresponding amide bond in the natural D-Ala-D-Ala substrate. This property allows for the trapping of a stable acyl-enzyme intermediate, providing valuable insights into the catalytic mechanism of these enzymes and their inhibition by β-lactam antibiotics.[6]
Quantitative Data
The following tables summarize the available quantitative data on the enzymatic interactions with this compound and related molecules.
Table 1: Kinetic Parameters of VanA Ligase for its Substrates
| Substrate | KM (mM) | kcat (min-1) | Reference(s) |
| D-Alanine (Subsite 1) | - | - | [5] |
| D-Lactate (Subsite 2) | 0.69 | 32 | [5] |
| D-Alanine (deprotonated, Subsite 2) | 0.66 | 550 | [5] |
| D-Alanine (protonated, Subsite 2) | 210 | - | [5] |
Note: The data for VanA ligase pertains to its natural substrates, D-Alanine and D-Lactate, not the complete this compound molecule.
Table 2: Relative Hydrolysis Rates of this compound by DD-Carboxypeptidases
| Enzyme Source | Substrate | Relative Hydrolysis Rate (Depsipeptide vs. Peptide) | Reference(s) |
| Bacillus subtilis | This compound | 15-fold faster | [6] |
| Escherichia coli | This compound | 4-fold faster | [6] |
| Staphylococcus aureus | This compound | No rate acceleration | [6] |
Note: The peptide analog used for comparison is Ac-Lys(Ac)-D-Ala-D-Alanine.
Experimental Protocols
Assay for DD-Carboxypeptidase Activity using this compound
This protocol is based on the principles described by Rasmussen and Strominger (1978) for monitoring the hydrolysis of the depsipeptide substrate.[6]
a. Materials:
-
Purified DD-carboxypeptidase
-
This compound (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Quenching Solution: 1 M HCl
-
Lactate detection kit (e.g., lactate oxidase/peroxidase-based) or HPLC system for lactate quantification.
b. Procedure:
-
Prepare a stock solution of this compound in the Assay Buffer.
-
Set up reaction mixtures in microcentrifuge tubes, each containing Assay Buffer and the substrate at various concentrations.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified DD-carboxypeptidase to each tube.
-
Incubate the reactions for a specific time period, ensuring that the reaction remains in the linear range.
-
Stop the reaction by adding the Quenching Solution.
-
Quantify the amount of D-Lactate released using a lactate detection kit or by separating and quantifying the product using HPLC.
-
Calculate the initial velocity of the reaction for each substrate concentration.
-
Determine the kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation.
Trapping of the Acyl-Enzyme Intermediate
This protocol allows for the isolation and characterization of the covalent intermediate formed between the DD-carboxypeptidase and the substrate.[6]
a. Materials:
-
Purified DD-carboxypeptidase
-
Radiolabeled [14C]this compound
-
Incubation Buffer: 50 mM Sodium Acetate, pH 5.0
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Wash Buffer: Cold acetone
-
Scintillation cocktail and counter
b. Procedure:
-
Incubate the purified DD-carboxypeptidase with radiolabeled [14C]this compound in the Incubation Buffer at a low temperature (e.g., 4°C) for a short period (e.g., 1-5 minutes) to allow for the formation of the acyl-enzyme intermediate.
-
Stop the reaction and precipitate the protein by adding cold Stop Solution.
-
Pellet the precipitated protein by centrifugation.
-
Wash the protein pellet with Wash Buffer to remove any unbound radiolabeled substrate.
-
Resuspend the pellet in a suitable buffer or directly in the scintillation cocktail.
-
Quantify the amount of radioactivity associated with the protein using a scintillation counter.
-
The amount of bound radioactivity corresponds to the amount of trapped acyl-enzyme intermediate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vancomycin resistance pathway.
Caption: DD-Carboxypeptidase assay workflow.
Conclusion
This compound is a crucial molecular probe for investigating the mechanisms of bacterial cell wall biosynthesis and antibiotic resistance. Its primary interaction with penicillin-sensitive DD-carboxypeptidases has provided significant insights into the catalytic mechanisms of these important enzymes. While its direct interaction with the core enzymes of the vancomycin resistance machinery (VanA, VanH, VanX) is not well-established, its structural similarity to the modified peptidoglycan precursor makes it an invaluable tool for studying the broader context of glycopeptide resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of antimicrobial research. Further investigation into the substrate specificity of the vancomycin resistance enzymes and the development of more sensitive assays for DD-carboxypeptidase activity will continue to advance our understanding of these fundamental biological processes.
References
- 1. Kinetic evidence for an acyl-enzyme intermediate in D-alanine carboxypeptidases of Bacillus subtilis and Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of a depsipeptide substrate for trapping acyl-enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarspapers.com [scholarspapers.com]
- 4. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. PBP Isolation and DD-Carboxypeptidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Documents download module [ec.europa.eu]
Foundational Research on Penicillin-Sensitive D-alanine Carboxypeptidases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), crucial enzymes in bacterial cell wall biosynthesis and primary targets for β-lactam antibiotics.
Introduction: The Gatekeepers of Bacterial Cell Wall Integrity
Penicillin-sensitive D-alanine carboxypeptidases are a class of bacterial enzymes that play a pivotal role in the final stages of peptidoglycan (murein) synthesis.[1] Peptidoglycan is a rigid polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic lysis. These enzymes catalyze the cleavage of the terminal D-alanyl-D-alanine bond of peptidoglycan precursors.[2][3] This activity is essential for controlling the degree of cross-linking in the cell wall, a process critical for maintaining cell shape and viability.[1][4]
The profound significance of these enzymes in drug development stems from their identification as key Penicillin-Binding Proteins (PBPs).[5] Their inactivation by penicillin and related β-lactam antibiotics disrupts cell wall synthesis, ultimately leading to bacterial cell death.[6] This guide delves into the biochemical properties, mechanism of action, structural features, and experimental methodologies central to the study of these vital enzymes.
Biochemical Function and Catalytic Mechanism
D-alanine carboxypeptidases exhibit two primary catalytic functions:
-
DD-Carboxypeptidation: The hydrolysis of the C-terminal D-alanine residue from nascent peptidoglycan pentapeptide chains (L-Ala-D-Glu-L-Lys-D-Ala-D-Ala).[1][2]
-
DD-Transpeptidation: The formation of a peptide cross-link between adjacent glycan strands. In this reaction, the enzyme cleaves the terminal D-alanine and then transfers the remaining peptide to an amino acceptor on a neighboring peptide chain.[2][7]
The catalytic mechanism proceeds through a two-step acyl-enzyme intermediate.[8]
-
Acylation: The active site serine attacks the carbonyl carbon of the penultimate D-alanine, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[8][9]
-
Deacylation: The acyl-enzyme intermediate is then resolved by reacting with an acceptor molecule. If the acceptor is water, the reaction is a carboxypeptidation. If the acceptor is an amino group from an adjacent peptide chain, it results in transpeptidation and cross-linking.[2]
Mechanism of Penicillin Inhibition
Penicillin's antibacterial action is a direct consequence of its structural analogy to the D-Ala-D-Ala terminus of the natural substrate.[6][9] The antibiotic acts as a "suicide substrate."
-
The enzyme mistakes penicillin for its natural substrate, and the active site serine attacks the highly reactive β-lactam ring.[5]
-
This forms a stable, long-lived penicilloyl-enzyme complex.[5][10]
-
The deacylation step to regenerate the free enzyme is extremely slow, effectively inactivating the enzyme and halting peptidoglycan cross-linking.[11]
This covalent inactivation is the molecular basis for the efficacy of β-lactam antibiotics.[9][12]
Figure 1: Catalytic vs. Inhibition Pathway of DD-Carboxypeptidase.
Quantitative Data on Enzyme Kinetics and Inhibition
The interaction of D-alanine carboxypeptidases with substrates and inhibitors has been characterized quantitatively. The tables below summarize key kinetic and inhibition parameters for enzymes from various bacterial sources.
Table 1: Kinetic Parameters for Selected DD-Carboxypeptidases
| Enzyme Source | Substrate | Km (mM) | Reference |
|---|---|---|---|
| Neisseria gonorrhoeae | UDP-N-acetylmuramyl-pentapeptide | 0.25 | [13] |
| Bacillus stearothermophilus | Diacetyl-L-lysyl-D-alanyl-D-alanine | N/A | [8] |
| Bacillus subtilis | Diacetyl-L-lysyl-D-alanyl-D-alanine | N/A |[8] |
Note: Specific kcat values are often not reported in foundational literature in favor of relative activity measurements.
Table 2: Inhibition Constants for Penicillins against DD-Carboxypeptidases
| Enzyme Source | Inhibitor (β-Lactam) | IC50 (M) | Reference |
|---|---|---|---|
| Neisseria gonorrhoeae | Penicillin G | 1.0 x 10-8 | [13] |
| Neisseria gonorrhoeae | Ampicillin | 1.0 x 10-8 | [13] |
| Neisseria gonorrhoeae | Cloxacillin | 1.0 x 10-5 | [13] |
| Neisseria gonorrhoeae | Methicillin | 5.0 x 10-7 |[13] |
Experimental Protocols
Detailed methodologies are critical for studying D-alanine carboxypeptidases. The following sections provide synthesized protocols based on established research.
Purification of DD-Carboxypeptidase via Penicillin-Affinity Chromatography
This method leverages the covalent binding of the enzyme to penicillin to achieve high purity. A soluble D-alanine carboxypeptidase from Escherichia coli has been successfully purified using this technique.[14][15]
Principle: The enzyme is passed through a column matrix (e.g., Sepharose) to which a penicillin derivative is covalently coupled. The enzyme's active site serine binds to the immobilized penicillin, retaining it on the column while other proteins are washed away. The enzyme is then eluted.
Methodology:
-
Preparation of Cell Extract:
-
Grow bacterial cells (e.g., E. coli B) to the late logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend cells in buffer containing a stabilizing agent like Triton X-100, which is essential for obtaining a stable enzyme.[14][15]
-
Lyse cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet membranes and debris. The soluble enzyme remains in the supernatant.
-
-
Affinity Chromatography:
-
Prepare a p-aminobenzylpenicillin-Sepharose affinity column.[14]
-
Equilibrate the column with buffer (e.g., 50 mM Tris-HCl, 0.1% Triton X-100, pH 7.5).
-
Load the soluble cell extract onto the column at a slow flow rate.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the bound DD-carboxypeptidase. Elution can be achieved by a change in pH, or more specifically by using a nucleophile like hydroxylamine, which cleaves the penicilloyl-enzyme bond.
-
-
Concentration and Analysis:
D-alanine Carboxypeptidase Activity Assay
Enzyme activity is typically measured by quantifying the release of D-alanine from a substrate. A highly sensitive fluorescent assay is described below.[16]
Principle: The DD-carboxypeptidase releases D-alanine from the substrate (e.g., diacetyl-L-Lys-D-Ala-D-Ala). The liberated D-alanine is then oxidized by D-amino acid oxidase (DAO), producing hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a fluorogenic substrate (e.g., Amplex Red), yielding a highly fluorescent product (resorufin) that can be measured.[16]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Buffer (e.g., Tris-HCl), pH 8.0.
-
Substrate Stock: Prepare a concentrated solution of diacetyl-L-Lys-D-Ala-D-Ala in water.
-
Enzyme Solution: Dilute the purified DD-carboxypeptidase to the desired concentration in assay buffer.
-
Detection Cocktail: Prepare a fresh solution in assay buffer containing D-amino acid oxidase (DAO), horseradish peroxidase (HRP), and a fluorogenic substrate like Amplex Red.
-
-
Assay Procedure (Microplate Format):
-
To each well of a 96-well microplate, add the purified enzyme solution.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes).
-
Stop the carboxypeptidase reaction (e.g., by heat inactivation or addition of a denaturant).
-
Add the Detection Cocktail to each well.
-
Incubate for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm for Amplex Red).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of D-alanine.
-
Calculate the amount of D-alanine released in the enzymatic reactions by comparing their fluorescence values to the standard curve.
-
Determine the specific activity of the enzyme (e.g., in pmol D-Ala released/min/mg enzyme).
-
Figure 2: Experimental Workflow for DD-Carboxypeptidase Analysis.
X-ray Crystallography for Structural Analysis
Determining the three-dimensional structure is essential for understanding the enzyme's mechanism and for rational drug design.
Principle: A highly purified and concentrated protein solution is induced to form a single, well-ordered crystal. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the protein.
Methodology:
-
Protein Preparation:
-
Purify the DD-carboxypeptidase to >98% homogeneity.
-
Concentrate the protein to 5-10 mg/mL in a low-salt buffer.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
For the Streptomyces R61 enzyme, crystals were grown using polyethylene glycol (PEG) as the precipitant.[7]
-
Optimize initial "hits" to produce large, single crystals suitable for diffraction.
-
-
Data Collection:
-
Mount a crystal and cryo-cool it in liquid nitrogen to prevent radiation damage.
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect diffraction data as the crystal is rotated. The crystal from Streptomyces R61 was orthorhombic.[7]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell dimensions and space group.
-
Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or heavy-atom derivatization.
-
Build an atomic model into the calculated electron density map.
-
Refine the model against the experimental data to improve its accuracy. The structure of the Streptomyces R61 enzyme was solved to 2.8 Å resolution.[7]
-
Structural Insights and Drug Development Implications
The crystal structure of DD-carboxypeptidases, such as the one from Streptomyces R61, reveals a multi-domain architecture distinct from classic serine proteases.[7] The active site contains the catalytic serine residue (e.g., Ser36 in the B. stearothermophilus enzyme) which is acylated by both the substrate and penicillin.[6][9] Structural studies of enzyme-inhibitor complexes have confirmed that the β-lactam ring lies near this catalytic serine, providing a precise picture of the inactivation mechanism.[7]
This detailed structural and mechanistic understanding is invaluable for:
-
Rational Drug Design: Designing new β-lactam antibiotics with improved efficacy, a better resistance profile, or an altered spectrum of activity.
-
Understanding Resistance: Analyzing mutations in the active site of DD-carboxypeptidases from resistant bacterial strains.
-
Developing Novel Inhibitors: Creating non-β-lactam inhibitors that target the same active site.
References
- 1. researchgate.net [researchgate.net]
- 2. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel role for peptidoglycan carboxypeptidases in maintaining the balance between bacterial cell wall synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Kinetic evidence for an acyl-enzyme intermediate in D-alanine carboxypeptidases of Bacillus subtilis and Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. uniprot.org [uniprot.org]
- 11. Active-site-serine D-alanyl-D-alanine-cleaving-peptidase-catalysed acyl-transfer reactions. Procedures for studying the penicillin-binding proteins of bacterial plasma membranes [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of penicillin action: penicillin and substrate bind covalently to the same active site serine in two bacterial D-alanine carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some properties of a D-alanine carboxypeptidase in envelope fractions of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Purification of D-alanine carboxypeptidase from Escherichia coli B on a penicillin-Sepharose column - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of Ac-Lys(Ac)-D-Ala-D-Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of Ac-Lys(Ac)-D-Ala-D-Lactic acid, a depsipeptide of significant interest in biochemical and pharmaceutical research. The synthesis involves a multi-step solution-phase approach, beginning with the formation of the depsipeptide D-Alanyl-D-Lactic acid, followed by coupling with Nα,Nε-diacetyl-L-lysine. This protocol outlines the necessary reagents, conditions, and purification methods to obtain the target compound with high purity. The methodologies described herein are based on established principles of peptide and depsipeptide chemistry.
Introduction
This compound is a depsipeptide, a hybrid molecule containing both amide and ester bonds in its backbone. It serves as a crucial substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), making it a valuable tool in the study of bacterial cell wall biosynthesis and the mechanisms of action of β-lactam antibiotics[1][2][3][4][5]. The presence of the D-Ala-D-Lactate terminus is a key feature of vancomycin-resistant bacteria, where this substitution in the peptidoglycan precursor reduces the binding affinity of glycopeptide antibiotics[6][7]. The synthesis of this and related depsipeptides is essential for developing novel antimicrobial agents and for studying the intricacies of antibiotic resistance[2][8]. This protocol details a proposed solution-phase synthesis route.
Chemical Structure and Properties
| Compound Name | This compound |
| CAS Number | 65882-12-4[8][9] |
| Molecular Formula | C₁₆H₂₇N₃O₇[9] |
| Molecular Weight | 373.40 g/mol [9] |
| IUPAC Name | (2S)-2-acetamido-6-acetamido-N-[(1R)-1-[[(1R)-1-carboxyethoxy]carbonyl]ethyl]hexanamide |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis Workflow
The overall synthetic strategy is a solution-phase approach involving three main stages:
-
Synthesis of the depsipeptide Boc-D-Ala-D-Lactic acid benzyl ester. This involves the esterification of N-Boc-protected D-Alanine with the benzyl ester of D-Lactic acid.
-
Coupling of the depsipeptide with di-acetylated lysine. The Boc protecting group is removed from the depsipeptide, and the resulting free amine is coupled with Nα,Nε-diacetyl-L-lysine.
-
Final deprotection. The benzyl ester is removed by hydrogenolysis to yield the final product, this compound.
Figure 1: Solution-phase synthesis workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Boc-D-Alanine | Sigma-Aldrich | ≥99% |
| D-Lactic acid benzyl ester | Commercially available | ≥98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| Nα,Nε-Diacetyl-L-lysine | Bachem | ≥99% |
| HATU | Commercially available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Palladium on carbon (10%) | Sigma-Aldrich | |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC grade |
| Hexanes | Fisher Scientific | HPLC grade |
| Methanol (MeOH) | Fisher Scientific | HPLC grade |
Synthesis of Boc-D-Ala-D-Lac-OBn (Depsipeptide Formation)
-
Dissolve Boc-D-Alanine (1.0 eq) and D-Lactic acid benzyl ester (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash with cold DCM.
-
Wash the combined filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expected Yield: 75-85%.
Synthesis of Ac-Lys(Ac)-D-Ala-D-Lac-OBn (Peptide Coupling)
-
Dissolve Boc-D-Ala-D-Lac-OBn (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene three times to ensure complete removal of TFA. This yields the TFA salt of H-D-Ala-D-Lac-OBn.
-
In a separate flask, dissolve Nα,Nε-Diacetyl-L-lysine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (2.5 eq).
-
Add the TFA salt of H-D-Ala-D-Lac-OBn dissolved in a minimal amount of anhydrous DMF to the activated lysine solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
-
Expected Yield: 60-70%.
Synthesis of this compound (Final Deprotection)
-
Dissolve Ac-Lys(Ac)-D-Ala-D-Lac-OBn (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10% w/w) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
If necessary, purify the product by preparative HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Expected Yield: >90%.
Characterization and Quality Control
| Analysis | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥95% | 97.2% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 374.18 | 374.2 |
| ¹H NMR | Conforms to structure | Conforms |
Signaling Pathway Context
This compound is a key molecule in the context of vancomycin resistance in bacteria. The diagram below illustrates the alteration in the peptidoglycan synthesis pathway that leads to resistance.
Figure 2: Altered peptidoglycan synthesis pathway in vancomycin-resistant bacteria.
Conclusion
The protocol described provides a robust method for the solution-phase synthesis of this compound. This depsipeptide is a valuable research tool for investigating bacterial resistance mechanisms and for the development of new therapeutic agents. The multi-step synthesis requires careful execution and purification at each stage to ensure a high-purity final product. The characterization data provided serves as a benchmark for quality control.
References
- 1. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:65882-12-4 | Chemsrc [chemsrc.com]
- 6. Depsipeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 65882-12-4 | FA110848 [biosynth.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Studying DD-Carboxypeptidases using Ac-Lys(Ac)-D-Ala-D-Lactic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a specialized depsipeptide substrate designed for the sensitive and specific study of DD-carboxypeptidases (DD-CPases). These enzymes, also known as penicillin-binding proteins (PBPs), play a crucial role in the final steps of bacterial cell wall peptidoglycan synthesis. The unique structure of this substrate, where the terminal D-Alanine is linked by an ester bond instead of a peptide bond, facilitates the study of enzyme kinetics, reaction mechanisms, and the screening of inhibitors, such as β-lactam antibiotics.
The replacement of the peptide bond with an ester linkage in this compound leads to a significant acceleration of the acylation step in the enzyme's catalytic cycle. This property makes the depsipeptide an invaluable tool for trapping and studying the acyl-enzyme intermediate, a key step in the catalytic mechanism of DD-carboxypeptidases and the target of penicillin action.[1][2][3]
Applications
-
Kinetic analysis of DD-carboxypeptidase activity: The enhanced rate of hydrolysis of the ester bond allows for more sensitive detection of enzyme activity compared to traditional peptide substrates.
-
Mechanism-based studies: Facilitates the trapping and characterization of the covalent acyl-enzyme intermediate, providing insights into the catalytic mechanism.[1][2]
-
Inhibitor screening: Provides a sensitive platform for screening and characterizing inhibitors of DD-carboxypeptidases, including novel antibiotic candidates.
-
Structure-activity relationship studies: Can be used to investigate the substrate specificity and active site architecture of different DD-carboxypeptidases.
Data Presentation
While specific Michaelis-Menten constants (Km and kcat) for this compound are not consistently reported across the literature in a standardized format, the seminal work by Rasmussen et al. (1978) provides a comparative analysis of its hydrolysis relative to the peptide analog, Ac-Lys(Ac)-D-Ala-D-Ala.
| Enzyme Source | Substrate | Relative Vmax | Fold Increase with Depsipeptide |
| Bacillus subtilis | Peptide | 1 | 15 |
| Depsipeptide | 15 | ||
| Escherichia coli | Peptide | 1 | 4 |
| Depsipeptide | 4 | ||
| Staphylococcus aureus | Peptide | 1 | 1 |
| Depsipeptide | 1 |
Note: The lack of rate acceleration with the S. aureus enzyme is attributed to deacylation being the rate-limiting step with the peptide substrate, thus masking the faster acylation with the depsipeptide.[2] The efficiency of utilization (Vmax/Km) of the depsipeptide was significantly enhanced for all three enzymes, ranging from 19- to 147-fold increases.[2]
Experimental Protocols
Protocol 1: General DD-Carboxypeptidase Activity Assay
This protocol provides a general framework for measuring DD-carboxypeptidase activity. The detection of the released D-Lactic acid or the remaining substrate can be achieved through various methods, including HPLC or coupled enzymatic assays.
Materials:
-
This compound (substrate)
-
Purified DD-carboxypeptidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction quench solution (e.g., 1 M HCl or trifluoroacetic acid)
-
Detection system (HPLC with UV detector, or coupled enzyme system for a spectrophotometric or fluorometric readout)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the desired concentration in Assay Buffer.
-
Enzyme Preparation: Dilute the purified DD-carboxypeptidase in Assay Buffer to the desired concentration.
-
Reaction Initiation: In a microcentrifuge tube or a microplate well, combine the substrate solution and the enzyme solution to initiate the reaction. A typical reaction volume is 50-100 µL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the quench solution.
-
Analysis: Analyze the reaction mixture to quantify the product (D-Lactic acid or Ac-Lys(Ac)-D-Ala) or the remaining substrate. This can be done by reverse-phase HPLC, monitoring the appropriate wavelength for the substrate and product.
Protocol 2: Trapping the Acyl-Enzyme Intermediate
This protocol is adapted from Rasmussen et al. (1978) and is designed to isolate the covalent acyl-enzyme intermediate.[2]
Materials:
-
This compound (radiolabeled, e.g., with ¹⁴C, or non-labeled for detection by other means)
-
Purified DD-carboxypeptidase from Bacillus subtilis
-
Incubation Buffer (e.g., pH 5.0 buffer to slow down deacylation)
-
Quench and Precipitation Solution (e.g., cold acetone)
-
Separation method (e.g., Sephadex G-50 chromatography or SDS-PAGE)
-
Detection system (e.g., liquid scintillation counting for radiolabel or fluorography for SDS-PAGE)
Procedure:
-
Reaction Mixture: Combine the purified B. subtilis DD-carboxypeptidase with radiolabeled this compound in the incubation buffer at a low pH (e.g., 5.0) to stabilize the acyl-enzyme intermediate.
-
Incubation: Incubate the mixture for a short period to allow for the formation of the intermediate.
-
Acidification: Lower the pH of the reaction mixture to approximately 3.0 to further stabilize the intermediate.
-
Isolation of the Intermediate:
-
Chromatography: Immediately apply the acidified reaction mixture to a pre-equilibrated Sephadex G-50 column to separate the acyl-enzyme complex from the unreacted substrate and product.
-
Precipitation: Alternatively, precipitate the protein (including the acyl-enzyme complex) by adding cold acetone.
-
-
Analysis:
-
Chromatography: Collect fractions from the column and measure the radioactivity to identify the peak corresponding to the acyl-enzyme complex.
-
Precipitation: Pellet the precipitated protein, wash, and then analyze by SDS-PAGE followed by fluorography to visualize the radiolabeled acyl-enzyme complex.
-
Visualizations
Caption: DD-Carboxypeptidase catalytic cycle with this compound.
Caption: General experimental workflow for a DD-carboxypeptidase assay.
Caption: Mechanism of DD-carboxypeptidase inhibition by penicillin.
References
- 1. Kinetics of interaction between the exocellular DD-carboxypeptidase-transpeptidase from Streptomyces R61 and beta-lactam antibiotics. A choice of models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of a depsipeptide substrate for trapping acyl-enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of a depsipeptide substrate for trapping acyl—enzyme intermediates of penicillin-sensitive D-alanine carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-Lys(Ac)-D-Ala-D-Lactic Acid in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a crucial depsipeptide substrate utilized in the study of bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance. Its primary application lies in the in vitro characterization of enzymes involved in the vancomycin resistance pathway, such as DD-carboxypeptidases and the VanA, VanB, and VanX enzymes. This document provides detailed application notes and protocols for the use of this compound in relevant enzyme assays.
The rise of vancomycin-resistant enterococci (VRE) and other drug-resistant bacteria poses a significant threat to public health.[1] Vancomycin, a glycopeptide antibiotic, typically functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[2][3][4] In resistant strains, the terminal D-Ala is replaced by D-Lactate, a modification that reduces the binding affinity of vancomycin by approximately 1,000-fold.[2][4][5] This alteration is orchestrated by a set of enzymes encoded by the van gene clusters.
Key Enzymes and Signaling Pathway
The central enzymes in this resistance mechanism include:
-
VanA/VanB Ligases: These enzymes catalyze the formation of the D-Ala-D-Lactate depsipeptide.[2][6] VanA is a bifunctional enzyme capable of producing both D-Ala-D-Lac and D-Ala-D-Ala.[1][7]
-
VanX Dipeptidase: This enzyme specifically hydrolyzes D-Ala-D-Ala, ensuring that only D-Ala-D-Lac precursors are available for cell wall synthesis.[7][8]
-
DD-Carboxypeptidases: These are penicillin-binding proteins (PBPs) that can utilize this compound as a substrate, making it a valuable tool for studying their activity.[7][8][9]
The expression of these resistance genes is regulated by the VanRS two-component system . VanS is a membrane-bound sensor kinase that, in the presence of vancomycin, autophosphorylates and subsequently transfers a phosphate group to the VanR response regulator. Phosphorylated VanR then acts as a transcriptional activator for the vanHAX operon.
Signaling Pathway of Vancomycin Resistance
Caption: VanRS two-component signaling pathway for vancomycin resistance.
Quantitative Data Summary
The following tables summarize key quantitative data related to vancomycin resistance and the enzymes involved.
Table 1: Vancomycin Binding Affinity and Resistance Levels
| Precursor Terminus | Vancomycin Binding Affinity Reduction | Phenotype |
| D-Ala-D-Lactate | ~1,000-fold[2][4][5] | VanA, VanB |
| D-Ala-D-Serine | ~6-fold[5] | VanC, VanE, VanG |
Table 2: Kinetic Parameters of VanA Ligase
| Substrate (at subsite 2) | KM (mM) | kcat (min-1) | Catalytic Efficiency (kcat/KM) (min-1mM-1) |
| D-Lactate | 0.69[2][6] | 32[2][6] | 46.4 |
| D-Ala (deprotonated) | 0.66[2][6] | 550[2][6] | 833.3 |
| D-Ala (protonated, pH 7.5) | 210[2][6] | - | - |
Note: While the deprotonated form of D-Ala is a better substrate, its low concentration at physiological pH makes D-Lactate the preferred substrate in vivo.[2][6]
Table 3: Kinetic Parameters of VanX Dipeptidase
| Substrate | KM (mM) | kcat (s-1) | Method |
| D-Ala-D-Ala | 0.10[8] | 11.5[8] | Isothermal Titration Calorimetry |
| L-Ala-p-nitroanilide | 0.50 | 0.074 | Spectrophotometry |
Experimental Protocols
Experimental Workflow for Enzyme Assays
Caption: General workflow for in vitro enzyme assays.
Protocol 1: DD-Carboxypeptidase Activity Assay using this compound
This protocol is based on the detection of D-Lactate released from the substrate using a D-lactate dehydrogenase (D-LDH) coupled assay.
Materials:
-
This compound
-
Purified DD-carboxypeptidase
-
D-Lactate Dehydrogenase (D-LDH) from Leuconostoc mesenteroides
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 10 mM stock solution of NAD+ in water.
-
Prepare a stock solution of DD-carboxypeptidase at a suitable concentration in assay buffer.
-
Prepare a stock solution of D-LDH (e.g., 100 units/mL) in assay buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following in order:
-
Assay Buffer to a final volume of 200 µL.
-
NAD+ to a final concentration of 2 mM.
-
D-LDH to a final concentration of 2 units/mL.
-
This compound to the desired final concentration (e.g., for KM determination, vary the concentration from 0.1 to 10 times the expected KM).
-
-
-
Initiate Reaction:
-
Initiate the reaction by adding the DD-carboxypeptidase to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance is due to the formation of NADH, which is stoichiometric with the amount of D-Lactate produced.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Protocol 2: VanA Ligase Activity Assay
This is a coupled spectrophotometric assay that measures the production of ADP, which is linked to the oxidation of NADH.
Materials:
-
Purified VanA ligase
-
D-Alanine
-
D-Lactate
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM KCl, 10 mM MgCl₂
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of D-Alanine, D-Lactate, ATP, PEP, and NADH in assay buffer.
-
-
Assay Mixture:
-
Prepare a master mix containing:
-
ATP (final concentration 10 mM)
-
PEP (final concentration 2.5 mM)
-
NADH (final concentration 0.2 mM)
-
PK/LDH (e.g., 50 units/mL)
-
D-Alanine (e.g., 0.8 mM for measuring D-Lactate kinetics)
-
Varying concentrations of D-Lactate.
-
-
-
Reaction and Measurement:
-
Add the assay mixture to a cuvette or microplate well.
-
Initiate the reaction by adding VanA ligase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of ADP formation from the rate of NADH oxidation.
-
Determine the kinetic parameters as described in Protocol 1.
-
A background reaction without D-Lactate should be run to correct for any D-Ala-D-Ala formation.
-
Protocol 3: VanX Dipeptidase Activity Assay (Isothermal Titration Calorimetry)
This is a direct and continuous assay that measures the heat change associated with the hydrolysis of D-Ala-D-Ala.
Materials:
-
Purified VanX dipeptidase
-
D-Ala-D-Ala
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5
-
Isothermal Titration Calorimeter (ITC)
Procedure:
-
Sample Preparation:
-
Prepare a solution of VanX in the assay buffer.
-
Prepare a solution of D-Ala-D-Ala in the same buffer.
-
-
ITC Experiment:
-
Load the VanX solution into the sample cell of the ITC.
-
Load the D-Ala-D-Ala solution into the injection syringe.
-
Perform a series of injections of the substrate into the enzyme solution while monitoring the heat rate.
-
-
Data Analysis:
-
The heat rate is directly proportional to the reaction rate.
-
Integrate the heat rate data to obtain the total heat change.
-
Fit the data to appropriate models to determine the kinetic parameters KM and kcat.[8]
-
Conclusion
This compound is an indispensable tool for investigating the enzymatic basis of vancomycin resistance. The protocols outlined in this document provide robust methods for characterizing the key enzymes involved in this pathway. A thorough understanding of the kinetics and mechanisms of these enzymes is vital for the development of novel strategies to combat antibiotic-resistant bacteria. This may include the design of inhibitors targeting VanA, VanX, or DD-carboxypeptidases, or the development of adjuvants that can restore the efficacy of vancomycin.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vancomycin resistance: Modeling backbone variants with d-Ala-d-Ala and d-Ala-d-Lac peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin Resistance in Enterococci Due to Synthesis of Precursors Terminating in d-Alanyl-d-Serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Lys(Ac)-D-Ala-D-Lactic Acid in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ac-Lys(Ac)-D-Ala-D-Lactic acid in antimicrobial research, with a focus on its role in the study of vancomycin resistance. Detailed protocols for key experiments are provided to facilitate research and development in this critical area.
Introduction
This compound is a synthetic depsipeptide that serves as a crucial research tool in the field of antimicrobial resistance. It is an analog of the modified peptidoglycan precursor terminus found in vancomycin-resistant bacteria, where the terminal D-Alanine is replaced by a D-Lactate. This substitution results in a significant decrease in the binding affinity of glycopeptide antibiotics like vancomycin, leading to high-level resistance.[1][2][3] This molecule is primarily used as a substrate for D,D-carboxypeptidases and in studies of the enzymes involved in the vancomycin resistance mechanism, such as the VanA ligase.[4]
Mechanism of Action in Vancomycin Resistance
Vancomycin exerts its antimicrobial effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis. In vancomycin-resistant enterococci (VRE), the vanA gene cluster mediates a change in the peptidoglycan synthesis pathway. The VanH enzyme reduces pyruvate to D-Lactate, and the VanA ligase catalyzes the formation of a D-Ala-D-Lactate depsipeptide.[1][2] This modified precursor is then incorporated into the cell wall. The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lactate results in the loss of a critical hydrogen bond with vancomycin, reducing the antibiotic's binding affinity by approximately 1,000-fold.[2][5] The VanX enzyme, a D,D-dipeptidase, further contributes to resistance by hydrolyzing any remaining D-Ala-D-Ala dipeptides, ensuring that the majority of cell wall precursors terminate in D-Ala-D-Lactate.[2][5]
Data Presentation
Table 1: Kinetic Parameters of VanA Ligase
The VanA ligase is a key enzyme in vancomycin resistance, responsible for the synthesis of the D-Ala-D-Lactate depsipeptide. The kinetic parameters of VanA for both its natural substrate (leading to resistance) and the substrate it replaces are presented below.
| Substrate (at subsite 2) | KM (mM) | kcat (min-1) | kcat/KM (M-1s-1) | Reference |
| D-Lactate | 0.69 | 32 | 770 | [1][6] |
| D-Alanine (deprotonated) | 0.66 | 550 | 13,900 | [1][6] |
| D-Alanine (protonated) | 210 | - | - | [1][6] |
Note: The protonated form of D-Alanine is largely rejected by the VanA enzyme at physiological pH.[1][6]
Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Vancomycin
The MIC is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. The presence of the D-Ala-D-Lactate terminus in the cell wall precursors dramatically increases the MIC of vancomycin.
| Bacterial Phenotype | Peptidoglycan Precursor Terminus | Vancomycin MIC (µg/mL) | Reference |
| Vancomycin-Susceptible | D-Ala-D-Ala | ≤4 | [3] |
| Vancomycin-Resistant (VanA type) | D-Ala-D-Lactate | ≥64 to >1000 | [3][7] |
Experimental Protocols
Protocol 1: DD-Carboxypeptidase Activity Assay
This protocol describes a method to measure the activity of DD-carboxypeptidases using this compound as a substrate. The assay is based on the detection of the released D-Lactic acid.
Materials:
-
This compound
-
Purified DD-carboxypeptidase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
D-Lactic Acid Assay Kit (e.g., Megazyme K-DATE)[8]
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of 1 mM.
-
Prepare Enzyme Solution: Dilute the purified DD-carboxypeptidase in assay buffer to the desired concentration.
-
Enzyme Reaction: a. In a microcentrifuge tube, mix 50 µL of the substrate solution with 40 µL of assay buffer. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 10 µL of the enzyme solution. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by heating at 95°C for 5 minutes.
-
Quantify D-Lactic Acid: a. Use a commercial D-Lactic Acid Assay Kit following the manufacturer's instructions.[8][9] b. Briefly, this typically involves an enzymatic reaction where D-Lactate is oxidized, leading to the formation of NADH, which can be measured by the increase in absorbance at 340 nm.[8]
-
Data Analysis: Calculate the amount of D-Lactic acid produced from a standard curve and determine the enzyme activity.
Protocol 2: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound against vancomycin-resistant bacteria that utilize D-Ala-D-Lactate in their cell wall precursors.
Materials:
-
Vancomycin-resistant bacterial strain (e.g., Enterococcus faecium VanA type)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test antimicrobial compound
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: a. From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 105 CFU/mL.
-
Prepare Antimicrobial Dilutions: a. Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL. b. Include a positive control well (bacteria without antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Protocol 3: Quantification of D-Lactic Acid in Bacterial Cultures
This protocol can be used to monitor the metabolic shift towards D-Lactic acid production in vancomycin-resistant bacteria upon induction with vancomycin.
Materials:
-
Bacterial culture (e.g., Vancomycin-resistant Enterococcus)
-
Growth medium (e.g., BHI broth) with and without vancomycin
-
Perchloric acid (1 M)
-
Potassium hydroxide (2 M)
-
D-Lactic Acid Assay Kit[8]
-
Centrifuge
Procedure:
-
Culture Preparation: Grow the bacterial strain in media with and without a sub-inhibitory concentration of vancomycin to induce the resistance mechanism.
-
Sample Preparation: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in 1 mL of 1 M perchloric acid and homogenize. c. Add 2 mL of distilled water and adjust the pH to approximately 10.0 with 2 M KOH. d. Bring the volume to 10 mL with distilled water and incubate on ice for 15 minutes to precipitate potassium perchlorate. e. Centrifuge to pellet the precipitate and collect the supernatant.
-
D-Lactic Acid Measurement: a. Use a commercial D-Lactic Acid Assay Kit to quantify the D-Lactic acid in the supernatant, following the manufacturer's protocol.[8][9]
Visualizations
Caption: Vancomycin Resistance Signaling Pathway (VanA type).
Caption: Experimental Workflow for Antimicrobial Compound Screening.
Caption: Logical Relationship of D-Ala-D-Lactate in Vancomycin Resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin Resistance in Enterococci Due to Synthesis of Precursors Terminating in d-Alanyl-d-Serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. m.youtube.com [m.youtube.com]
Unraveling Vancomycin Resistance: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to studying the mechanisms of vancomycin resistance in bacteria, a critical area of research in the ongoing battle against antibiotic-resistant pathogens. These application notes and detailed protocols are designed to equip researchers with the necessary tools to investigate the genetic and biochemical underpinnings of this significant public health threat.
Introduction to Vancomycin Resistance
Vancomycin is a glycopeptide antibiotic that has long been a last-resort treatment for serious infections caused by Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species.[1][2] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[3][4] However, the emergence and spread of vancomycin-resistant strains, particularly vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), pose a severe challenge to effective treatment.[2][5]
The primary mechanism of acquired vancomycin resistance involves a fundamental alteration in the peptidoglycan synthesis pathway.[4][6] Resistance is typically conferred by the acquisition of a gene cluster, most notably the vanA operon, often located on mobile genetic elements like transposons.[5][7] This operon encodes enzymes that reprogram the cell wall precursor, replacing the D-Ala-D-Ala terminus with D-Ala-D-Lactate (D-Ala-D-Lac), which has a significantly lower binding affinity for vancomycin.[4][7] This change prevents the antibiotic from effectively inhibiting cell wall formation, leading to resistance. Another, less common, mechanism involves the substitution with D-Ala-D-Serine (D-Ala-D-Ser).[4]
Understanding the molecular mechanisms that regulate the expression of these resistance genes and the biochemical consequences of the altered cell wall structure is crucial for the development of new therapeutic strategies to combat vancomycin-resistant organisms. The following protocols provide a framework for investigating these mechanisms.
Data Presentation
Table 1: Vancomycin Minimum Inhibitory Concentration (MIC) Distribution in Clinical Isolates of Staphylococcus aureus
| MIC (µg/mL) | Percentage of Isolates (2000) | Percentage of Isolates (2004) |
| ≤0.5 | 80.1% | 29.6% |
| 1.0 | 19.9% | 70.4% |
| ≥2.0 | <1% | ~2% |
| Data adapted from a study on S. aureus isolates from a university hospital over a 5-year period, showing a shift in MICs.[2] |
Table 2: Relative Expression of vanA Gene in Enterococcus Species Following Vancomycin Exposure
| Enterococcus Species | Fold Increase in vanA Expression (Vancomycin-Treated vs. Untreated) |
| E. faecalis | 8.6-fold |
| E. faecium | 2.6-fold |
| Data represents the mean relative quantification (RQ) values from real-time RT-PCR analysis, normalized to a housekeeping gene.[8] |
Experimental Protocols
Determination of Vancomycin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol adheres to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the minimum concentration of vancomycin that inhibits the visible growth of a bacterium.[9][10]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin hydrochloride powder
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for OD600 readings)
Procedure:
-
Prepare Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a sterile solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the vancomycin stock solution with CAMHB to achieve a final concentration range, typically from 64 µg/mL to 0.125 µg/mL in a final volume of 50 µL per well.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the vancomycin dilutions. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without vancomycin.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of vancomycin at which there is no visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Molecular Detection of Vancomycin Resistance Genes (vanA, vanB, vanC) by Multiplex PCR
This protocol allows for the simultaneous detection of the most common vancomycin resistance genes.[3][11]
Materials:
-
Bacterial DNA extract
-
Multiplex PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
Forward and reverse primers for vanA, vanB, and vanC (see Table 3 for example sequences)
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment (agarose gel, electrophoresis buffer, DNA stain)
Table 3: Example Primers for Multiplex PCR
| Gene Target | Primer Sequence (5' to 3') | Amplicon Size (bp) |
| vanA | F: GGG AAA CGA CAA TTC GGT GR: GTC AAC GTC GCA GTC TAA TC | 732 |
| vanB | F: GTG ACA AAC CGG AGG CGA GGAR: CCG CCA TCC TCC TGC AAA AAA | 635 |
| vanC1 | F: GGT ATC AAG GAA ACC TGA CTAR: CTT TCG TTT AAT TGA AGC GTA | 822 |
Procedure:
-
Prepare PCR Reaction Mixture: For each sample, prepare a PCR reaction mixture containing the multiplex PCR master mix, the primer mix (containing all forward and reverse primers), template DNA (1-5 µL), and nuclease-free water to a final volume of 25 µL.
-
PCR Amplification: Perform PCR using a thermocycler with the following example cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 54°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Agarose Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size for each gene indicates a positive result.
Quantitative Analysis of vanA Gene Expression by Real-Time RT-PCR
This protocol measures the relative expression level of the vanA gene, often in response to vancomycin induction.[12][13]
Materials:
-
Bacterial cultures (control and vancomycin-induced)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for vanA and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
Bacterial Culture and Induction: Grow bacterial cultures to mid-log phase. For the induced sample, add a sub-inhibitory concentration of vancomycin and incubate for a defined period (e.g., 2 hours). Harvest cells from both control and induced cultures.
-
RNA Extraction and DNase Treatment: Extract total RNA from the bacterial pellets using a commercial RNA extraction kit. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcriptase and random primers or gene-specific primers.
-
Real-Time PCR: Set up real-time PCR reactions for both the vanA gene and the housekeeping gene using the synthesized cDNA as a template.
-
Data Analysis: Analyze the real-time PCR data using the ΔΔCt method to determine the relative fold change in vanA gene expression in the vancomycin-induced sample compared to the control, normalized to the expression of the housekeeping gene.[13]
Western Blot Analysis of VanA Protein Expression
This protocol allows for the detection and semi-quantification of the VanA protein, a key enzyme in the vancomycin resistance mechanism.
Materials:
-
Bacterial cell pellets (control and vancomycin-induced)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-VanA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Resuspend bacterial cell pellets in ice-cold lysis buffer.
-
Lyse the cells by sonication or using a bead beater.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-VanA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, then add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to VanA can be quantified using densitometry software.
D-Ala-D-Ala Ligase Activity Assay
This assay measures the activity of the D-Ala-D-Ala ligase enzyme, which is altered in vancomycin-resistant strains.[14][15][16]
Materials:
-
Bacterial cell lysate
-
Assay buffer (containing ATP, D-alanine, MgCl2, KCl)
-
Pyruvate kinase and lactate dehydrogenase (for coupled enzyme assay)
-
Phosphoenolpyruvate and NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: Prepare a reaction mixture containing assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Initiate Reaction: Add the bacterial cell lysate to the reaction mixture to initiate the D-Ala-D-Ala ligase reaction.
-
Monitor Absorbance: The formation of ADP by the ligase is coupled to the oxidation of NADH by lactate dehydrogenase, which results in a decrease in absorbance at 340 nm. Monitor this decrease in absorbance over time.
-
Calculate Enzyme Activity: The rate of decrease in absorbance is proportional to the D-Ala-D-Ala ligase activity. Calculate the specific activity of the enzyme in the lysate.
Analysis of Peptidoglycan Precursors
This advanced protocol allows for the direct analysis of the changes in peptidoglycan precursors in vancomycin-resistant bacteria.[7][17][18]
Materials:
-
Bacterial cultures
-
Extraction buffer (e.g., boiling water or formic acid)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Extraction of Precursors: Extract the cytoplasmic peptidoglycan precursors from bacterial cells.
-
HPLC Separation: Separate the extracted precursors using reverse-phase HPLC.
-
Mass Spectrometry Analysis: Analyze the separated fractions by mass spectrometry to identify the molecular weights of the peptidoglycan precursors. This will allow for the detection of the modified D-Ala-D-Lac or D-Ala-D-Ser termini in resistant strains.
Visualizations
References
- 1. raybiotech.com [raybiotech.com]
- 2. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calbioreagents.com [calbioreagents.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of Induction of the vanA and vanB Operons in Vancomycin-Resistant Enterococci by Telavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. The Robot Scientist - Models of Metabolism [aber.ac.uk]
- 11. Isolation and identification of Enterococcus faecalis membrane proteins using membrane shaving, 1D SDS/PAGE, and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 13. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Virulence Factors and Detection of vanA, vanB and esp Genes from Clinical Isolates of Vancomycin- Resistant Enterococcus faecalis - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Ac-Lys(Ac)-D-Ala-D-Lactic Acid in Biomaterials and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a synthetic depsipeptide, a peptide in which one or more of its amide bonds are replaced by ester bonds. While its structural motif, D-Ala-D-Lactic acid, is famously associated with vancomycin resistance in bacteria, its application in biomaterials and tissue engineering is an emerging area of interest.[1] This document provides an overview of its potential applications, protocols for its use in functionalizing biomaterials, and methods for characterizing these materials.
The rationale for exploring this compound in biomaterials stems from its unique chemical structure. The diacetylated lysine offers potential sites for conjugation and may influence solubility and stability, while the D-amino acid and lactic acid components can affect biodegradability and biological interactions.[1] Its resemblance to bacterial cell wall components may also be leveraged for applications in antimicrobial biomaterials or for modulating inflammatory responses.
Potential Applications in Biomaterials and Tissue Engineering
The unique properties of this compound suggest its utility in several areas of biomaterials and tissue engineering:
-
Antimicrobial Surfaces: By mimicking the terminal structure of peptidoglycan precursors in vancomycin-resistant bacteria, biomaterials functionalized with this depsipeptide could potentially be used to study or interfere with bacterial adhesion and biofilm formation.[2][3][4]
-
Biodegradable Scaffolds: The ester bond in the depsipeptide backbone is susceptible to hydrolysis, which could be harnessed to create biodegradable scaffolds for tissue regeneration. The rate of degradation could potentially be tuned by altering the local chemical environment.
-
Modulation of Inflammatory Response: Given that components of bacterial cell walls are potent modulators of the immune system, incorporating this structure into biomaterials could be a strategy to influence the foreign body response and promote tissue integration.
-
Drug Delivery Systems: The depsipeptide could be incorporated into hydrogels or nanoparticles as a linker that allows for controlled release of therapeutic agents through enzymatic or hydrolytic cleavage.[1]
Experimental Protocols
Here we provide detailed methodologies for key experiments related to the functionalization of biomaterials with this compound and the subsequent characterization of these materials.
Protocol 1: Functionalization of a Hydrogel Scaffold with this compound
This protocol describes the covalent attachment of this compound to a polyethylene glycol (PEG)-based hydrogel, a common biomaterial for 3D cell culture.
Materials:
-
This compound
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 1 kDa)
-
UV lamp (365 nm)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in DMF.
-
Add NHS and EDC in a 1:1.2:1.2 molar ratio relative to the depsipeptide.
-
Stir the reaction mixture at room temperature for 4 hours to form an NHS-ester activated depsipeptide.
-
-
Preparation of PEGDA Solution:
-
Dissolve PEGDA and the photoinitiator in PBS to the desired concentrations.
-
-
Conjugation of Activated Depsipeptide to PEGDA:
-
Add the NHS-ester activated this compound solution to the PEGDA solution.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized PEGDA:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted depsipeptide and coupling agents.
-
Lyophilize the purified solution to obtain the functionalized PEGDA as a powder.
-
-
Hydrogel Formation:
-
Dissolve the lyophilized functionalized PEGDA in PBS to the desired concentration.
-
Pipette the solution into a mold.
-
Expose the solution to UV light (365 nm) for 5-10 minutes to induce photopolymerization and form the hydrogel.
-
Workflow for Hydrogel Functionalization
Caption: Workflow for functionalizing a PEG-based hydrogel with this compound.
Protocol 2: Assessment of Cytocompatibility of Functionalized Biomaterials
This protocol outlines a standard method for evaluating the cytocompatibility of the depsipeptide-functionalized hydrogel using a direct contact assay with a cell viability indicator.
Materials:
-
Depsipeptide-functionalized hydrogel
-
Control (unfunctionalized) hydrogel
-
Fibroblast cell line (e.g., NIH/3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Preparation of Hydrogel Samples:
-
Prepare sterile, disc-shaped hydrogels (functionalized and control) of uniform size.
-
Place each hydrogel disc into a well of a 24-well tissue culture plate.
-
Equilibrate the hydrogels in cell culture medium for 24 hours at 37°C and 5% CO2.
-
-
Cell Seeding:
-
Aspirate the equilibration medium.
-
Seed fibroblasts directly onto the surface of the hydrogels at a density of 1 x 10^4 cells/cm².
-
Add fresh culture medium to each well.
-
-
Cell Culture:
-
Incubate the cells on the hydrogels for 1, 3, and 7 days.
-
-
Viability Staining:
-
At each time point, remove the culture medium and wash the hydrogels with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Add the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the stained cells on the hydrogel surfaces using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantify the percentage of viable cells by counting the number of green and red cells in multiple random fields of view.
-
Logical Flow for Cytocompatibility Assessment
Caption: Logical flow for assessing the cytocompatibility of functionalized biomaterials.
Protocol 3: Quantification of Cell Adhesion to Functionalized Surfaces
This protocol describes a method to quantify the adhesion of cells to the depsipeptide-functionalized biomaterial surface.
Materials:
-
Depsipeptide-functionalized and control biomaterial surfaces (e.g., coated glass coverslips)
-
Cell line of interest (e.g., human mesenchymal stem cells)
-
Cell culture medium
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Plate shaker
Procedure:
-
Preparation of Surfaces:
-
Place sterile functionalized and control coverslips in a 24-well plate.
-
-
Cell Seeding:
-
Seed cells onto the surfaces at a density of 2 x 10^4 cells/cm².
-
Incubate for 4 hours to allow for initial cell attachment.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the surfaces twice with PBS to remove non-adherent cells.
-
-
Quantification of Adherent Cells (Initial):
-
For a subset of samples, detach the adherent cells using trypsin-EDTA.
-
Count the number of detached cells using a hemocytometer. This represents the initial number of adherent cells.
-
-
Application of Shear Stress:
-
For the remaining samples, add fresh medium and place the plate on a plate shaker at a defined speed (e.g., 100 rpm) for 15 minutes to apply shear stress.
-
-
Quantification of Adherent Cells (Post-Shear):
-
After shaking, wash the surfaces again with PBS to remove detached cells.
-
Detach the remaining adherent cells with trypsin-EDTA.
-
Count the number of detached cells.
-
-
Calculation of Adhesion Strength:
-
Calculate the percentage of adherent cells remaining after shear stress relative to the initial number of adherent cells. A higher percentage indicates stronger cell adhesion.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Cytocompatibility of this compound Functionalized Hydrogels
| Time Point | Biomaterial | Cell Viability (%) |
| Day 1 | Control Hydrogel | 98 ± 2 |
| Functionalized Hydrogel | 97 ± 3 | |
| Day 3 | Control Hydrogel | 95 ± 4 |
| Functionalized Hydrogel | 94 ± 3 | |
| Day 7 | Control Hydrogel | 92 ± 5 |
| Functionalized Hydrogel | 91 ± 4 | |
| Data are presented as mean ± standard deviation (n=3). The data presented here are hypothetical and for illustrative purposes. |
Table 2: Cell Adhesion to this compound Functionalized Surfaces
| Biomaterial | Initial Adherent Cells (cells/cm²) | Adherent Cells After Shear (cells/cm²) | Adhesion Strength (%) |
| Control Surface | 1.8 x 10^4 | 0.9 x 10^4 | 50 |
| Functionalized Surface | 1.9 x 10^4 | 1.5 x 10^4 | 79 |
| The data presented here are hypothetical and for illustrative purposes. |
Signaling Pathways
While specific signaling pathways activated by this compound in mammalian cells are not yet elucidated, its structural similarity to bacterial peptidoglycan components suggests potential interaction with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs).
Hypothesized Signaling Pathway for Immune Modulation
Caption: Hypothesized signaling pathway for immune modulation by functionalized biomaterials.
Conclusion
This compound presents an intriguing candidate for the development of novel biomaterials with tailored biological activities. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore its potential in tissue engineering and regenerative medicine. Further studies are warranted to fully elucidate its biocompatibility, degradation kinetics, and specific interactions with host cells and tissues.
References
- 1. Synthesis and characterization of peptide grafted porous polymer microstructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of peptide-functionalized synthetic hydrogel microarrays for stem cell and tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The quantification of single cell adhesion on functionalized surfaces for cell sheet engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Ac-Lys(Ac)-D-Ala-D-Lactic Acid
Introduction
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a depsipeptide analogue of the bacterial peptidoglycan precursor terminus Ac-Lys(Ac)-D-Ala-D-Ala. The substitution of the terminal D-Alanine with D-Lactic acid is a key mechanism of vancomycin resistance in various bacteria, such as vancomycin-resistant enterococci (VRE). Vancomycin typically binds to the D-Ala-D-Ala moiety, inhibiting cell wall synthesis. The presence of D-Ala-D-Lac reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[1][2][3][4] The accurate quantification of this compound and related depsipeptides is therefore crucial for studying the mechanisms of antibiotic resistance and for the development of new therapeutic agents that can overcome this resistance.
This application note provides a recommended protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a common and effective method for the analysis of bacterial cell wall precursors.[1][3][4]
Target Audience
This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and pharmaceutical sciences who are engaged in the study of antibiotic resistance and bacterial cell wall biosynthesis.
Experimental Protocol
This protocol outlines a general method for the HPLC-MS analysis of this compound. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
1. Sample Preparation
Given that this compound is a component of the bacterial cell wall precursor, samples may include bacterial cell lysates or purified peptidoglycan precursors.
-
Bacterial Cell Lysates:
-
Grow bacterial cultures (e.g., VRE) to the desired optical density.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.
-
Lyse the cells using mechanical (e.g., sonication, bead beating) or enzymatic (e.g., lysozyme) methods.
-
Precipitate proteins using a solvent like acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins and other cellular debris.
-
Collect the supernatant containing the soluble cell wall precursors.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent such as water or a water/acetonitrile mixture. The diacetylated lysine moiety generally enhances solubility.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.
-
2. HPLC-MS Instrumentation and Conditions
The following are recommended starting conditions for the HPLC-MS analysis.
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |
| Mass Spectrometer | A tandem mass spectrometer (MS/MS) is recommended for selective and sensitive detection. |
| Column | A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | The specific precursor and product ions for this compound should be determined by direct infusion of a standard solution. For D-Ala-D-Lac, similar methods have been established.[1] |
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. The following table is an example of how to present results from a calibration curve and sample analysis.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 1,500 |
| 0.5 | 7,800 |
| 1.0 | 15,500 |
| 5.0 | 76,000 |
| 10.0 | 152,000 |
| R² | 0.999 |
Table 2: Quantification of this compound in Bacterial Lysates
| Sample ID | Retention Time (min) | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) |
| VRE-1 | 3.2 | 45,000 | 3.0 |
| VRE-2 | 3.2 | 48,500 | 3.2 |
| Control-1 | N/D | N/D | N/D |
N/D: Not Detected
Visualization
Diagram 1: Vancomycin Resistance Signaling Pathway
The following diagram illustrates the simplified mechanism of vancomycin resistance through the modification of peptidoglycan precursors.
Caption: Mechanism of vancomycin resistance via D-Ala-D-Lac precursors.
Diagram 2: Experimental Workflow
The following diagram outlines the experimental workflow for the HPLC analysis of this compound from bacterial cultures.
Caption: Workflow for HPLC analysis of bacterial cell wall precursors.
References
- 1. A liquid chromatography-tandem mass spectrometry assay for d-Ala-d-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Ac-Lys(Ac)-D-Ala-D-Lactic Acid Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a crucial depsipeptide that serves as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). Its structural elucidation is paramount in studying the mechanisms of bacterial cell wall biosynthesis and the development of antibiotic resistance. Notably, the substitution of D-Alanine with D-Lactic acid at the C-terminus of peptidoglycan precursors is a key mechanism of vancomycin resistance in bacteria like Vancomycin-Resistant Enterococci (VRE). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed atomic-level information on the structure, connectivity, and conformation of molecules in solution. This application note provides a comprehensive guide to the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Molecular Structure and Numbering Scheme
To facilitate the assignment of NMR signals, a systematic numbering scheme for the atoms in this compound is proposed.
Caption: Molecular structure of this compound with atom numbering.
Data Presentation: Representative NMR Chemical Shifts
The following tables summarize representative ¹H and ¹³C chemical shifts for this compound in a standard solvent like D₂O. These values are based on published data for the individual components and analogous peptide structures. Actual chemical shifts may vary depending on experimental conditions such as solvent, pH, and temperature.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Ac-Lys(Ac) Moiety | D-Ala Moiety | D-Lactic Acid Moiety |
| Nα-Acetyl CH₃ | ~2.05 | - | - |
| Nε-Acetyl CH₃ | ~1.95 | - | - |
| α-H | ~4.30 | ~4.40 | ~5.10 |
| β-H₂ | ~1.85, ~1.70 | ~1.40 (β-H₃) | ~1.50 (β-H₃) |
| γ-H₂ | ~1.45 | - | - |
| δ-H₂ | ~1.60 | - | - |
| ε-H₂ | ~3.15 | - | - |
| Nα-H | ~8.10 | ~8.30 | - |
| Nε-H | ~7.80 | - | - |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Ac-Lys(Ac) Moiety | D-Ala Moiety | D-Lactic Acid Moiety |
| Nα-Acetyl CH₃ | ~22.5 | - | - |
| Nα-Acetyl C=O | ~174.0 | - | - |
| Nε-Acetyl CH₃ | ~23.0 | - | - |
| Nε-Acetyl C=O | ~174.5 | - | - |
| α-C | ~55.0 | ~51.0 | ~70.0 |
| β-C | ~31.0 | ~18.0 | ~20.0 |
| γ-C | ~23.5 | - | - |
| δ-C | ~29.0 | - | - |
| ε-C | ~40.0 | - | - |
| C' (Amide C=O) | ~175.0 | ~176.0 | ~178.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrument and sample conditions.
Sample Preparation
-
Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Dissolve the sample in a deuterated solvent, typically Deuterium Oxide (D₂O) for observing exchangeable protons or Dimethyl Sulfoxide-d₆ (DMSO-d₆) to observe all protons including those on heteroatoms.
-
Concentration: Prepare the sample at a concentration of 1-5 mM.[1]
-
Volume: The final sample volume should be between 450 µL and 500 µL for a standard 5 mm NMR tube.[2]
-
pH: Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent. For peptides, a pH range of 4-6 is often optimal to slow down the exchange of amide protons with the solvent.
-
Internal Standard: Add a small amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or Trimethylsilylpropanoic acid (TSP), for accurate chemical shift referencing (0.0 ppm).
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
a. 1D ¹H NMR
-
Purpose: To obtain a general overview of the proton signals and to check sample purity and concentration.
-
Protocol:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum.
-
Use a solvent suppression technique (e.g., presaturation) if the sample is in a protonated solvent.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
b. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is essential for identifying the individual spin systems of the lysine, alanine, and lactic acid residues.[3]
-
Protocol:
-
Load a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire the data with a sufficient number of scans per increment for good signal-to-noise.
-
Process the 2D data with Fourier transformation in both dimensions, phase correction, and baseline correction.
-
c. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This experiment is crucial for assigning the carbon signals based on the proton assignments.[3]
-
Protocol:
-
Load a standard HSQC pulse sequence (e.g., with sensitivity enhancement and gradient selection).
-
Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
The experiment is optimized for an average one-bond ¹J(C,H) coupling constant of ~145 Hz.
-
Acquire the data and process similarly to the COSY experiment.
-
d. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds (²J(C,H) and ³J(C,H)). This experiment is vital for connecting the individual spin systems and establishing the sequence of the molecule, for example, by observing correlations from an α-proton to the carbonyl carbon of the preceding residue.[3]
-
Protocol:
-
Load a standard HMBC pulse sequence.
-
Set the spectral widths as in the HSQC experiment.
-
The experiment is optimized for a long-range coupling constant, typically in the range of 4-8 Hz.
-
Acquire and process the data.
-
Visualization of Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the NMR characterization process and the key correlations expected in the 2D NMR spectra.
Caption: A typical experimental workflow for NMR-based structure elucidation.
Caption: Diagram showing how key HMBC correlations link the individual spin systems.
Biological Context: Role in Vancomycin Resistance
This compound is a synthetic analogue of the depsipeptide terminus of peptidoglycan precursors found in vancomycin-resistant bacteria. The vancomycin resistance mechanism involves a cluster of genes, primarily vanH, vanA, and vanX. These enzymes work in concert to replace the normal D-Ala-D-Ala terminus with D-Ala-D-Lac, which has a significantly lower binding affinity for vancomycin, thus rendering the antibiotic ineffective.
Caption: Simplified schematic of the VanA-mediated vancomycin resistance pathway.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound. Through a combination of 1D and 2D NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the primary structure and providing insights into the conformation of this biologically significant depsipeptide. The protocols and representative data presented in this application note serve as a valuable resource for researchers in the fields of chemical biology, microbiology, and drug development.
References
Application Notes and Protocols for the Mass Spectrometry of Depsipeptide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depsipeptides are a class of compounds characterized by the presence of both amide and ester bonds in their cyclic or linear structures. Many depsipeptides exhibit potent biological activities, making them valuable candidates for drug development, particularly in oncology and infectious diseases. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the identification, characterization, and quantification of these molecules. This document provides detailed application notes and protocols for the mass spectrometric analysis of depsipeptide compounds, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry.
General Considerations for Depsipeptide Analysis
The analysis of depsipeptides by mass spectrometry presents unique challenges due to their structural diversity, which includes cyclic and linear forms, and the presence of both peptide and ester linkages. The fragmentation patterns can be complex, often involving cleavages at both amide and ester bonds. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters is crucial for achieving sensitive and reliable results.
Experimental Protocols
Protocol 1: Quantitative Analysis of Romidepsin in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the therapeutic drug monitoring of Romidepsin, a histone deacetylase (HDAC) inhibitor used in the treatment of T-cell lymphoma.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 40 µL of an internal standard solution (e.g., 5 ng/mL harmine in acetonitrile).
-
Add 600 µL of ethyl acetate to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.0 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear gradient from 10% to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-7 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Romidepsin: Precursor ion (m/z) 541.2 → Product ion (m/z) 272.1
-
Harmine (Internal Standard): Precursor ion (m/z) 213.1 → Product ion (m/z) 154.1
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Protocol 2: Analysis of Beauvericin from Fungal Cultures by LC-MS/MS
This protocol is designed for the extraction and quantification of the mycotoxin beauvericin from fungal cultures.
1. Sample Preparation (Solvent Extraction)
-
Homogenize 1 g of the fungal culture (mycelium and growth medium) with 10 mL of an acetonitrile/water mixture (84:16, v/v) using a high-speed blender (e.g., Ultra-Turrax) for 3 minutes.
-
Centrifuge the homogenate at 4000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
For quantitative analysis, prepare a matrix-matched calibration curve by spiking known concentrations of a beauvericin standard into a blank culture extract.
2. Liquid Chromatography Conditions
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 60% B
-
18.1-21 min: Re-equilibration at 60% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A hybrid quadrupole-time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions (for triple quadrupole):
-
Beauvericin: Precursor ion (m/z) 784.4 → Product ions (m/z) 244.1 (quantifier), 262.1 (qualifier)
-
-
High-Resolution MS (for Q-TOF):
-
Precursor Ion (m/z): 784.417
-
-
Key MS Parameters:
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
-
Quantitative Data Summary
The following tables summarize key mass spectrometry data for selected depsipeptide compounds.
Table 1: LC-MS/MS Parameters for Selected Depsipeptides
| Compound | Precursor Ion (m/z) | Product Ions (m/z) (Quantifier/Qualifier) | Polarity |
| Romidepsin | 541.2 | 272.1 / - | Positive |
| Beauvericin | 784.4 | 244.1 / 262.1 | Positive |
| Valinomycin | 1128.6 ([M+NH₄]⁺) | 1011.6 / 897.5 | Positive |
| Didemnin B | 1112.6 | 981.5 / 867.4 | Positive |
Table 2: Typical Retention Times for Selected Depsipeptides under Reversed-Phase LC Conditions
| Compound | Column Chemistry | Approximate Retention Time (min) |
| Romidepsin | C18 | 4.5 - 5.5 |
| Beauvericin | C18 | 10.0 - 12.0 |
| Valinomycin | C18 | 12.0 - 14.0 |
| Didemnin B | C18 | 9.0 - 11.0 |
Note: Retention times are highly dependent on the specific LC column, mobile phase composition, and gradient profile, and should be determined empirically.
Characteristic Fragmentation Patterns
Depsipeptides exhibit characteristic fragmentation patterns in tandem mass spectrometry, which can be used for their structural elucidation. The fragmentation is influenced by the site of protonation, which can occur on either the amide or ester carbonyls, or on basic amino acid residues.
-
Amide Bond Cleavage: Cleavage of the amide bonds typically results in the formation of b- and y-type fragment ions, similar to those observed for traditional peptides.
-
Ester Bond Cleavage: Cleavage of the ester bonds can occur through several mechanisms, including neutral loss of the corresponding hydroxy acid or cleavage of the C-O bond. The McLafferty rearrangement is a common fragmentation pathway for esters.[1]
-
Cyclic Depsipeptides: The fragmentation of cyclic depsipeptides is often more complex than their linear counterparts. Ring opening is a prerequisite for generating sequence-informative fragment ions. This can make spectral interpretation challenging.[2]
Visualizations
Caption: General experimental workflow for depsipeptide analysis by LC-MS/MS.
Caption: Simplified signaling pathways affected by Romidepsin.
Caption: Key signaling pathways modulated by Beauvericin.[3]
Applications in Drug Development
The sensitive and specific quantification of depsipeptides by LC-MS/MS is critical throughout the drug development pipeline.
-
Pharmacokinetic (PK) Studies: LC-MS/MS is the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The protocols provided for romidepsin are directly applicable to PK studies in preclinical and clinical settings.
-
Metabolite Identification: High-resolution mass spectrometry can be used to identify and characterize the metabolites of depsipeptide drugs, providing crucial information for safety and efficacy assessments.
-
Biomarker Discovery: Mass spectrometry-based proteomics and metabolomics can be employed to identify biomarkers of drug efficacy and toxicity, aiding in patient stratification and personalized medicine approaches.
-
Quality Control: LC-MS/MS is used for the quality control of active pharmaceutical ingredients (APIs) and formulated drug products, ensuring their purity and stability.
Conclusion
Mass spectrometry is a powerful and versatile tool for the analysis of depsipeptide compounds. The protocols and data presented in these application notes provide a foundation for researchers to develop and validate robust analytical methods for their specific depsipeptide of interest. Careful consideration of sample preparation, chromatographic separation, and mass spectrometric conditions is essential for achieving high-quality, reliable data in the context of drug discovery and development.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]
- 3. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-Lys(Ac)-D-Ala-D-Lactic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys(Ac)-D-Ala-D-Lactic acid is a synthetic depsipeptide, a peptide analog where one or more amide bonds are replaced by ester bonds. This modification has significant implications for its chemical and biological properties. In the context of peptide synthesis, this molecule serves as a crucial tool for studying bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance. Specifically, it mimics the modified peptidoglycan precursor terminus, D-Alanyl-D-Lactate, found in vancomycin-resistant bacteria.[1][2] The diacetylated lysine residue enhances the compound's solubility and stability, making it a valuable reagent in various biochemical and pharmaceutical research applications.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in research and drug development, with a focus on its role as a substrate for enzymes involved in bacterial cell wall metabolism.
Applications
This compound is a versatile tool with a range of applications in peptide synthesis and related fields:
-
Substrate for DD-Carboxypeptidases: It serves as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), enzymes crucial for the final steps of peptidoglycan synthesis.[4][5][6][7] The ester bond in the depsipeptide is more labile than the corresponding amide bond in Ac-Lys(Ac)-D-Ala-D-Ala, leading to faster hydrolysis by some DD-carboxypeptidases.[8][9] This property can be exploited to study enzyme kinetics and to trap acyl-enzyme intermediates.[8][9]
-
Investigating Vancomycin Resistance: The D-Ala-D-Lactate terminus is the hallmark of VanA-type vancomycin resistance.[1][10][11] Vancomycin, a glycopeptide antibiotic, normally inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[1][2] The substitution of the terminal D-Alanine with D-Lactate results in a significant loss of a key hydrogen bond, reducing the binding affinity of vancomycin by approximately 1000-fold and rendering the antibiotic ineffective.[2][12][13] this compound can be used in binding assays to quantify this difference and to screen for novel antibiotics that can overcome this resistance mechanism.
-
Enzyme Characterization: This depsipeptide is instrumental in characterizing the activity of enzymes involved in the vancomycin resistance pathway, such as the VanA ligase, which synthesizes D-Ala-D-Lactate, and the VanX dipeptidase, which hydrolyzes D-Ala-D-Ala.[1][2][10]
-
Drug Discovery and Development: It can be used as a building block in the synthesis of more complex molecules for targeted drug delivery systems and the development of novel antimicrobial agents.[3]
Data Presentation
Table 1: Comparative Binding Affinities of Vancomycin
| Ligand Terminus | Antibiotic | Binding Affinity | Fold Decrease in Affinity (vs. D-Ala-D-Ala) |
| -Lys-D-Ala-D-Ala | Vancomycin | Micromolar (µM) | - |
| -Lys-D-Ala-D-Lactate | Vancomycin | Millimolar (mM) | ~1000-fold[3][5][13] |
| -Lys-D-Ala-D-Ala | Chloroeremomycin | Micromolar (µM) | - |
| -Lys-D-Ala-D-Lactate | Chloroeremomycin | Millimolar (mM) | Not specified, but similar to vancomycin |
Table 2: Kinetic Parameters of VanA Ligase (pH 7.5)
| Substrate (at subsite 2) | KM (mM) | kcat (min-1) | kcat/KM (min-1mM-1) |
| D-Lactate | 0.69 | 32 | 46.4 |
| D-Alanine (protonated) | 210 | - | - |
| D-Alanine (deprotonated) | 0.66 | 550 | 833.3 |
Data sourced from references[4][14]. Note that the concentration of deprotonated D-Alanine is very low at physiological pH.
Table 3: Hydrolysis of Depsipeptide vs. Peptide Substrates by DD-Carboxypeptidases
| Enzyme Source | Substrate | Relative Rate of Hydrolysis | Enhancement of Catalytic Efficiency (Vmax/Km) |
| Bacillus subtilis | This compound | 15-fold faster | 19- to 147-fold |
| Ac-Lys(Ac)-D-Ala-D-Ala | 1 | - | |
| Escherichia coli | This compound | 4-fold faster | 19- to 147-fold |
| Ac-Lys(Ac)-D-Ala-D-Ala | 1 | - |
Data compiled from references[8][9].
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol is a representative method adapted from general solid-phase depsipeptide synthesis procedures.[1][3]
Materials:
-
Fmoc-D-Lactic acid
-
Fmoc-D-Ala-OH
-
Fmoc-L-Lys(Boc)-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-D-Lactic acid: Dissolve Fmoc-D-Lactic acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DCM. Add the solution to the resin and shake for 4 hours. Wash the resin with DCM and DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-D-Ala-OH: Dissolve Fmoc-D-Ala-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-L-Lys(Boc)-OH: Dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter the resin and collect the filtrate.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase HPLC.
-
Final Acetylation (if necessary): If the ε-amino group of Lysine is not acetylated, dissolve the purified peptide in a suitable solvent and react with acetic anhydride and a mild base. Purify the final product by HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: In Vitro Assay for DD-Carboxypeptidase Activity
This protocol describes a general method to measure the activity of DD-carboxypeptidases using this compound as a substrate.[7]
Materials:
-
Purified DD-carboxypeptidase
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the desired concentration of this compound.
-
Enzyme Addition: Initiate the reaction by adding the purified DD-carboxypeptidase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course.
-
Reaction Quenching: At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the substrate from the product (Ac-Lys(Ac)-D-Ala and D-Lactic acid).
-
Quantification: Quantify the amount of product formed by integrating the peak areas from the HPLC chromatogram and comparing them to a standard curve of the product.
-
Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 3: In Vitro Synthesis of Peptidoglycan Precursor with D-Ala-D-Lactate Terminus
This protocol outlines the enzymatic synthesis of the vancomycin-resistant peptidoglycan precursor, UDP-MurNAc-pentadepsipeptide. This is a complex, multi-enzyme synthesis that requires purified components.
Materials:
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Phosphoenolpyruvate (PEP)
-
NADPH
-
ATP
-
L-Alanine, D-Glutamic acid, L-Lysine, D-Alanine
-
Pyruvate, D-Lactic acid
-
Purified enzymes: MurA, MurB, MurC, MurD, MurE, Ddl (D-Ala-D-Ala ligase), VanH, VanA, VanX
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl)
Procedure:
-
Synthesis of UDP-MurNAc:
-
Incubate UDP-GlcNAc and PEP with MurA to produce UDP-GlcNAc-enolpyruvate.
-
Add MurB and NADPH to reduce the enolpyruvate moiety to form UDP-MurNAc.
-
-
Synthesis of UDP-MurNAc-tripeptide:
-
To the UDP-MurNAc solution, add L-Alanine, ATP, and MurC to form UDP-MurNAc-L-Ala.
-
Add D-Glutamic acid, ATP, and MurD to form UDP-MurNAc-L-Ala-D-Glu.
-
Add L-Lysine, ATP, and MurE to form UDP-MurNAc-L-Ala-D-Glu-L-Lys.
-
-
Synthesis of D-Ala-D-Lactate:
-
In a separate reaction, incubate pyruvate with VanH and NADH to produce D-Lactate.
-
Add D-Alanine, D-Lactate, ATP, and VanA to synthesize D-Ala-D-Lactate.
-
-
Elimination of D-Ala-D-Ala (Optional but recommended):
-
If the host D-Ala-D-Ala ligase (Ddl) is present or if there is contaminating D-Ala-D-Ala synthesis, add VanX to specifically hydrolyze any D-Ala-D-Ala formed.
-
-
Final Ligation Step:
-
The final step of ligating D-Ala-D-Lac to the UDP-MurNAc-tripeptide is catalyzed by an enzyme with MurF-like activity that can accept the depsipeptide. In vancomycin-resistant organisms, the native MurF can often perform this function.
-
-
Purification and Analysis:
-
Purify the final product, UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Lac, using techniques such as anion-exchange chromatography followed by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Visualizations
Caption: Vancomycin resistance signaling and precursor modification pathway.
Caption: Workflow for DD-Carboxypeptidase activity assay.
Conclusion
This compound is an indispensable tool for researchers investigating bacterial cell wall biosynthesis, particularly in the context of antibiotic resistance. Its ability to mimic the modified peptidoglycan precursors of vancomycin-resistant bacteria allows for detailed enzymatic and binding studies. The protocols and data presented herein provide a framework for utilizing this depsipeptide to advance our understanding of bacterial physiology and to facilitate the development of new therapeutics to combat antibiotic-resistant infections.
References
- 1. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Identification of the UDP-MurNAc-Pentapeptide:l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Documents download module [ec.europa.eu]
Troubleshooting & Optimization
Ac-Lys(Ac)-D-Ala-D-Lactic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of Ac-Lys(Ac)-D-Ala-D-Lactic acid, a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid product should be stored at 2-8°C.
Q2: How should I prepare and store stock solutions of this compound?
To prepare a stock solution, dissolve the compound in a suitable solvent. To enhance solubility, you can warm the solution to 37°C and use sonication. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.
For storage of stock solutions:
-
Store at -20°C for use within one month.[1]
-
For longer-term storage, up to six months, store at -80°C.[1]
Q3: What factors can affect the stability of this compound in solution?
The primary route of degradation for depsipeptides like this compound in aqueous solutions is the hydrolysis of the ester bond. Factors that can influence this include:
-
pH: The ester bond is susceptible to both acid- and base-catalyzed hydrolysis.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Enzymatic contamination: Esterases present in your experimental system could potentially cleave the depsipeptide.
Q4: What are the likely degradation products of this compound?
The most probable degradation product is the hydrolyzed form of the molecule, where the ester linkage between D-Alanine and D-Lactic acid is cleaved, resulting in the formation of Ac-Lys(Ac)-D-Alanine and D-Lactic acid.
Stability and Storage Conditions
| Parameter | Solid Form | Stock Solution |
| Storage Temperature | 2-8°C | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | As per manufacturer's expiry date | Up to 1 month at -20°C, up to 6 months at -80°C[1] |
| Handling | Keep dry | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol: Use of this compound as a Substrate for DD-Carboxypeptidase
This protocol is based on the general principles of using this depsipeptide as a substrate for DD-carboxypeptidases, as first described by Rasmussen JR, et al. in 1978.
Objective: To measure the activity of a penicillin-sensitive DD-carboxypeptidase by monitoring the hydrolysis of this compound.
Materials:
-
This compound
-
DD-carboxypeptidase enzyme preparation
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Microplate reader or spectrophotometer
-
Reagents for detecting D-Lactic acid (e.g., D-Lactate Dehydrogenase-based assay kit)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in the assay buffer to a desired concentration (e.g., 10 mM).
-
Set up the enzymatic reaction: In a microplate well or a suitable reaction vessel, combine the assay buffer, the DD-carboxypeptidase enzyme, and initiate the reaction by adding the this compound substrate.
-
Incubate the reaction: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.
-
Stop the reaction: Terminate the enzymatic reaction, for example, by heat inactivation or by adding a chemical stop solution.
-
Measure the product formation: Quantify the amount of D-Lactic acid released using a specific assay kit. This is typically a colorimetric or fluorometric assay that measures the change in absorbance or fluorescence proportional to the amount of D-Lactic acid.
-
Calculate enzyme activity: Determine the enzyme activity based on the amount of product formed over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low enzyme activity | Degraded substrate | Ensure proper storage of solid and stock solutions. Prepare fresh stock solutions. |
| Inactive enzyme | Verify the activity of your enzyme preparation with a known positive control. | |
| Incorrect assay conditions | Optimize buffer pH and temperature for your specific enzyme. | |
| High background signal | Spontaneous hydrolysis of the substrate | Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this from your enzyme-catalyzed reaction rate. |
| Contaminating enzymes in the sample | If using complex biological samples, consider sample purification to remove interfering enzymes. | |
| Inconsistent results | Repeated freeze-thaw cycles of stock solution | Ensure stock solutions are aliquoted and a fresh aliquot is used for each experiment. |
| Incomplete dissolution of the substrate | Ensure the substrate is fully dissolved in the assay buffer. Gentle warming and sonication may be necessary. |
Visualizations
Caption: Experimental workflow for DD-carboxypeptidase assay.
Caption: Factors influencing the degradation of the depsipeptide.
References
Depsipeptide Synthesis Technical Support Center
Welcome to the technical support center for depsipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of depsipeptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Side Reactions and Purity
Q: I am observing a significant amount of epimerization/racemization in my product. How can I minimize it?
A: Epimerization, the change in configuration at a chiral center, is a common side reaction in peptide synthesis, particularly during the activation of the carboxylic acid.[1][2] The activated amino acid can form an oxazolone intermediate, which is prone to proton abstraction by a base, leading to loss of stereochemical integrity.[2][3][4]
Troubleshooting Steps:
-
Reagent Selection: The choice of coupling reagent and base is critical.
-
Coupling Reagents: Uronium/aminium salt reagents like HBTU and HATU are highly efficient but can promote racemization, especially with prolonged reaction times.[5][6][7] Carbodiimide reagents (e.g., DIC) combined with additives are often a better choice for minimizing epimerization.[7][8] DEPBT is known for causing very little epimerization, particularly with sensitive residues.[7]
-
Additives: Always use additives like HOBt, HOAt, or OxymaPure when using carbodiimides. These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[8][9] HOAt is generally more effective at suppressing racemization than HOBt.[4][8]
-
Bases: The base used can abstract the α-proton, leading to racemization. Use sterically hindered or weaker bases. Collidine and N-methylmorpholine (NMM) are generally preferred over the more basic diisopropylethylamine (DIEA).[3][10]
-
-
Reaction Conditions:
-
Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.[10]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.
-
Data Summary: Epimerization Levels with Various Coupling Reagents
| Coupling Reagent/Additive | Base | Solvent | % Epimerization (Model Peptide) | Reference(s) |
| DIC/HOAt | - | DMF | 4.2% | [5] |
| EDC/HOAt | - | DMF | 29.8% | [5] |
| TFFH | DIEA | DMF | 0.8% | [3] |
| TFFH | Collidine | DMF | 0.1% | [3] |
| HATU | DIPEA | DMF | High | [5][6][7] |
| HBTU | DIPEA | DMF | High | [5][6][7] |
| TDBTU | DIPEA | DMF | Low | [7] |
| DEPBT | DIPEA | DMF | Very Low | [7] |
Q: My synthesis is plagued by diketopiperazine (DKP) formation, leading to truncated sequences. What can I do?
A: Diketopiperazine (DKP) formation is a major side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It occurs at the dipeptide stage when the N-terminal amino group of the resin-bound dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP molecule.[3][11] This is particularly problematic when Proline or other secondary amino acids are in the first or second position.[3]
Troubleshooting Steps:
-
Protecting Group Strategy:
-
For problematic sequences, substitute the standard Fmoc-amino acid at the second position with a Bsmoc-protected amino acid. The Bsmoc group can be removed under milder basic conditions, suppressing DKP formation.
-
-
Optimized Deprotection:
-
Use of Dipeptide Building Blocks: Couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptidyl-resin stage where cyclization occurs.
-
Resin Choice: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can inhibit the intramolecular cyclization that leads to DKP formation.
Experimental Protocol: Suppressing DKP Formation with an Alternative Deprotection Reagent
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP).
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.
-
Fmoc Removal:
-
Drain the swelling solvent from the resin.
-
Add the DBU/piperazine/NMP solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with NMP (5-7 times) to remove all traces of DBU and piperazine before proceeding to the next coupling step.
Section 2: Synthesis Efficiency and Yield
Q: I'm synthesizing a "difficult sequence" and experiencing low yields and poor purity due to aggregation. How can the depsipeptide method help?
A: Aggregation of the growing peptide chain on the solid support is a primary cause of incomplete coupling and deprotection reactions, leading to low yields and a complex mixture of deletion sequences.[8] This is common with hydrophobic peptides or those prone to forming stable secondary structures. The depsipeptide method circumvents this by introducing a backbone ester (isopeptide) bond, typically at a Ser or Thr residue. This modification disrupts the hydrogen-bonding patterns that lead to aggregation, making the peptide easier to assemble and purify.[12][13] The ester bond is then smoothly converted to the native amide bond via an O-to-N acyl shift under mild basic conditions after purification.[13]
Workflow for Depsipeptide Synthesis to Overcome Aggregation
Caption: General workflow for the depsipeptide method in SPPS.
Benefits:
-
Improved Yields: By preventing aggregation, coupling and deprotection reactions proceed more efficiently.
-
Higher Purity: Fewer deletion sequences are formed, simplifying purification.[1]
-
Enhanced Solubility: The depsipeptide intermediate is often more soluble than the final peptide, further aiding purification.[1]
Q: The ester bond formation (O-acylation) step in my depsipeptide synthesis is inefficient. How can I improve the yield?
A: Inefficient O-acylation is a common bottleneck. The hydroxyl group of Ser or Thr is a weaker nucleophile than an amino group, making ester bond formation more challenging than amide bond formation.
Troubleshooting Steps:
-
Solvent Choice: The reaction solvent is a key determinant. Switching from the standard N,N-Dimethylformamide (DMF) to Dichloromethane (DCM) often significantly increases the yield of the depsipeptide product.
-
Coupling Reagents: Use a powerful coupling system. A common and effective method is using Diisopropylcarbodiimide (DIC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Protecting Groups: Ensure the N-terminus of the amino acid being coupled is protected (e.g., with Fmoc) and the side chain of the hydroxy amino acid on the resin is free.
-
Reaction Time and Temperature: Allow for longer reaction times (e.g., 2-4 hours or overnight) compared to standard amide couplings. Monitor the reaction for completion.
Experimental Protocol: On-Resin Ester Bond Formation
-
Resin Preparation: Start with the peptide-resin where the N-terminal residue is a Ser or Thr with its side-chain hydroxyl group available for acylation. Ensure the α-amino group of this residue is protected (e.g., with Boc or a different temporary group if using Fmoc strategy elsewhere).
-
Reagent Preparation:
-
Dissolve the N-α-Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DCM.
-
Add DIC (3-5 equivalents).
-
Add DMAP (0.1-0.3 equivalents).
-
-
Coupling Reaction:
-
Add the reagent solution to the prepared resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction using a method like the Kaiser test on a small sample (note: the test will detect the N-protected amino acid's free amine if deprotected, not the hydroxyl group).
-
-
Washing: After the reaction, thoroughly wash the resin with DCM, followed by DMF, to remove excess reagents and byproducts before proceeding with the synthesis.
Section 3: Cyclization
Q: My macrolactonization (head-to-tail cyclization) yields are very low, and I see significant epimerization and/or dimerization. How can I optimize this step?
A: Macrolactonization, the formation of a cyclic ester, is an entropically disfavored process that competes with intermolecular reactions (dimerization, oligomerization) and side reactions like epimerization at the C-terminal residue.[14]
Troubleshooting Steps:
-
High Dilution: Perform the cyclization under high-dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular oligomerization. This can be achieved by the slow addition of the linear precursor to the reaction mixture over several hours.[14]
-
Choice of Cyclization Reagent: The reagent used to activate the C-terminal carboxyl group is critical.
-
Yamaguchi Esterification: Using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) followed by the addition of DMAP often gives good yields with controlled epimerization.[14]
-
Yonemitsu Modification: A modified procedure involving slow addition of the linear peptide to a solution of DMAP, 2,4,6-trichlorobenzoyl chloride, and triethylamine can provide excellent yields.[14]
-
Other Reagents: DEPBT has also been reported as a superior reagent for head-to-tail cyclization with minimal epimerization.[7]
-
Data Summary: Comparison of Macrolactonization Methods
| Method | Activating Agent | Typical Yield | Epimerization | Reference(s) |
| Modified Yonemitsu | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N | ~58% | Low (5-12%) | [14] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh3 | ~52% | Significant | [14] |
| Standard Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Variable (can be low) | Moderate | [14] |
| Mitsunobu | DEAD/DIAD, PPh3 | Variable (can be low) | Moderate |
Troubleshooting Flowchart for Low Cyclization Yield
Caption: Troubleshooting logic for low-yield depsipeptide cyclization.
Section 4: Purification
Q: How do I purify my crude depsipeptide? The chromatogram (HPLC) shows many closely eluting peaks.
A: Depsipeptide purification is challenging due to the presence of impurities that are structurally very similar to the target compound, such as deletion sequences and epimers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.
Troubleshooting Steps:
-
Optimize the Gradient: Do not use a steep gradient. A shallow gradient (e.g., 0.5-1% increase in organic solvent per minute) provides better resolution for closely eluting peaks.
-
Solvent System: The most common system is a water/acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent. If resolution is poor, try alternative ion-pairing agents (e.g., formic acid) or different organic modifiers (e.g., methanol).
-
Column Selection: A high-quality C18 column is the standard choice. For very hydrophobic peptides, a C4 or C8 column may provide better separation. Ensure the column is not overloaded.
-
Two-Step Purification: It is often necessary to perform two sequential HPLC purifications. Pool the fractions containing the target peptide from the first run, lyophilize, and re-purify using a slightly different gradient or solvent system to remove remaining impurities.
Experimental Protocol: General RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the crude lyophilized depsipeptide in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., 50:50 water/acetonitrile).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.
-
-
HPLC Setup:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Column: C18 preparative or semi-preparative column.
-
Equilibration: Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 20% B) for at least 10-15 minutes.
-
-
Purification Run:
-
Inject the filtered sample onto the column.
-
Run a shallow linear gradient based on analytical runs (e.g., 20% to 60% B over 40 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram.
-
Analysis and Pooling:
-
Analyze each collected fraction using analytical HPLC to determine its purity.
-
Pool all fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified depsipeptide as a white powder.
Appendix: Visualizing Chemical Mechanisms
Mechanism of Epimerization via Oxazolone Formation
This diagram illustrates the primary chemical pathway leading to the loss of stereochemical integrity during peptide coupling.
Caption: Mechanism of base-catalyzed epimerization through an oxazolone intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Depsipeptide synthesis using a late-stage Ag(i)-promoted macrolactonisation of peptide thioamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Ac-Lys(Ac)-D-Ala-D-Lactic acid solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot issues related to the solubility and handling of Ac-Lys(Ac)-D-Ala-D-Lactic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic depsipeptide. It acts as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), which are enzymes involved in the final stages of bacterial cell wall biosynthesis.[1] Its structure mimics the D-Alanyl-D-Lactate terminus of peptidoglycan precursors found in vancomycin-resistant bacteria, making it a valuable tool for studying antibiotic resistance mechanisms.
Q2: How does the structure of this compound relate to vancomycin resistance?
Vancomycin resistance in bacteria often involves the substitution of the terminal D-Ala-D-Ala of peptidoglycan precursors with D-Ala-D-Lactate. This change reduces the binding affinity of vancomycin to its target. This compound is an analog of this modified precursor and is used to study the enzymes involved in this resistance pathway.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, the solid compound should be stored at 2-8°C.[2] Stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Is this compound hazardous?
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
Solution 1: Solvent Selection
The recommended solvent for creating stock solutions of this compound is DMSO.[1] While the diacetylated lysine moiety is intended to enhance solubility, aqueous solutions may be more challenging to prepare.[2] For a structurally similar compound, Acetyl-Lys-D-Ala-D-Ala, a solubility of 10 mg/mL in water has been reported.
Solution 2: Physical Dissolution Aids
If the compound does not readily dissolve at room temperature, the following steps can be taken:
-
Gentle Warming: Warm the solution to 37°C to increase the rate of dissolution.[1]
-
Sonication: Use an ultrasonic bath to agitate the solution and break up any clumps of solid material.[1]
Problem: My solution of this compound appears cloudy or has precipitated out of solution.
Solution 1: Check Storage Conditions
Improper storage of stock solutions, particularly at -20°C for extended periods, can lead to precipitation.[1] Ensure that solutions are stored as recommended in the FAQs. If precipitation is observed after thawing, try the gentle warming and sonication steps described above to redissolve the compound.
Solution 2: pH Adjustment (for aqueous solutions)
For aqueous preparations, the pH of the solution can significantly impact the solubility of peptides. While specific data for this compound is limited, you may consider adjusting the pH of your buffer. However, be mindful that pH changes can affect the stability of the compound and the activity of the enzyme in your assay.
Data Presentation: Solubility
The following table summarizes the available solubility data for this compound and a structurally similar compound.
| Solvent | Compound | Reported Solubility | Source |
| DMSO | This compound | Soluble. Stock solutions of 1 mM, 5 mM, and 10 mM can be prepared. | [1] |
| Water | Acetyl-Lys-D-Ala-D-Ala* | 10 mg/mL |
*Data for a structurally similar compound is provided as an estimate. Researchers should determine the solubility in their specific aqueous buffer empirically.
Experimental Protocols
Key Experiment: DD-Carboxypeptidase Activity Assay
This protocol outlines a general procedure for measuring the activity of a DD-carboxypeptidase using this compound as a substrate.
Materials:
-
Purified DD-carboxypeptidase
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
HPLC system for product detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the substrate and enzyme to their final desired concentrations in the assay buffer.
-
Pre-incubate the enzyme and buffer at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to the enzyme solution.
-
Allow the reaction to proceed for a set period.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by HPLC to quantify the amount of product formed (hydrolyzed substrate).
-
Calculate the enzyme activity based on the rate of product formation.
Visualizations
Caption: Workflow for a typical DD-carboxypeptidase assay.
Caption: Simplified peptidoglycan biosynthesis pathway.
Caption: VanA-type vancomycin resistance signaling pathway.
References
Technical Support Center: Optimizing Enzyme Kinetics Assays with Depsipeptide Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with depsipeptide substrates in enzyme kinetics assays.
Frequently Asked Questions (FAQs)
Q1: What are depsipeptide substrates and why are they used in enzyme kinetics assays?
Depsipeptides are peptides in which one or more of the amide bonds are replaced by ester bonds. This structural modification can be useful in enzyme kinetics for several reasons:
-
Probing Enzyme Specificity: They can be used to investigate the tolerance of an enzyme's active site for variations in the peptide backbone.
-
Modified Cleavage Kinetics: The ester bond may be more or less susceptible to enzymatic cleavage compared to an amide bond, allowing for the fine-tuning of assay sensitivity.
-
Increased Solubility: In some cases, the introduction of an ester linkage can improve the solubility of hydrophobic peptide substrates.[1]
-
Drug Discovery: Depsipeptides are a class of natural products with diverse biological activities, and understanding their enzymatic processing is crucial for drug development.
Q2: What is the difference between a continuous and an endpoint assay, and which is better for depsipeptide substrates?
The choice between a continuous and an endpoint assay depends on the specific experimental goals and the nature of the substrate and enzyme.
-
Continuous Assays: These assays monitor the reaction progress in real-time, providing a full progress curve.[2][3] This is generally the preferred method as it allows for the direct determination of the initial reaction rate and can reveal complexities like time-dependent inhibition.[3]
-
Endpoint Assays: In these assays, the reaction is stopped at a single, predetermined time point, and the amount of product formed is measured.[4][5] While simpler to perform, they rely on the assumption that the reaction rate is linear over the chosen time, which may not always be the case.[4]
For depsipeptide substrates, a continuous assay is highly recommended to capture the full kinetic profile of the enzymatic reaction.
Q3: How do I choose the optimal buffer conditions for my assay?
Optimal buffer conditions are critical for reliable and reproducible enzyme kinetics.[6] Key factors to consider include:
-
pH: The pH of the buffer should be at the optimal pH for the enzyme's activity. This information can often be found in the literature for the specific enzyme.[7]
-
Ionic Strength: The salt concentration of the buffer can influence enzyme activity and stability.[6] It's important to test a range of salt concentrations to find the optimum.
-
Buffer Components: Some buffer components can interfere with the assay. For example, certain buffers may chelate metal ions required for enzyme activity. It is advisable to test a few different buffer systems (e.g., HEPES, Tris, Phosphate) to find the one that gives the best performance.[8]
Troubleshooting Guide
This guide addresses common problems encountered during enzyme kinetics assays with depsipeptide substrates.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme or substrate. | Confirm the activity of the enzyme with a known control substrate. Verify the integrity and concentration of the depsipeptide substrate. |
| Incorrect assay conditions (pH, temperature). | Optimize the pH and temperature for your specific enzyme.[7] | |
| Inhibitor present in the reaction. | Ensure all reagents are free of contaminating inhibitors. Sodium azide, for example, can inhibit peroxidase-coupled reactions. | |
| High Background Signal | Substrate instability or spontaneous hydrolysis. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. If significant, consider a different substrate or adjust buffer conditions to improve stability. |
| Intrinsic fluorescence of assay components. | Measure the fluorescence of all assay components individually to identify the source of the background. Consider using a different fluorophore/quencher pair with better spectral properties.[9] | |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Non-linear Progress Curves | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction remains in the initial velocity phase (<10% substrate consumption).[7] |
| Time-dependent inhibition or activation. | This is a real kinetic phenomenon. Analyze the full progress curve to characterize the time-dependent effects.[10] | |
| Enzyme instability. | Run a control to assess the stability of the enzyme under the assay conditions over time. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all components. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. | |
| Reagent degradation. | Prepare fresh reagents and store them properly. |
Experimental Protocols
General Protocol for a Continuous Fluorogenic Enzyme Assay
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for each enzyme-substrate pair.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer containing any necessary cofactors or stabilizers. Store on ice.
-
Depsipeptide Substrate Stock Solution: Dissolve the depsipeptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the depsipeptide substrate to each well to achieve the desired final concentration. It is recommended to test a range of substrate concentrations to determine the Km.[7][11]
-
Include control wells:
-
No-enzyme control: Contains buffer and substrate to measure background hydrolysis.
-
No-substrate control: Contains buffer and enzyme to measure any intrinsic enzyme fluorescence.
-
-
-
Initiating the Reaction:
-
Equilibrate the plate to the desired assay temperature.
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
Collect data points at regular intervals for a sufficient duration to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Subtract the rate of the no-enzyme control from the rates of the enzymatic reactions.
-
Plot the initial velocity (rate of fluorescence increase) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[12]
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for easy comparison. The values presented are hypothetical and should be determined experimentally.
Table 1: Optimal Assay Conditions
| Parameter | Condition |
| Buffer | 50 mM HEPES |
| pH | 7.5 |
| Temperature | 37°C |
| Enzyme Concentration | 10 nM |
| Substrate Concentration Range | 0.1 - 100 µM |
Table 2: Kinetic Parameters for Different Depsipeptide Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Depsipeptide A | 15.2 | 5.8 | 3.8 x 105 |
| Depsipeptide B | 28.5 | 12.1 | 4.2 x 105 |
| Amide Control | 10.8 | 25.4 | 2.3 x 106 |
Visualizations
Experimental Workflow
Caption: General workflow for a continuous enzyme kinetics assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for a "no signal" result.
Depsipeptide Cleavage Signaling Pathway
Caption: Enzymatic cleavage of a fluorogenic depsipeptide substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. assayquant.com [assayquant.com]
- 3. assayquant.com [assayquant.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 6. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
Troubleshooting low signal in Ac-Lys(Ac)-D-Ala-D-Lactic acid experiments
Welcome to the technical support center for researchers utilizing Ac-Lys(Ac)-D-Ala-D-Lactic acid in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the issue of low signal, encountered during the use of this depsipeptide substrate.
Troubleshooting Guide: Low Signal in Your Experiment
Low or no signal is a frequent issue in enzymatic assays. This guide provides a systematic approach to identifying and resolving the root cause of weak signals in your this compound-based experiments.
Question: Why am I getting a low or no signal in my DD-carboxypeptidase assay?
Answer: A low signal can stem from various factors, ranging from reagent integrity to procedural errors. Systematically evaluate the following potential causes:
1. Reagent Quality and Storage:
-
Substrate Integrity: this compound is a depsipeptide and may be susceptible to hydrolysis. Ensure it has been stored correctly, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
-
Enzyme Activity: The DD-carboxypeptidase (penicillin-binding protein - PBP) may have lost activity. Verify the storage conditions and age of the enzyme. If possible, test its activity with a known, reliable substrate.
-
Buffer components: Ensure all buffer components are at the correct pH and concentration. Some buffer components can interfere with the assay. For example, high concentrations of detergents or other additives may inhibit enzyme activity.
2. Experimental Procedure:
-
Incorrect Wavelength: Confirm that you are using the correct excitation and emission wavelengths for your detection method (e.g., if using a fluorescent reporter system).
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol.[1] Deviations can significantly impact enzyme kinetics and signal generation.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in reagent concentrations.[1] Use calibrated pipettes and consider preparing a master mix for dispensing reagents to multiple wells to ensure consistency.
3. Sample-Specific Issues:
-
Inhibitors in Sample: If you are using complex biological samples, such as cell lysates, they may contain endogenous inhibitors of DD-carboxypeptidase. Consider a sample cleanup step or performing the assay with a purified or partially purified enzyme preparation.
-
Low Enzyme Concentration: The concentration of the DD-carboxypeptidase in your sample may be too low for detection. Try concentrating your sample or using a more sensitive detection method.
4. Detection Method:
-
Choice of Assay: The chosen detection method may not be sensitive enough for your experimental conditions. For instance, colorimetric assays are generally less sensitive than fluorescent or chemiluminescent assays.[2]
-
Instrument Settings: Ensure your plate reader or other detection instrument is set up correctly with the appropriate filters and sensitivity settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in DD-carboxypeptidase assays?
A1: this compound is a substrate analog for the natural D-alanyl-D-alanine terminus of peptidoglycan precursors. Penicillin-sensitive DD-carboxypeptidases cleave the terminal D-lactic acid from this depsipeptide. This reaction can be monitored by detecting the product formation, which can be achieved through various methods, including HPLC, mass spectrometry, or coupled enzymatic assays that produce a colorimetric or fluorescent signal.
Q2: How does the use of this compound relate to vancomycin resistance?
A2: In vancomycin-resistant bacteria, the terminal D-alanine of the peptidoglycan precursor is replaced with D-lactic acid, forming a D-Ala-D-Lac depsipeptide. This change significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective. This compound is therefore a crucial tool for studying the enzymes involved in this resistance mechanism.
Q3: What are some alternative methods for detecting the products of the DD-carboxypeptidase reaction?
A3: Besides direct detection of the cleaved product by HPLC or mass spectrometry, you can use coupled enzyme assays. For example, the released D-Lactic acid can be quantified using D-lactate dehydrogenase, which catalyzes the oxidation of D-lactate to pyruvate with the concomitant reduction of NAD+ to NADH. The increase in NADH can be monitored spectrophotometrically at 340 nm.
Q4: Are there any known inhibitors of DD-carboxypeptidases that I should be aware of?
A4: Yes, β-lactam antibiotics like penicillin are well-known inhibitors of DD-carboxypeptidases (PBPs). They form a stable acyl-enzyme intermediate, effectively inactivating the enzyme. If your experimental system involves β-lactams, this will inhibit the enzyme's activity on the this compound substrate.
Quantitative Data
The following table summarizes the percentage of muropeptides with a D-Ala-D-Lac terminus in vancomycin-resistant Enterococcus faecalis at different growth phases, as determined by LC-MS analysis. This data highlights the increased incorporation of the depsipeptide in the presence of vancomycin, a key aspect of the resistance mechanism.
| Growth Phase | Percentage of Muropeptides with D-Ala-D-Lac Terminus (%) |
| Mid-exponential (OD660 = 0.6) | 26% |
| Stationary (OD660 = 1.0) | 57% |
Data adapted from a study on vancomycin-resistant Enterococcus faecalis.
Experimental Protocols
General Protocol for a DD-Carboxypeptidase Assay using a Fluorescent Coupled-Enzyme System
This protocol describes a general method for measuring DD-carboxypeptidase activity using this compound and a coupled enzymatic reaction that generates a fluorescent signal.
Materials:
-
This compound substrate
-
Purified DD-carboxypeptidase or bacterial cell lysate containing the enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
D-Lactate Dehydrogenase (D-LDH)
-
NAD+
-
Resazurin
-
Diaphorase
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and store at -20°C.
-
Prepare working solutions of the substrate, D-LDH, NAD+, resazurin, and diaphorase in assay buffer. The final concentrations will need to be optimized for your specific enzyme and experimental conditions.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound working solution
-
NAD+ working solution
-
Resazurin working solution
-
Diaphorase working solution
-
D-LDH working solution
-
-
Initiate the reaction by adding the DD-carboxypeptidase enzyme or cell lysate to each well.
-
Include appropriate controls:
-
No-enzyme control: Replace the enzyme solution with assay buffer to measure background signal.
-
No-substrate control: Replace the substrate solution with assay buffer to ensure the signal is substrate-dependent.
-
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). Protect the plate from light.
-
Measure the fluorescence of the resorufin product using a plate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from the values of the experimental wells.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of D-lactic acid.
-
Visualizations
Caption: Peptidoglycan Biosynthesis Pathway.
Caption: Vancomycin Resistance Mechanism.
Caption: General Experimental Workflow.
References
Technical Support Center: Navigating the Stability of Depsipeptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with depsipeptides. This resource provides in-depth guidance on a critical challenge in the field: preventing the hydrolysis of the ester bond. Through a series of frequently asked questions, troubleshooting guides, and detailed protocols, we aim to equip you with the knowledge to ensure the integrity of your depsipeptide samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the hydrolysis of the ester bond in depsipeptides?
A1: The stability of the ester bond in depsipeptides is primarily influenced by three main factors: pH, temperature, and the presence of enzymes.
-
pH: The ester bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Alkaline conditions (pH > 8) should be particularly avoided as they can significantly accelerate hydrolysis.[1] Acidic conditions can also promote hydrolysis, although the rate may be slower than in alkaline environments.[2][3]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including ester hydrolysis.[4][5] Therefore, it is crucial to store depsipeptide solutions at low temperatures to minimize degradation.
-
Enzymes: Esterases and some proteases present in biological samples (e.g., plasma, serum, cell lysates) can enzymatically cleave the ester bond.[6] The susceptibility to enzymatic degradation is often sequence-dependent.[6]
Q2: How can I minimize ester bond hydrolysis during routine handling and storage?
A2: Proper handling and storage are paramount for maintaining the integrity of your depsipeptides.
-
Storage of Lyophilized Peptides: For long-term storage, keep depsipeptides in their lyophilized form at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[7][8][9] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can accelerate degradation.[7][8]
-
Storage of Peptides in Solution: The shelf-life of depsipeptides in solution is limited. If storage in solution is necessary, use a sterile buffer at a slightly acidic to neutral pH (pH 5-7) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
Solvent Choice: When dissolving your depsipeptide, consider its polarity. For hydrophobic depsipeptides, use a minimal amount of an organic solvent like DMSO or DMF, followed by dilution with an appropriate aqueous buffer. Be aware that DMSO can oxidize sensitive residues like methionine and free cysteine.[7]
Q3: What are the best practices for setting up an experiment to monitor depsipeptide stability?
A3: A well-designed stability study is crucial for understanding the degradation profile of your depsipeptide. A typical workflow involves incubating the depsipeptide under various conditions and analyzing its degradation over time using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Common Issues in Depsipeptide Stability
This guide addresses common problems encountered during depsipeptide stability experiments and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of depsipeptide in solution | Incorrect pH of the buffer: The buffer pH may be too high (alkaline) or too low (acidic), accelerating hydrolysis. | Verify the pH of your buffer. For general stability, a pH range of 5-7 is recommended. Prepare fresh buffers and re-verify the pH. |
| High storage temperature: Storing the depsipeptide solution at room temperature or 4°C for extended periods can lead to significant degradation. | Store depsipeptide solutions at -20°C or -80°C for long-term storage. For short-term use, keep the solution on ice. | |
| Enzymatic degradation: If working with biological samples, endogenous esterases or proteases may be cleaving the ester bond. | Add broad-spectrum protease and esterase inhibitors to your biological samples. Alternatively, heat-inactivate the enzymes in the sample if this does not affect your experimental goals. | |
| Inconsistent results in stability assays | Repeated freeze-thaw cycles: Subjecting the same stock solution to multiple freeze-thaw cycles can lead to degradation and aggregation. | Prepare single-use aliquots of your depsipeptide stock solution to avoid repeated freezing and thawing.[10] |
| Contaminated buffers or solvents: Bacterial or fungal growth in non-sterile buffers can introduce enzymes that degrade the depsipeptide. | Use sterile, filtered buffers and high-purity solvents for all experiments. Prepare fresh buffers regularly. | |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase: The mobile phase composition may not be optimal for separating the parent depsipeptide from its degradation products. | Optimize the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous component (e.g., water with an additive like trifluoroacetic acid or formic acid). A gradient elution is often necessary. |
| Column degradation: The HPLC column may be contaminated or degraded, leading to poor chromatographic performance. | Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. | |
| Sample overload: Injecting too much sample can lead to peak broadening and poor resolution. | Reduce the injection volume or the concentration of the sample. |
Quantitative Data on Depsipeptide Stability
The stability of a depsipeptide is highly dependent on its specific sequence and structure. The following table summarizes publicly available data on the half-life of the cyclic depsipeptide Kahalalide F under various conditions.[2]
| Depsipeptide | Condition | Temperature (°C) | Half-life (t½) |
| Kahalalide F | pH 0 | 80 | 1.1 hours |
| Kahalalide F | pH 1 | 80 | 20 hours |
| Kahalalide F | pH 7 | 80 | 8.6 hours |
| Kahalalide F | pH 11 | 26 | 1.65 hours |
Disclaimer: This table presents data for a specific depsipeptide. The stability of other depsipeptides may vary significantly.
Experimental Protocols
Protocol 1: General Procedure for Assessing Depsipeptide Stability using HPLC
This protocol provides a general framework for conducting a stability study of a depsipeptide in a buffered solution.
1. Materials:
-
Lyophilized depsipeptide
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Buffers of desired pH (e.g., phosphate, acetate, or citrate buffers), prepared with high-purity water and filtered.
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution:
-
Allow the lyophilized depsipeptide to equilibrate to room temperature in a desiccator.
-
Prepare a concentrated stock solution (e.g., 1-10 mg/mL) by dissolving the depsipeptide in a minimal amount of a suitable organic solvent (e.g., DMSO, acetonitrile) if necessary, and then diluting with the desired buffer to the final volume.
-
-
Incubation:
-
Dilute the stock solution to the final working concentration (e.g., 100 µg/mL) in pre-warmed buffers of different pH values (e.g., pH 4, 7, 9).
-
Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
Immediately quench any further degradation by adding an equal volume of a strong acid solution (e.g., 10% TFA in water) or by freezing the sample at -80°C.
-
Transfer the samples to autosampler vials for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC method. A typical starting gradient could be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 20-30 minutes
-
Flow rate: 1 mL/min
-
Detection wavelength: 214 nm or 280 nm (depending on the peptide sequence)
-
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the parent depsipeptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (t=0).
-
Plot the percentage of the remaining depsipeptide against time.
-
Calculate the half-life (t½) of the depsipeptide under each condition by fitting the data to a first-order decay model.
-
Visualizations
Mechanism of Ester Hydrolysis
The following diagram illustrates the general mechanisms of acid-catalyzed and base-catalyzed hydrolysis of an ester bond within a depsipeptide.
Caption: Mechanisms of ester bond hydrolysis.
Experimental Workflow for Depsipeptide Stability Assay
This workflow outlines the key steps in performing a depsipeptide stability assay.
Caption: Workflow for a depsipeptide stability assay.
Troubleshooting Logic for Unexpected Depsipeptide Degradation
This decision tree provides a logical approach to troubleshooting unexpected degradation of a depsipeptide.
Caption: Troubleshooting depsipeptide degradation.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and enzymatic degradation of optically active depsipeptide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. genscript.com [genscript.com]
Technical Support Center: Ac-Lys(Ac)-D-Ala-D-Lactic Acid Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Ac-Lys(Ac)-D-Ala-D-Lactic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data to support your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities I might encounter when analyzing this compound?
A1: Impurities in synthetic peptides and depsipeptides like this compound typically arise during synthesis and handling. Common impurities to be aware of include:
-
Deletion sequences: Peptides lacking one of the residues (e.g., Ac-Lys(Ac)-D-Lactic acid or Ac-D-Ala-D-Lactic acid).
-
Insertion sequences: Peptides with an additional amino acid residue.
-
Incomplete deprotection byproducts: Residual protecting groups from the synthesis process.
-
Racemization products: Diastereomers containing L-Alanine or L-Lactic acid instead of the D-isomers.
-
Oxidation products: Particularly of the lysine residue.
-
Side-reaction products: Modifications on the lysine side chain.
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak can be due to one of the impurities listed above or a contaminant. Here is a systematic approach to identify it:
-
Mass Spectrometry (MS) Analysis: The most effective method is to collect the fraction corresponding to the unexpected peak and analyze it by MS to determine its molecular weight. This can help identify if it's a deletion, insertion, or modified product.
-
Co-injection: If you have a standard for a suspected impurity, co-inject it with your sample. An increase in the peak area of the unexpected peak suggests it is that impurity.
-
Review Synthesis Protocol: Scrutinize the synthesis and purification records for any deviations that might explain the impurity.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat) can help to intentionally generate degradation products and see if any match the retention time of your unknown peak.
Q3: My NMR spectrum looks complex, and I'm having trouble assigning the peaks. What should I do?
A3: The 1H NMR spectrum of this compound can be complex due to the presence of multiple amide and acetyl protons.
-
Use a higher field NMR instrument: This will provide better signal dispersion.
-
Perform 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) will help identify coupled protons, and HMQC/HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their attached carbons, aiding in the assignment of acetyl and methyl groups.
-
Compare with literature or predicted spectra: If available, compare your spectrum with published data for similar structures. There are also software tools that can predict NMR spectra.
-
Deuterium Exchange: Adding a drop of D2O to your NMR tube will cause the exchange of labile amide (NH) protons, leading to the disappearance of their signals, which can help in their identification.
Q4: How can I confirm the stereochemical purity of my sample?
A4: Confirming the presence of D-Alanine and D-Lactic acid is crucial.
-
Chiral HPLC: This is the most direct method. Using a chiral column can separate the desired product from its diastereomers containing L-Alanine or L-Lactic acid.
-
Enzymatic Assay: Specific enzymes that only act on L-amino acids can be used. If your sample is not degraded by such an enzyme, it suggests the absence of L-Alanine.
-
Chiral Derivatization followed by HPLC or GC: Derivatizing the hydrolyzed product with a chiral reagent can create diastereomers that are separable on a standard achiral column.
Quantitative Data Summary
The following table summarizes typical purity assessment data for this compound using the methods described below.
| Parameter | HPLC-UV (214 nm) | LC-MS | 1H NMR (500 MHz) | Chiral HPLC |
| Purity Specification | ≥ 95% | Confirms Mass (m/z) | Conforms to Structure | ≥ 98% Diastereomeric Purity |
| Main Peak Retention Time | ~15.2 min | ~15.2 min | N/A | ~18.5 min |
| Expected [M+H]+ | N/A | 374.19 m/z | N/A | N/A |
| Key 1H NMR Signals (ppm) | N/A | N/A | ~1.3-1.4 (Ala/Lac CH3), ~1.9-2.0 (Ac CH3), ~4.3-4.5 (α-H) | N/A |
| L-Ala/L-Lac Isomer (RT) | Co-elutes with main peak | Co-elutes with main peak | Not readily distinguishable | ~20.1 min |
| Deletion Impurity (RT) | ~13.8 min | ~13.8 min (Identifiable by MS) | N/A | N/A |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of the depsipeptide based on UV absorption.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the molecular weight of the target compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Same as the RP-HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Expected Result: A major peak in the mass spectrum corresponding to the [M+H]+ ion of this compound (calculated m/z = 374.19).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method confirms the chemical structure of the compound.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD3OD) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Concentration: 5-10 mg/mL.
-
Experiments: 1H NMR, 13C NMR, COSY, and HSQC.
-
Expected 1H NMR Chemical Shifts (in CD3OD, approximate):
-
δ 1.30-1.45 (m, 6H, Ala-CH3 and Lac-CH3)
-
δ 1.45-1.90 (m, 6H, Lys-β,γ,δ-CH2)
-
δ 1.95 (s, 3H, Nα-acetyl-CH3)
-
δ 2.05 (s, 3H, Nε-acetyl-CH3)
-
δ 3.15 (t, 2H, Lys-ε-CH2)
-
δ 4.30-4.40 (m, 1H, Ala-α-CH)
-
δ 4.45-4.55 (m, 1H, Lys-α-CH)
-
δ 5.00-5.10 (q, 1H, Lac-α-CH)
-
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting guide for an unexpected peak in an HPLC chromatogram.
Technical Support Center: Contamination Issues in Bacterial Cell Wall Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bacterial cell walls. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common contamination issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in bacterial cell wall preparations?
A1: The most common contaminants depend on the bacterial source (Gram-positive or Gram-negative) and the preparation methods used. Key contaminants include:
-
Lipopolysaccharides (LPS) or Endotoxins: Primarily from Gram-negative bacteria, these are major contaminants that can elicit strong immune responses in downstream applications.
-
Teichoic Acids (TAs): These are anionic polymers found in the cell wall of most Gram-positive bacteria and can interfere with peptidoglycan analysis.
-
Proteins: Cellular proteins, including lipoproteins, can remain associated with the cell wall after lysis.
-
Nucleic Acids (DNA and RNA): Released during cell lysis, these can increase the viscosity of the sample and interfere with analysis.
-
Other environmental contaminants: These can include bacteria, fungi, and yeast introduced during sample handling.[1][2][3][4]
Q2: How can I detect endotoxin (LPS) contamination in my Gram-negative cell wall preparation?
A2: The most common and sensitive method for detecting endotoxin contamination is the Limulus Amebocyte Lysate (LAL) assay . This assay can detect endotoxin levels as low as 0.01 Endotoxin Units (EU)/mL. The LAL assay is available in several formats, including gel-clot, turbidimetric, and chromogenic methods.
Q3: My LAL assay is showing a positive result, but I work with Gram-positive bacteria. What could be the cause?
A3: This could be a false positive. The LAL assay can be triggered by (1→3)-β-D-glucans, which are found in the cell walls of fungi and some bacteria. To avoid this, use LAL reagents that are specifically formulated to be insensitive to glucans or include a glucan-blocking buffer in your assay. Also, ensure that all your labware is certified endotoxin-free, as contamination can be introduced from plasticware and other consumables.
Q4: How can I remove teichoic acid contamination from my Gram-positive cell wall preparations?
A4: Teichoic acids can be removed by treating the purified peptidoglycan with hydrofluoric acid (HF) or by using specific enzymatic digestion. A common method involves extraction with trichloroacetic acid (TCA).
Q5: What is an acceptable level of endotoxin in a purified peptidoglycan sample?
A5: The acceptable endotoxin limit depends on the intended downstream application. For in vitro studies with cell cultures, it is crucial to minimize endotoxin levels, as even small amounts can trigger cellular responses. For parenteral drugs, the FDA has set limits, which can be a useful reference. For medical devices, the limit is typically less than 0.5 EU/mL. For research purposes, aiming for the lowest detectable level is recommended.
Troubleshooting Guides
Problem 1: Unexpected bands or smears on a polyacrylamide gel after teichoic acid extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis of peptidoglycan | Ensure complete digestion by optimizing enzyme concentration and incubation time. |
| Protein contamination | Treat the sample with a protease (e.g., Proteinase K) before running the gel. |
| Nucleic acid contamination | Treat the sample with DNase and RNase to remove contaminating DNA and RNA. |
| Aggregation of Lipoteichoic Acid (LTA) | Pre-treat the LTA extract with lipase to prevent aggregation and improve resolution on the gel.[5] |
Problem 2: High viscosity of the cell lysate after bacterial lysis.
| Possible Cause | Troubleshooting Step |
| High concentration of nucleic acids (DNA/RNA) | Treat the lysate with DNase and RNase to digest the nucleic acids and reduce viscosity. |
| Incomplete cell lysis | Ensure complete lysis by optimizing the lysis method (e.g., sonication, French press). |
Problem 3: Low yield of purified peptidoglycan.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Use a more stringent lysis method or increase the duration of lysis. |
| Loss of peptidoglycan during washing steps | Reduce the number of washing steps or use a less harsh washing buffer. Centrifuge at a higher speed to ensure complete pelleting of the sacculi. |
| Over-digestion with lysozyme or muramidase | Optimize the enzyme concentration and incubation time to avoid excessive degradation of the peptidoglycan. |
Data Presentation
Table 1: Typical Peptidoglycan (PG) Content in Different Bacterial Species
| Bacterium | Gram Type | Peptidoglycan Content (% of dry cell weight) | Reference |
| Escherichia coli K12 | Gram-Negative | 1.7% | [6] |
| Bacteroides thetaiotaomicron | Gram-Negative | 3.6% | [6] |
| Streptococcus salivarius ssp. thermophilus | Gram-Positive | 14% | [6] |
| Staphylococcus aureus | Gram-Positive | Up to 50% of cell wall mass | |
| Bacillus subtilis | Gram-Positive | Approximately 50% of cell wall mass |
Table 2: Acceptable Endotoxin Limits for Different Applications
| Application | Endotoxin Limit | Reference |
| Medical Devices (Eluates) | < 0.5 EU/mL | |
| Medical Devices (in contact with cerebrospinal fluid) | < 0.06 EU/mL | |
| Water for Injection (USP) | 0.25 EU/mL | [7] |
| Human Mesenchymal Stem Cell Culture (No-Observed-Adverse-Effect Level) | 0.1 ng/mL (approximately 1 EU/mL) | [8] |
Experimental Protocols
Protocol 1: Detection of Endotoxin using the Chromogenic LAL Assay
This protocol is a summary of a typical chromogenic LAL assay. Always refer to the manufacturer's instructions for your specific kit.
-
Sample Preparation: Dilute samples and controls using LAL Reagent Water. Heat samples at 75°C if interference is suspected.
-
Standard Curve Preparation: Prepare a standard curve of known endotoxin concentrations (e.g., 0.005 EU/mL to 50 EU/mL).
-
Assay Procedure:
-
Add 100 µL of sample, standard, or blank (LAL Reagent Water) to a microplate well.
-
Pre-incubate the plate at 37°C for at least 10 minutes.
-
Reconstitute the Chromo-LAL reagent.
-
Add 100 µL of the reconstituted Chromo-LAL reagent to each well.
-
Incubate at 37°C in a microplate reader, measuring absorbance at 405 nm over time.
-
-
Data Analysis: The time taken to reach a specified absorbance is proportional to the endotoxin concentration. Calculate the endotoxin concentration in your samples by comparing their absorbance to the standard curve.
Protocol 2: Removal of Protein Contamination using TCA Precipitation
-
Precipitation:
-
Add 1 volume of 100% (w/v) Trichloroacetic Acid (TCA) to 4 volumes of your protein-containing sample.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the protein.[1]
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the pellet with 200 µL of cold acetone.
-
Centrifuge again at high speed for 5 minutes.
-
Repeat the acetone wash.
-
-
Drying and Resuspension:
-
Remove the supernatant and air-dry the pellet to remove residual acetone.
-
Resuspend the pellet in a suitable buffer for your downstream application.
-
Protocol 3: Removal of Nucleic Acid Contamination using DNase/RNase Treatment
-
Enzyme Treatment:
-
To your cell wall preparation, add DNase I and RNase A to a final concentration of approximately 10 µg/mL each.
-
Incubate at 37°C for 1-2 hours.
-
-
Enzyme Inactivation:
-
Heat the sample to 75°C for 10 minutes to inactivate the nucleases.[9] Alternatively, use a purification column or phenol/chloroform extraction to remove the enzymes.
-
-
Purification:
-
Proceed with your standard cell wall purification protocol (e.g., washing steps) to remove the digested nucleic acids and inactivated enzymes.
-
Visualizations
Caption: General workflow for troubleshooting contamination in bacterial cell wall preparations.
Caption: Logical workflow for identifying the source of contamination in cell culture.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 6. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. A biological study establishing the endotoxin limit for osteoblast and adipocyte differentiation of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
Enhancing the stability of Ac-Lys(Ac)-D-Ala-D-Lactic acid in solution
This technical support center provides guidance on enhancing the stability of Ac-Lys(Ac)-D-Ala-D-Lactic acid in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, lyophilized (freeze-dried) this compound should be stored at -20°C or lower.[1] Once in an aqueous solution, the peptide is more susceptible to degradation.[2] Stock solutions should be stored at 2-8°C for short-term use (days to weeks) or in aliquots at -20°C or -80°C for longer-term storage (months) to minimize freeze-thaw cycles.[1][3]
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this depsipeptide in solution is primarily influenced by:
-
pH: The ester bond in the depsipeptide is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. The optimal pH for stability is typically between 3.0 and 5.0 for many peptides to minimize deamidation and other hydrolysis reactions.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis of the ester and amide bonds.[5] Therefore, solutions should be kept cool whenever possible.
-
Solvent/Buffer Composition: The choice of buffer can impact stability. Some buffer components can catalyze degradation reactions. It is crucial to use high-purity solvents and select appropriate buffer systems.[2][4]
-
Presence of Enzymes: If the solution is contaminated with proteases or esterases, they will rapidly degrade the molecule. Using sterile, high-purity water and reagents is essential.
Q3: What are the main degradation pathways for this molecule?
A3: The primary degradation pathway for this compound is the hydrolysis of the ester bond linking the D-Alanine and D-Lactic acid residues. This breaks the depsipeptide into two separate molecules. The amide bonds can also undergo hydrolysis, though this process is generally slower than ester hydrolysis under many conditions.
Troubleshooting Guides
Problem 1: The depsipeptide precipitates out of solution upon reconstitution or dilution in my experimental buffer.
-
Question: Why is my this compound precipitating, and how can I resolve it?
-
Answer: Precipitation often occurs due to issues with solubility, pH, or interactions with buffer salts.
-
Check the pH: The solubility of peptides is highly dependent on pH. If the pH of your buffer is close to the isoelectric point (pI) of the depsipeptide, its net charge will be minimal, leading to reduced solubility and potential precipitation. Try adjusting the pH of your buffer away from the pI. For many peptides, a slightly acidic pH (e.g., 5.5-6.0) can improve solubility.[6]
-
Consider the Salt Concentration: High salt concentrations in your buffer can sometimes cause "salting out" and lead to precipitation. Conversely, some peptides require a certain ionic strength to stay in solution. You may need to test a range of buffer concentrations.
-
Use a Co-solvent: If the depsipeptide is hydrophobic, you may need to first dissolve it in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile before adding it to your aqueous buffer.[7] Be sure that the final concentration of the organic solvent is compatible with your downstream experiments.
-
Counter-ion Exchange: If the peptide was purified as a trifluoroacetate (TFA) salt, this can sometimes affect solubility. A salt exchange to an acetate form might improve solubility in certain buffers like phosphate-buffered saline (PBS).[6]
-
Problem 2: I am observing rapid degradation of the depsipeptide in my experiments, confirmed by HPLC analysis.
-
Question: My HPLC results show the concentration of intact this compound decreasing much faster than expected. What could be the cause?
-
Answer: Rapid degradation is typically due to harsh chemical conditions or enzymatic contamination.
-
Review Solution pH: The ester bond is highly labile outside of the optimal pH range. Verify the pH of your solution. Extreme acidic or basic conditions will rapidly accelerate hydrolysis. For many peptides, optimal stability is found at a pH of around 4.5.[4]
-
Control the Temperature: Ensure that your experiments are conducted at the lowest practical temperature and that stock solutions are stored properly. Degradation rates increase exponentially with temperature.[5]
-
Check for Contamination: Use sterile, nuclease-free water and buffer solutions to avoid microbial or enzymatic contamination. If you suspect contamination, filter your solutions through a 0.22 µm filter.
-
Buffer Selection: Certain buffer species can actively participate in degradation reactions. For example, phosphate buffers have been noted to sometimes inhibit enzymes less effectively than other buffers.[8] Consider using alternative buffers like acetate or citrate to see if stability improves.[4]
-
Data on Depsipeptide Stability
| Parameter | Condition | General Effect on Stability | Rationale |
| pH | Acidic (pH < 3) | Decreased | Acid-catalyzed hydrolysis of the ester and amide bonds is a significant degradation pathway.[4] |
| Neutral (pH 6-8) | Variable | Stability is generally higher than at extreme pH, but the ester bond remains susceptible to hydrolysis.[9] | |
| Basic (pH > 8) | Decreased | Base-catalyzed hydrolysis of the ester bond is typically rapid. | |
| Temperature | 4°C | Optimal | Low temperatures slow down the kinetics of all chemical degradation reactions. |
| Room Temp (~25°C) | Moderate | Acceptable for short-term handling, but degradation will be more significant over time compared to refrigerated conditions. | |
| Elevated (>37°C) | Poor | Significantly accelerates hydrolysis and other degradation pathways.[5] | |
| Solvent | Aqueous Buffer | Standard | The standard solvent, but hydrolysis is always a potential issue. |
| Organic Co-solvents | Variable | Can increase solubility but may also influence degradation rates. Must be empirically tested. |
Experimental Protocols
Protocol: Assessing the Stability of this compound by RP-HPLC
This protocol provides a general method for determining the stability of the depsipeptide under various conditions (e.g., different pH, temperature, buffers).
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Buffers of interest (e.g., acetate, phosphate, citrate), prepared at various pH values
-
Thermostated incubator or water bath
-
Autosampler vials
-
RP-HPLC system with a UV detector
2. Preparation of Stock Solution:
-
Carefully weigh a precise amount of lyophilized this compound.
-
Reconstitute the powder in a suitable solvent (e.g., HPLC grade water or a buffer in which it is known to be soluble) to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
Filter the stock solution through a 0.22 µm syringe filter if any particulates are visible.
3. Stability Study Setup:
-
For each condition to be tested (e.g., pH 4, pH 7, pH 9 at 37°C), prepare a reaction solution by diluting the stock solution into the respective pre-warmed buffer to a final concentration of ~100 µg/mL.
-
Immediately after mixing, take a sample, place it in an autosampler vial, and label it as the "Time 0" (T0) point for that condition. This sample should be analyzed by HPLC as soon as possible.
-
Place the remaining reaction solutions in a thermostated environment (e.g., 37°C incubator).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution, transfer it to a new autosampler vial, and store at 4°C or immediately analyze to prevent further degradation.
4. RP-HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical starting gradient would be a linear ramp from 5% B to 60% B over 20-30 minutes. This should be optimized to achieve good separation of the parent depsipeptide from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 220 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
5. Data Analysis:
-
For each time point, integrate the peak area of the intact this compound.
-
Normalize the peak area at each time point (Tx) to the peak area at Time 0 (T0).
-
Plot the percentage of remaining depsipeptide [(Area_Tx / Area_T0) * 100] against time for each condition.
-
From this plot, you can determine the rate of degradation and calculate the half-life (t½) of the depsipeptide under each tested condition.
Visualizations
Caption: Workflow for assessing depsipeptide stability.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. glpbio.com [glpbio.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. chemimpex.com [chemimpex.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Kinetics and mechanism of the hydrolysis of depsipeptides catalyzed by the beta-lactamase of Enterobacter cloacae P99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Penicillin-Binding Protein (PBP) Analysis Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for studying penicillin-binding proteins (PBPs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind PBP-binding assays?
A1: PBP-binding assays are based on the covalent binding of β-lactam antibiotics, such as penicillin, to the active site of PBPs.[1][2] Labeled penicillin, either radioactive or fluorescent, is incubated with bacterial cells or membrane preparations.[1][2][3] The PBPs that bind to the labeled penicillin can then be detected and analyzed, typically by SDS-PAGE and autoradiography or fluorescence imaging.[2][3]
Q2: How can I identify which specific PBPs are inhibited by my compound?
A2: Competition assays are used to determine the PBP binding profile of an unlabeled test compound.[4] In this setup, bacterial membranes are pre-incubated with the test compound before adding a labeled penicillin derivative (e.g., fluorescently tagged). If the test compound binds to a specific PBP, it will block the binding of the labeled penicillin, resulting in a decreased signal for that PBP on a gel. The concentration of the test compound that causes a 50% reduction in the labeled penicillin signal (IC50) is a measure of its binding affinity for that PBP.[5]
Q3: What is the purpose of using fluorescently labeled penicillin?
A3: Fluorescently labeled penicillin, such as Bocillin™ FL, allows for the direct visualization of active PBPs in living cells or cell lysates without the need for radioactivity.[2] This method is safer and often more convenient than using radiolabeled penicillin.[6] It can be used for various applications, including fluorescence microscopy to study PBP localization and in-gel fluorescence detection for profiling PBP binding.[2]
Q4: How can I confirm the identity of a PBP band on a gel?
A4: Mass spectrometry is a powerful tool for identifying PBP bands.[5][7] The protein band of interest can be excised from the gel, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS). The peptide mass fingerprint or fragmentation pattern can then be used to identify the protein by searching against a protein database.[7][8]
Troubleshooting Guides
PBP Labeling and Competition Assays
| Problem | Possible Cause | Solution |
| Weak or no PBP labeling | Insufficient amount of labeled penicillin. | Optimize the concentration of the labeled penicillin. A typical starting point is ~5 µCi for 3H-penicillin or an empirically determined optimal concentration for fluorescent probes.[3] |
| Inactive PBPs. | Ensure that membrane preparations are fresh or have been stored properly at -70°C to maintain PBP activity.[3] | |
| Presence of β-lactamases. | Sonicate membrane preparations to remove β-lactamases before labeling.[3] | |
| High background signal | Non-specific binding of the labeled probe. | Include a wash step after labeling to remove unbound probe.[2] Add a blocking agent to the buffer.[9] |
| Extended exposure to light (for fluorescent probes). | Perform labeling reactions and sample preparation in the dark to minimize photobleaching.[2] | |
| Inconsistent results in competition assays | Improper incubation times or temperatures. | Optimize incubation times and temperatures. A common starting point is 10 minutes at 25°C.[3][9] |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents.[10] |
PBP Purification
| Problem | Possible Cause | Solution |
| Low yield of purified PBPs | Inefficient cell lysis. | Optimize the cell disruption method (e.g., French press, sonication).[3][11] |
| PBP is not effectively captured by the affinity column. | Ensure the correct affinity resin is used (e.g., ampicillin-Sepharose or moenomycin-Agarose).[12] Check that the buffer conditions are optimal for binding. | |
| Protein degradation. | Add protease inhibitors to the lysis and purification buffers.[11] | |
| Purified PBP is inactive | Harsh elution conditions. | Use gentle elution methods. For example, if using ampicillin-Sepharose, consider alternative elution strategies to the harsh use of hydroxylamine or high pH.[12] |
| Protein instability. | Ensure the protein is stable in the final buffer. Consider adding stabilizing agents like glycerol.[13] | |
| Co-purification of contaminants | Non-specific binding to the affinity resin. | Increase the stringency of the wash steps by adding low concentrations of salt or detergents. |
| Aggregation of the target protein. | Optimize buffer conditions (pH, ionic strength) to prevent aggregation.[13] |
Experimental Protocols
Protocol 1: In-vivo PBP Labeling with Fluorescent Penicillin
This protocol is adapted for Gram-positive bacteria.[2]
-
Cell Culture: Grow bacterial cells to the desired optical density in an appropriate medium.
-
Harvesting: Centrifuge 1 mL of the cell culture and discard the supernatant.
-
Washing: Wash the cell pellet once with 1 mL of PBS (pH 7.4).
-
Labeling: Resuspend the cell pellet in 50 µL of PBS containing the fluorescent penicillin probe (e.g., 10 µg/mL of Bocillin™ FL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells to remove the unbound probe.
-
Analysis: The labeled cells can be visualized by fluorescence microscopy or lysed for SDS-PAGE analysis and in-gel fluorescence detection.[2]
Protocol 2: PBP Competition Assay
-
Membrane Preparation: Prepare bacterial membranes containing the PBPs of interest.[3]
-
Pre-incubation: Incubate the membranes with varying concentrations of the unlabeled competitor compound for a set time (e.g., 10 minutes) at room temperature.
-
Labeling: Add the labeled penicillin (e.g., 3H-penicillin or fluorescent penicillin) and incubate for an additional 10 minutes at 25°C.[3]
-
Quenching: Stop the reaction by adding a large excess of cold (unlabeled) penicillin.
-
SDS-PAGE: Separate the membrane proteins by SDS-PAGE.
-
Detection: Visualize the labeled PBPs by autoradiography (for 3H-penicillin) or in-gel fluorescence scanning. The intensity of the bands will decrease with increasing concentrations of the competitor for the PBPs it binds to.
Visualizations
Caption: Workflow for Penicillin-Binding Protein Labeling.
Caption: Logical Flow of a PBP Competition Assay.
References
- 1. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 4. nanotempertech.com [nanotempertech.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of penicillin-binding proteins (PBPs) in carbapenem resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a liquid chromatography/mass spectrometry assay for the bacterial transglycosylation reaction through measurement of Lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. swordbio.com [swordbio.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Bacterial Cell Wall Integrity: Ac-Lys(Ac)-D-Ala-D-Lactic Acid vs. D-Ala-D-Alanine Substrates
For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions within the bacterial cell wall is paramount in the ongoing fight against antibiotic resistance. This guide provides a detailed comparison of two critical peptidoglycan precursor substrates: the canonical D-Ala-D-Alanine (D-Ala-D-Ala) and the resistance-associated Ac-Lys(Ac)-D-Ala-D-Lactic acid (D-Ala-D-Lac). This comparison is supported by experimental data, detailed protocols, and visualizations to offer a comprehensive resource for the scientific community.
The structural integrity of the bacterial cell wall, a formidable barrier essential for survival, is maintained by a cross-linked mesh of peptidoglycan. The final step of peptidoglycan synthesis involves the cross-linking of peptide stems, which in many bacteria terminate with the dipeptide D-Ala-D-Ala. This very terminus is the primary target of last-resort glycopeptide antibiotics like vancomycin. However, the emergence of vancomycin-resistant strains has revealed a clever evolutionary adaptation: the substitution of the terminal D-Alanine with a D-Lactic acid, creating a depsipeptide. This seemingly subtle change has profound implications for antibiotic efficacy.
At a Glance: Key Differences in Performance
The fundamental difference between these two substrates lies in their interaction with glycopeptide antibiotics and their processing by bacterial enzymes. The replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.[1][2]
| Parameter | Ac-Lys(Ac)-D-Ala-D-Alanine | This compound | Fold Difference | Significance |
| Vancomycin Binding Affinity (Kd) | Micromolar (µM) range[3] | Millimolar (mM) range[3] | ~1000-fold decrease[1][2] | Primary mechanism of vancomycin resistance. |
| Transpeptidase (PBP) Substrate Efficiency | Efficiently utilized for cross-linking | Less efficiently utilized by some PBPs | Variable | May impose a fitness cost on resistant bacteria. |
| DD-Carboxypeptidase Hydrolysis Rate | Slower | Faster for some enzymes[4] | Up to 15-fold increase | Can influence the pool of available precursors for transpeptidation. |
The Molecular Basis of Vancomycin Resistance: A Shift in Binding Affinity
Vancomycin achieves its bactericidal effect by forming a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall synthesis. This binding is stabilized by a network of five hydrogen bonds. In vancomycin-resistant bacteria, the substitution of the terminal D-Ala with D-Lac results in the loss of a crucial hydrogen bond and introduces electrostatic repulsion between the oxygen atoms of the depsipeptide and vancomycin.[1] This seemingly minor alteration leads to a drastic 1000-fold reduction in binding affinity, allowing cell wall synthesis to proceed even in the presence of the antibiotic.[1][2]
Quantitative Comparison of Vancomycin Binding Affinity
| Ligand | Vancomycin Binding Constant (Kd) | Experimental Method | Reference |
| Ac-Lys(Ac)-D-Ala-D-Ala | ~1 µM - 10 µM | Surface Plasmon Resonance | [3] |
| Ac-Lys(Ac)-D-Ala-D-Lac | ~1 mM - 10 mM | Surface Plasmon Resonance | [3] |
| Vancomycin Aglycon vs. D-Ala-D-Ala model | Maintained affinity | Isothermal Titration Calorimetry | [1] |
| Vancomycin Aglycon vs. D-Ala-D-Lac model | ~600-fold decreased affinity | Isothermal Titration Calorimetry | [1] |
Enzymatic Processing: A Tale of Two Substrates
The synthesis and utilization of these two distinct peptidoglycan precursors are governed by a specialized set of enzymes. In vancomycin-sensitive bacteria, the D-Ala-D-Ala dipeptide is synthesized by the D-Ala-D-Ala ligase (Ddl). In resistant strains, a different set of enzymes, encoded by the van gene cluster, orchestrates the production of D-Ala-D-Lac.
The VanA Ligase: A Key Player in Resistance
The VanA ligase is a crucial enzyme in vancomycin-resistant enterococci, responsible for synthesizing the D-Ala-D-Lac depsipeptide. Interestingly, VanA can also synthesize D-Ala-D-Ala, but its substrate preference is highly tuned towards D-Lactate.
| Substrate | Km | kcat | kcat/Km |
| D-Alanine (for D-Ala-D-Ala formation) | 0.66 mM | 550 min-1 | 8.3 x 105 M-1min-1 |
| D-Lactate (for D-Ala-D-Lac formation) | 0.69 mM | 32 min-1 | 4.6 x 104 M-1min-1 |
Data from Park et al. (1999) obtained through a coupled spectrophotometric assay.
Transpeptidases (PBPs) and DD-Carboxypeptidases: The Final Steps
Penicillin-binding proteins (PBPs) are the enzymes that carry out the final transpeptidation step of peptidoglycan synthesis. While they efficiently utilize D-Ala-D-Ala terminated precursors, their ability to process D-Ala-D-Lac can be compromised, potentially leading to a fitness cost for the resistant bacteria.
DD-carboxypeptidases are involved in trimming the terminal D-Ala from pentapeptide stems that have not been cross-linked. Some DD-carboxypeptidases have been shown to hydrolyze the ester bond in this compound more rapidly than the amide bond in the corresponding D-Ala-D-Ala substrate.[4]
Signaling Pathway for Vancomycin Resistance
The expression of the van genes, which encode the enzymes responsible for D-Ala-D-Lac synthesis, is tightly regulated by the VanS/VanR two-component system. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin, and VanR is a response regulator that, upon phosphorylation by VanS, activates the transcription of the van genes.
Caption: The VanS/VanR two-component system for inducing vancomycin resistance.
Experimental Workflows and Protocols
Experimental Workflow: Comparing Vancomycin Binding via Surface Plasmon Resonance (SPR)
Caption: Workflow for comparing substrate binding to vancomycin using SPR.
Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Vancomycin-Peptide Binding
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of vancomycin binding to Ac-Lys(Ac)-D-Ala-D-Ala and this compound.
Materials:
-
Isothermal Titration Calorimeter
-
Vancomycin hydrochloride
-
Synthetic peptides: Ac-Lys(Ac)-D-Ala-D-Ala and this compound
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Degasser
Procedure:
-
Sample Preparation:
-
Dissolve vancomycin and both peptides in the dialysis buffer.
-
Dialyze all solutions against the same batch of dialysis buffer overnight at 4°C to ensure buffer matching.
-
Accurately determine the concentrations of vancomycin and the peptides using UV-Vis spectrophotometry.
-
Degas all solutions for 10-15 minutes prior to the experiment.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
For the D-Ala-D-Ala experiment, fill the sample cell with the Ac-Lys(Ac)-D-Ala-D-Ala solution (e.g., 20 µM) and the injection syringe with the vancomycin solution (e.g., 200 µM).
-
For the D-Ala-D-Lac experiment, fill the sample cell with the this compound solution (e.g., 200 µM) and the injection syringe with the vancomycin solution (e.g., 2 mM). Note the higher concentrations required for the weaker interaction.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20 injections of 2 µL each) with a spacing of approximately 180 seconds between injections to allow the system to return to baseline.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of vancomycin to peptide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Calculate the change in entropy (ΔS) from the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.
-
Compare the thermodynamic parameters obtained for both peptides.
-
Conclusion
The switch from a D-Ala-D-Ala to a D-Ala-D-Lac terminus in peptidoglycan precursors is a highly effective mechanism of vancomycin resistance. This guide highlights the drastic reduction in antibiotic binding affinity that underpins this resistance. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers working to understand and overcome antibiotic resistance. By delving into the molecular intricacies of these substrate-antibiotic and substrate-enzyme interactions, the scientific community can pave the way for the development of novel therapeutic strategies to combat drug-resistant pathogens.
References
- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of DD-Carboxypeptidase Substrates for Researchers and Drug Development Professionals
An in-depth guide to the performance and experimental evaluation of various substrates for DD-carboxypeptidases, crucial enzymes in bacterial cell wall metabolism and key targets for antibiotic development.
This guide provides a comparative analysis of different substrates for DD-carboxypeptidases, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways. The information is intended for researchers, scientists, and professionals involved in drug development who are studying bacterial cell wall biosynthesis and exploring new antimicrobial strategies.
Performance of DD-Carboxypeptidase Substrates: A Quantitative Comparison
The efficiency of DD-carboxypeptidases is typically evaluated by determining the kinetic parameters of their interaction with various substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The specificity constant (kcat/Km) is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of kinetic data for various DD-carboxypeptidase substrates with different enzymes.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine | Streptomyces R61 DD-peptidase | - | - | 3.5 x 10³ | [1] |
| Peptidoglycan-mimetic peptide | Streptomyces R61 DD-peptidase | 0.0079 | 69 | 8.7 x 10⁶ | [1] |
| Peptidoglycan-mimetic peptide | Actinomadura R39 DD-peptidase | 0.0013 | 7.4 | 5.7 x 10⁶ | |
| Peptidoglycan-mimetic peptide | E. coli PBP5 | - | - | < 50 | |
| Nα,Nε-diacetyl-Lys-D-Ala-D-Ala (AcLAA) | E. coli PBP5 (soluble) | - | - | - | [2] |
| Nα,Nε-diacetyl-Lys-D-Ala-D-Ala (AcLAA) | E. coli PBP6 (soluble) | - | - | - | [2] |
| FA-Phe-Ala-Phe | E. coli Dipeptidyl Carboxypeptidase (EcDCP) | 0.2 | 1218 | 5246 (mM⁻¹s⁻¹) | |
| FA-Phe-Gly-Gly | E. coli Dipeptidyl Carboxypeptidase (EcDCP) | - | - | 1594 (mM⁻¹s⁻¹) | |
| Benzoyl-D-alanine-thioglycollate | Streptomyces K15 acyltransferase | 1.5 | 0.1 | 75 | [3] |
Note: The DD-CPase activity of sPBP 5 was found to be five times greater than that of sPBP 6 when tested against the substrate Nα,Nε-diacetyl-Lys-D-Ala-D-Ala (AcLAA)[2].
Experimental Protocols
Accurate and reproducible measurement of DD-carboxypeptidase activity is fundamental for comparative studies. Below are detailed methodologies for commonly used assays.
Fluorometric Assay using o-Phthaldialdehyde (OPA)
This assay is based on the reaction of o-phthaldialdehyde (OPA) with the D-alanine released from the substrate by DD-carboxypeptidase, forming a fluorescent adduct that can be quantified.[4]
Materials:
-
DD-carboxypeptidase enzyme
-
Substrate (e.g., Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
o-Phthaldialdehyde (OPA) reagent (prepared by dissolving OPA in a suitable buffer containing a reducing agent like 2-mercaptoethanol)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the substrate at various concentrations in the reaction buffer.
-
Initiate the enzymatic reaction by adding the DD-carboxypeptidase enzyme to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding a quenching agent (e.g., acid or heat inactivation).
-
Add the OPA reagent to the reaction mixture and incubate in the dark for a set time to allow for the formation of the fluorescent adduct.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Generate a standard curve using known concentrations of D-alanine to determine the amount of D-alanine released in the enzymatic reaction.
-
Calculate the initial reaction velocities at different substrate concentrations to determine the kinetic parameters (Km and Vmax).
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method allows for the direct measurement of the substrate and the product of the enzymatic reaction, providing a highly accurate quantification of enzyme activity.[5]
Materials:
-
DD-carboxypeptidase enzyme
-
Substrate (e.g., Ac2-l-Lys–d-Ala–d-Ala)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
Procedure:
-
Set up the enzymatic reaction by combining the substrate and DD-carboxypeptidase in the reaction buffer.
-
Incubate the reaction at a controlled temperature for various time points.
-
At each time point, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitate.
-
Inject a specific volume of the supernatant into the HPLC system.
-
Separate the substrate and product using a suitable gradient of the mobile phase.
-
Detect the substrate and product by monitoring the absorbance at a specific wavelength (e.g., 214 nm for the peptide bond).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the product.
-
Calculate the initial reaction rates to determine the kinetic parameters.
Visualizing the Context: Pathways and Workflows
The Role of DD-Carboxypeptidase in Peptidoglycan Biosynthesis
DD-carboxypeptidases play a crucial role in the final stages of peptidoglycan biosynthesis, a fundamental process for maintaining the integrity of the bacterial cell wall.[6][7] These enzymes cleave the terminal D-alanine residue from the pentapeptide side chains of the peptidoglycan precursors. This action regulates the extent of cross-linking within the peptidoglycan mesh, thereby influencing the shape and structural stability of the bacterial cell.
Caption: Role of DD-Carboxypeptidase in Peptidoglycan Biosynthesis.
Experimental Workflow for DD-Carboxypeptidase Substrate Analysis
The following diagram illustrates a typical experimental workflow for the comparative analysis of different DD-carboxypeptidase substrates.
Caption: Experimental Workflow for Substrate Analysis.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Streptomyces R61 DD-carboxypeptidase: hydrolysis of X-D-alanyl-D-alanine peptides measured by a fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
A Comparative Analysis of Vancomycin Binding to Ac-Lys(Ac)-D-Ala-D-Ala and Ac-Lys(Ac)-D-Ala-D-Lactic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Vancomycin Resistance
The emergence of vancomycin-resistant bacteria poses a significant threat to global health. This resistance is primarily mediated by the alteration of the C-terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) moiety in peptidoglycan precursors to D-Alanyl-D-Lactate (D-Ala-D-Lac). This subtle change dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective. Ac-Lys(Ac)-D-Ala-D-Lactic acid serves as a crucial experimental tool, acting as a synthetic analog of the resistant peptidoglycan terminus. This guide provides a comparative analysis of vancomycin's interaction with both the susceptible (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) peptide termini, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinities
The cornerstone of vancomycin's mechanism of action is its high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis. The substitution of the terminal D-Ala with D-Lac results in the loss of a critical hydrogen bond and introduces electrostatic repulsion, leading to a drastic reduction in binding affinity.[1] This is consistently reported as an approximately 1000-fold decrease in affinity.[1]
The following table summarizes the experimentally determined binding affinities of vancomycin for peptides terminating in D-Ala-D-Ala versus D-Ala-D-Lactate.
| Ligand | Alternative Ligand | Method | Dissociation Constant (Kd) for Vancomycin | Fold Change in Affinity | Reference |
| Ac-Lys(Ac)-D-Ala-D-Ala | This compound | Surface Plasmon Resonance (SPR) | ~1 µM | ~1000-fold decrease | [2] |
| Peptides terminating in -Lys-D-Ala-D-Ala | Peptides terminating in -Lys-D-Ala-D-Lactate | Surface Plasmon Resonance (SPR) | Micromolar (µM) affinity | Millimolar (mM) affinity | [1] |
| (Ac)2KAA (diacetyl-L-Lys-D-Ala-D-Ala) | Not Applicable | Isothermal Titration Calorimetry (ITC) | 62.5 µM | Not Applicable | [3] |
Experimental Protocols
The determination of binding affinities between vancomycin and its target peptides is commonly achieved through biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) Protocol for Vancomycin Binding Analysis
SPR measures the real-time interaction between a ligand (e.g., vancomycin) and an analyte (e.g., the peptide) by detecting changes in the refractive index at the surface of a sensor chip.
1. Sensor Chip Preparation and Peptide Immobilization:
-
A sensor chip (e.g., a CM5 chip) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Peptides terminating in -Lys-D-Ala-D-Ala or -Lys-D-Ala-D-Lactate, containing an N-terminal linker for covalent coupling, are dissolved in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface. The free amine of the lysine side chain or an N-terminal linker facilitates immobilization.
-
The remaining activated groups on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without peptide immobilization to subtract non-specific binding.
2. Binding Analysis:
-
A series of vancomycin solutions of varying concentrations (e.g., ranging from micromolar to millimolar) are prepared in a suitable running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Each vancomycin concentration is injected over the peptide-immobilized and reference flow cells for a set association time, followed by an injection of running buffer for a dissociation time.
-
The sensor surface is regenerated between cycles, if necessary, using a pulse of a low pH solution (e.g., 10 mM HCl) to dissociate the bound vancomycin.[1]
3. Data Analysis:
-
The response units (RU) are plotted against time to generate sensorgrams.
-
The data is corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The equilibrium dissociation constant (Kd) is determined by fitting the steady-state binding levels against the vancomycin concentration or by global fitting of the association and dissociation phases to a suitable binding model (e.g., 1:1 Langmuir binding).
Mechanism of Action and Resistance
The interaction between vancomycin and the peptidoglycan terminus is a classic example of molecular recognition. In susceptible bacteria, vancomycin forms a stable complex with the D-Ala-D-Ala terminus through a network of five hydrogen bonds. This binding event physically blocks the enzymes responsible for cell wall cross-linking.
In resistant bacteria, the substitution of the terminal D-alanine with D-lactic acid eliminates one of these crucial hydrogen bonds and introduces lone pair-lone pair repulsion between the ester oxygen of D-Ala-D-Lac and the carbonyl oxygen of vancomycin. This seemingly minor alteration is sufficient to disrupt the stable complex formation, allowing cell wall synthesis to proceed even in the presence of the antibiotic.
Caption: Vancomycin's interaction with susceptible vs. resistant precursors.
This guide highlights the critical role of this compound in studying the molecular basis of vancomycin resistance. A thorough understanding of the drastic difference in binding affinity between the native and modified peptidoglycan precursors is fundamental for the development of novel therapeutic strategies to combat antibiotic-resistant infections. The provided experimental framework serves as a starting point for researchers aiming to quantify these interactions and screen for new compounds that can overcome this resistance mechanism.
References
A Comparative Guide to the Isothermal Titration Calorimetry of Vancomycin and its Derivatives with D-Ala-D-Lac
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant bacteria, which substitute the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lac, presents a significant challenge in antibacterial therapy. This modification reduces the binding affinity of vancomycin by approximately 1000-fold, rendering the antibiotic ineffective.[1][2] Understanding the thermodynamic principles governing this interaction is crucial for the development of next-generation antibiotics that can overcome this resistance mechanism. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
This guide provides a comparative analysis of ITC data for the binding of vancomycin and its derivatives to both the susceptible D-Ala-D-Ala and the resistant D-Ala-D-Lac targets.
Quantitative Data Summary
The following tables summarize the thermodynamic parameters obtained from ITC studies of vancomycin and its derivatives binding to analogues of bacterial cell wall precursors.
Table 1: Thermodynamic Parameters for Vancomycin Binding to D-Ala-D-Ala Containing Peptidoglycan Surrogates [3]
| Compound | Ka (M-1) x 105 | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Stoichiometry (n) |
| Ac2-L-Lys-D-Ala-D-Ala | 1.58 ± 0.09 | -7.1 ± 0.03 | -10.2 ± 0.04 | -3.1 | 0.98 ± 0.01 |
| NAG-NAM(L-Ala-D-iGln-L-Lys-D-Ala-D-Ala) | 1.8 ± 0.2 | -7.2 ± 0.06 | -10.4 ± 0.2 | -3.2 | 0.95 ± 0.02 |
| (NAG-NAM(L-Ala-D-iGln-L-Lys-D-Ala-D-Ala))2 - Site 1 | 3.9 ± 0.5 | -7.6 ± 0.07 | -11.1 ± 0.2 | -3.5 | 0.93 ± 0.04 |
| (NAG-NAM(L-Ala-D-iGln-L-Lys-D-Ala-D-Ala))2 - Site 2 | 0.8 ± 0.2 | -6.7 ± 0.2 | -13.0 ± 0.5 | -6.3 | 1.0 ± 0.1 |
Table 2: Comparative Binding Affinities of Vancomycin and a Dimeric Derivative for D-Ala-D-Lac Analogues
| Vancomycin Derivative | Ligand | Fold Increase in Affinity vs. Monomeric Vancomycin | Reference |
| Dimeric Vancomycin (V-Rd-V) | Dimeric Lactate Ligand (Lac-R'd-Lac) | ~40x | [4] |
Experimental Protocols
A detailed understanding of the experimental conditions is critical for the interpretation and replication of ITC data. Below is a generalized protocol for studying the interaction of vancomycin and its derivatives with D-Ala-D-Ala and D-Ala-D-Lac peptides, based on common practices in the field.
Materials:
-
Vancomycin or vancomycin derivative
-
Synthetic peptides (e.g., Ac-D-Ala-D-Ala, Ac-D-Ala-D-Lac)
-
ITC instrument (e.g., MicroCal ITC200)
-
Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Degasser
Procedure:
-
Sample Preparation:
-
Dissolve the vancomycin derivative and the peptide ligand in the same buffer batch to minimize dilution heats.
-
Determine the accurate concentrations of both the ligand and the macromolecule solutions spectrophotometrically or by other quantitative methods.
-
Degas all solutions thoroughly before use to prevent bubble formation in the calorimeter cell and syringe.
-
-
ITC Experiment Setup:
-
Typically, the vancomycin derivative is placed in the sample cell (e.g., 20-50 µM), and the peptide ligand is loaded into the injection syringe at a concentration 10-20 times higher than the cell concentration (e.g., 200-1000 µM).
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL) of the ligand into the sample cell.
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Control Experiments:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Ka or Kd), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Visualizing the Workflow and Interactions
To better illustrate the experimental process and the molecular interactions, the following diagrams were generated using Graphviz.
Caption: A flowchart of the Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: Interaction of vancomycin with D-Ala-D-Ala and D-Ala-D-Lac.
The data and methodologies presented in this guide highlight the utility of Isothermal Titration Calorimetry in characterizing the molecular interactions central to vancomycin resistance. The significant decrease in binding affinity for D-Ala-D-Lac is a key factor in resistance, and the development of vancomycin derivatives with restored or enhanced binding to this altered target is a promising strategy for combating resistant pathogens. The quantitative thermodynamic data provided by ITC is invaluable for the structure-activity relationship (SAR) studies that underpin the rational design of these novel antibiotics.
References
- 1. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Structural comparison of vancomycin-sensitive and resistant peptidoglycan precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of peptidoglycan precursors in vancomycin-sensitive and -resistant bacteria. The information presented herein is supported by experimental data to aid in the understanding of resistance mechanisms and to inform the development of novel antimicrobial strategies.
Structural Differences in Peptidoglycan Precursors
Vancomycin exerts its antimicrobial effect by binding to the D-Alanine-D-Alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan pentapeptide, thereby sterically hindering the transglycosylation and transpeptidation steps crucial for cell wall biosynthesis.[1] Resistance to vancomycin primarily arises from the alteration of this D-Ala-D-Ala terminus, which significantly reduces the binding affinity of the antibiotic.
Vancomycin-Sensitive Precursor: In susceptible bacteria, the lipid II precursor molecule terminates with a D-Ala-D-Ala dipeptide. This structure provides five critical hydrogen bond contact points for vancomycin, leading to a stable complex that inhibits cell wall synthesis.[1][2]
Vancomycin-Resistant Precursors:
-
D-Ala-D-Lactate (D-Ala-D-Lac): In high-level vancomycin-resistant strains, such as those carrying the vanA or vanB gene clusters, the terminal D-Ala is replaced by a D-Lactate. This substitution of an amide bond with an ester bond results in the loss of a crucial hydrogen bond with vancomycin, leading to a 1000-fold reduction in binding affinity.[3][4][5] This is the most common and clinically significant form of high-level vancomycin resistance.
-
D-Ala-D-Serine (D-Ala-D-Ser): In strains with low-level resistance, often mediated by vanC, vanE, or vanG gene clusters, the terminal D-Ala is replaced by a D-Serine. This change introduces steric hindrance that disrupts the tight binding of vancomycin, although the effect is less dramatic than the D-Ala-D-Lac substitution, resulting in a 7-fold decrease in binding affinity.[6][7]
The structural modifications in vancomycin-resistant precursors are catalyzed by a set of enzymes encoded by the van operons. These include ligases (e.g., VanA, VanB, VanC) that synthesize the altered dipeptide or depsipeptide, and peptidases (e.g., VanX, VanY) that eliminate the susceptible D-Ala-D-Ala precursors.[8][9]
Data Presentation: Comparative Analysis
Table 1: Vancomycin Minimum Inhibitory Concentrations (MICs) for Enterococcus Species with Different Peptidoglycan Precursors
| Genotype | Precursor Terminus | Vancomycin MIC Range (µg/mL) | Resistance Level |
| Vancomycin-Susceptible | D-Ala-D-Ala | ≤4[10] | Susceptible |
| VanA | D-Ala-D-Lac | >64 to >256[2][4] | High |
| VanB | D-Ala-D-Lac | 4 to >64[4] | Variable (Low to High) |
| VanC | D-Ala-D-Ser | 4 to 16[2] | Low |
| VanN | D-Ala-D-Ser | 16[7] | Low |
Table 2: Kinetic Parameters of D-Ala-D-X Ligases
| Enzyme | Substrates | kcat (min⁻¹) | Km (mM) | kcat/Km (mM⁻¹min⁻¹) |
| VanA | ||||
| D-Ala + D-Lac | 32[11] | 0.69[11] | 46.4 | |
| D-Ala + D-Ala | 550[11] | 0.66[11] | 833.3 | |
| VanB | D-Ala + D-Lac | Data not consistently reported, but generally lower catalytic efficiency than VanA.[6] | ||
| VanC2 | ||||
| D-Ala + D-Ser | 490[3] | 1.8[3] | 272.2 | |
| D-Ala + D-Ala | - | - | 0.69[3] |
Note: Kinetic parameters can vary depending on the experimental conditions.
Mandatory Visualizations
Signaling Pathway for Vancomycin Resistance Induction
Caption: The VanS/VanR two-component system regulates vancomycin resistance.
Structural Comparison of Peptidoglycan Precursors
Caption: Structural differences in the termini of peptidoglycan precursors.
Experimental Workflow for Precursor Analysis
Caption: General workflow for the analysis of peptidoglycan precursors.
Experimental Protocols
Extraction and Purification of Peptidoglycan Precursors
This protocol is adapted from established methods for the isolation of bacterial cell wall precursors.
Materials:
-
Bacterial culture
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
Ultracentrifuge
-
Tris-HCl buffer (pH 7.5)
-
DNase and RNase
-
Trypsin
-
Trichloroacetic acid (TCA)
-
Milli-Q water
Procedure:
-
Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the pellet in water and add to boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and denature proteins.
-
Washing: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with hot water to remove SDS.
-
Enzymatic Digestion: Resuspend the sacculi in Tris-HCl buffer. Treat with DNase and RNase to remove nucleic acid contamination, followed by trypsin to digest any remaining proteins.
-
TCA Precipitation: Precipitate the purified peptidoglycan precursors with cold trichloroacetic acid.
-
Final Washes: Wash the pellet with water to remove TCA, followed by a final wash with acetone. The resulting pellet contains purified peptidoglycan precursors.
HPLC-MS Analysis of Peptidoglycan Precursors
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Solubilize the purified peptidoglycan precursors in a suitable solvent (e.g., 0.1% formic acid in water).
-
Chromatographic Separation: Inject the sample onto the C18 column. Elute the precursors using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluent by ESI-MS in positive ion mode. Acquire full scan MS and tandem MS (MS/MS) data.
-
Data Analysis: Identify the different precursor species based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data. Quantify the relative abundance of each precursor by integrating the peak areas from the HPLC chromatogram.
NMR Spectroscopy for Structural Analysis of Peptidoglycan Precursors
Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve the purified peptidoglycan precursors in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, TOCSY, and HSQC experiments.
-
Spectral Analysis: Assign the chemical shifts of the protons and carbons in the precursor molecules.
-
Structural Elucidation: Use the through-bond (COSY, TOCSY) and through-space (NOESY) correlations to confirm the covalent structure and determine the conformation of the peptidoglycan precursors, paying close attention to the terminal dipeptide or depsipeptide moiety.
This comprehensive guide provides a foundation for understanding the critical structural and functional differences between vancomycin-sensitive and -resistant peptidoglycan precursors. The provided data and protocols are intended to be a valuable resource for researchers actively engaged in the fight against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Bacterial resistance to vancomycin: Overproduction, purification, and characterization of VanC2 from Enterococcus casseliflavus as a d-Ala-d-Ser ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin-resistant vanB-type Enterococcus faecium isolates expressing varying levels of vancomycin resistance and being highly prevalent among neonatal patients in a single ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of the VanB ligase associated with type B vancomycin resistance in Enterococcus faecalis V583 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Panel Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 9. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vancomycin Derivatives Against Bacteria Containing the D-Ala-D-Lac Ligand
For Researchers, Scientists, and Drug Development Professionals
Vancomycin stands as a critical last-resort antibiotic for treating severe Gram-positive bacterial infections. Its efficacy, however, has been compromised by the emergence of resistant strains, most notably those that have altered their cell wall precursor structure. This guide provides a detailed comparison of vancomycin and its derivatives against bacteria that substitute the typical D-alanyl-D-alanine (D-Ala-D-Ala) terminus with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide, the primary mechanism of high-level vancomycin resistance.
The Molecular Basis of Vancomycin Resistance
Vancomycin's bactericidal action stems from its ability to form a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][2][3] This binding physically obstructs the enzymes responsible for cell wall cross-linking, ultimately leading to cell lysis.[3][4]
Vancomycin-resistant bacteria, such as Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA), circumvent this mechanism through a sophisticated biochemical alteration.[5] A cluster of genes, known as the van operon, facilitates the synthesis of cell wall precursors ending in D-Ala-D-Lac.[6][7] The substitution of an ester bond in D-Lac for the amide bond in D-Ala results in the loss of a key hydrogen bond with vancomycin and introduces electrostatic repulsion, reducing the antibiotic's binding affinity by approximately 1000-fold.[1][2][8][9] This renders the standard vancomycin molecule ineffective.
Overcoming Resistance: The Advent of Vancomycin Derivatives
To combat this resistance, researchers have developed vancomycin derivatives engineered to be effective against D-Ala-D-Lac containing bacteria. These modifications primarily aim to either restore binding to the altered precursor or to provide an alternative mechanism of action.
One successful strategy involves redesigning the antibiotic's core structure to enable dual binding to both D-Ala-D-Ala and D-Ala-D-Lac.[10] For example, a single atom exchange (oxygen to amidine) in the vancomycin core counters the single atom exchange in the resistant cell wall precursor, reinstating potent antimicrobial activity.[2] Other approaches involve adding hydrophobic or lipophilic moieties to the vancosamine sugar or other peripheral sites.[1][8] These modifications can enhance the drug's ability to anchor to the bacterial membrane, increasing its effective concentration near the target and, in some cases, adding a secondary mechanism of membrane disruption.[11]
Comparative Efficacy: Quantitative Data
The effectiveness of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The table below summarizes the MIC values for vancomycin and several key derivatives against resistant bacterial strains. Lower MIC values indicate higher potency.
| Compound | Modification Strategy | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Vancomycin | None (Parent Drug) | VRE, VRSA | >512 | [1] |
| [Ψ[C(=NH)NH]Tpg⁴]vancomycin aglycon | Binding pocket redesign (Amidine substitution) | VanA VRE | 0.31 | [2][10] |
| VanNHdipi | Vancosamine functionalization | VRE, VRSA | ~2.4 - 19.8 | [1] |
| Amidine + Chlorobiphenyl (CBP) Derivative | Combined binding pocket and peripheral modification | VRE (VanA, VanB), VRSA | 0.005 - 0.06 | [11] |
Note: MIC for VanNHdipi was converted from a reported range of 1.6–13.2 µM, assuming an approximate molecular weight of 1500 g/mol .
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values cited in this guide are typically determined using the broth microdilution method, a standard antimicrobial susceptibility test.[12]
Objective: To determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic (e.g., vancomycin derivative) is prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.[12]
-
Inoculum Preparation: The test bacterium (e.g., a clinical isolate of VanA VRE) is cultured to a specific density. This culture is then diluted to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[13]
-
Incubation: The plate is incubated under appropriate atmospheric and temperature conditions (e.g., 37°C for 16-24 hours).[13]
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity (an indicator of bacterial growth). The MIC is recorded as the lowest antibiotic concentration in which there is no visible growth. Positive and negative growth controls are included to ensure the validity of the experiment.
Conclusion
The challenge posed by vancomycin-resistant bacteria expressing the D-Ala-D-Lac modification has been met with significant innovation in antibiotic design. Derivatives that incorporate strategic modifications—from re-engineering the core binding pocket to adding peripheral hydrophobic groups—demonstrate a profound increase in potency against these highly resistant pathogens. The amidine-modified derivatives, particularly those with additional peripheral groups, show exceptional promise, with MIC values orders of magnitude lower than the parent vancomycin molecule.[11] These findings underscore the power of rational, structure-based drug design in overcoming antibiotic resistance and provide a clear path forward for developing the next generation of glycopeptide antibiotics.
References
- 1. Enhancing the antibacterial efficacy of vancomycin analogues: targeting metallo-β-lactamases and cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Modified Vancomycin Molecule Confers Potent Inhibitory Efficacy against Resistant Bacteria Mediated by Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Roles of VanA and VanH in Depsipeptide Synthesis for Vancomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic roles of VanA and VanH in the synthesis of depsipeptides, a key mechanism of high-level vancomycin resistance in bacteria. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the biochemical pathways and experimental workflows.
Introduction to Vancomycin Resistance
Vancomycin is a glycopeptide antibiotic that has long been a last resort for treating serious infections caused by Gram-positive bacteria.[1][2][3] Its mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting the cross-linking of the bacterial cell wall and leading to cell lysis.[4][5][6] However, the emergence of vancomycin-resistant strains, particularly VanA-type resistance, poses a significant threat to public health.
This resistance is primarily mediated by a cluster of genes, with vanA and vanH playing pivotal roles. These genes enable bacteria to remodel their cell wall precursors, replacing the D-Ala-D-Ala terminus with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide.[1][2][6] This subtle change, the substitution of an ester bond for a peptide bond, reduces the binding affinity of vancomycin by approximately 1,000-fold, rendering the antibiotic ineffective.[4]
The Canonical Pathway vs. The VanA-Type Resistance Pathway
In susceptible bacteria, the synthesis of the peptidoglycan precursor terminus is a straightforward process involving a D-Ala-D-Ala ligase (Ddl). In contrast, the VanA-type resistance mechanism involves a multi-enzyme pathway to produce the alternative D-Ala-D-Lac terminus.
The key enzymes in this resistance pathway are:
-
VanH: A D-specific α-keto acid dehydrogenase that reduces pyruvate to D-lactate.
-
VanA: A ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate.
-
VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall.
The expression of these resistance genes is tightly regulated by a two-component system, VanS-VanR. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin and subsequently phosphorylates the response regulator VanR, which then activates the transcription of the vanHAX operon.[4]
Quantitative Comparison of Key Enzymes
The functional difference between the canonical peptidoglycan synthesis and the VanA-type resistance pathway is underscored by the distinct kinetic properties of the key enzymes involved. The following table summarizes the available kinetic data for VanA, VanH, and the native D-Ala-D-Ala ligase (Ddl).
| Enzyme | Substrate(s) | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| VanA Ligase | D-Ala | - | - | - |
| D-Lac | 0.69 | 32 | - | |
| D-Ala (for D-Ala-D-Ala synthesis) | 210 | 550 | - | |
| VanH Dehydrogenase | Pyruvate | 1.5 | - | 1.3 x 105 |
| NADH | 0.019 | - | - | |
| NADPH | 0.0035 | - | - | |
| D-Ala-D-Ala Ligase (Ddl) | D-Ala (Site 1) | 0.075 | - | - |
| D-Ala (Site 2) | 3.6 | - | - | |
| ATP | 0.054 | - | - |
Note: Kinetic parameters can vary depending on the specific bacterial species and experimental conditions. The data presented here are representative values from the literature.
Experimental Protocols
Confirmation of the roles of VanA and VanH relies on robust enzymatic assays. Below are detailed protocols for determining the activity of these key enzymes.
Protocol for VanH Dehydrogenase Activity Assay
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ during the reduction of pyruvate to D-lactate by VanH.
Materials:
-
Purified VanH enzyme
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Sodium pyruvate solution (e.g., 100 mM)
-
NADH solution (e.g., 10 mM)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, sodium pyruvate, and NADH.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known amount of purified VanH enzyme to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction is used for analysis.
-
Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.
Protocol for VanA Ligase Activity Assay (Coupled Spectrophotometric Assay)
This assay indirectly measures the ATP-dependent ligation of D-alanine and D-lactate by coupling the production of ADP to the oxidation of NADH via the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Materials:
-
Purified VanA enzyme
-
HEPES buffer (e.g., 100 mM, pH 7.5)
-
D-alanine solution
-
D-lactate solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
MgCl2
-
KCl
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing HEPES buffer, D-alanine, D-lactate, ATP, PEP, NADH, MgCl2, and KCl.
-
Add the coupling enzymes, PK and LDH, to the mixture.
-
Equilibrate the mixture to the desired temperature in the spectrophotometer and monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a known amount of purified VanA enzyme.
-
The ADP produced by VanA is converted back to ATP by PK, using PEP as the phosphate donor and producing pyruvate.
-
The pyruvate is then reduced to lactate by LDH, which oxidizes NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm, which is directly proportional to the activity of VanA.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Visualizing the Pathways and Workflows
To further clarify the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Vancomycin resistance signaling pathway.
Caption: Experimental workflow for the VanA coupled spectrophotometric assay.
Conclusion
The roles of VanA and VanH are central to high-level vancomycin resistance. VanH provides the necessary D-lactate substrate, which VanA then ligates to D-alanine to form the D-Ala-D-Lac depsipeptide. This alteration of the peptidoglycan precursor is a highly effective strategy to evade the action of vancomycin. Understanding the enzymatic mechanisms and kinetic parameters of these enzymes compared to their native counterparts is crucial for the development of novel therapeutic strategies. These may include the design of inhibitors that specifically target VanA or VanH, or approaches that disrupt the regulatory VanS-VanR system, with the ultimate goal of restoring the efficacy of vancomycin and other glycopeptide antibiotics.
References
- 1. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
- 2. Active site mapping of Escherichia coli D-Ala-D-Ala ligase by structure-based mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
The Adaptation of Penicillin-Binding Proteins to D-Ala-D-Lac Substrates: A Comparative Analysis of Key Mutations
For researchers, scientists, and drug development professionals, understanding the molecular adaptations that confer antibiotic resistance is paramount. In vancomycin-resistant enterococci (VRE), a critical adaptation involves the remodeling of peptidoglycan precursors, replacing the typical D-Ala-D-Ala terminus with D-Ala-D-Lac. This shift renders vancomycin ineffective. However, this alteration also presents a challenge for the bacteria's own cell wall synthesising enzymes, the penicillin-binding proteins (PBPs), which are evolutionarily tailored to recognize D-Ala-D-Ala. Recent research has shed light on specific mutations within PBPs that enable them to efficiently utilize these modified D-Ala-D-Lac substrates, thus ensuring bacterial survival and propagation in the presence of vancomycin.
This guide provides a comparative analysis of key mutations in Enterococcus faecalis PBPs that are associated with an enhanced ability to process D-Ala-D-Lac terminated peptidoglycan precursors. We present available data on the impact of these mutations on PBP function, detail the experimental protocols used to characterize these changes, and provide visual representations of the involved pathways and processes.
Comparative Analysis of PBP Mutations
In vancomycin-resistant E. faecalis, several mutations in high-molecular-weight PBPs have been identified as crucial for the effective utilization of D-Ala-D-Lac precursors. The most significant changes have been observed in PBP1B, PBP2A, and PBP3.[1] A key substitution in PBP1B, threonine-to-asparagine at position 491 (T491N), has been strongly implicated in shifting the substrate preference towards D-Ala-D-Lac.[1] While extensive quantitative kinetic data comparing the wild-type and mutant enzymes with both substrates is still emerging in the literature, the available information from sequencing, homology modeling, and docking studies points towards a structural remodeling of the active site to better accommodate the D-Ala-D-Lac terminus.[1]
Below is a summary of the identified mutations and their putative roles in adapting to D-Ala-D-Lac utilization.
| Penicillin-Binding Protein | Mutation(s) | Putative Role in D-Ala-D-Lac Utilization |
| PBP1B | Threonine-491 to Asparagine (T491N) | Alters the active site to favor the binding and processing of D-Ala-D-Lac terminated peptidoglycan precursors.[1] |
| PBP2A | Multiple substitutions identified | Contributes to the overall adaptation to D-Ala-D-Lac, likely through compensatory structural changes in the active site.[1] |
| PBP3 | Multiple substitutions identified | Similar to PBP2A, these mutations are believed to facilitate the utilization of altered peptidoglycan precursors, highlighting a cooperative role among different PBPs.[1] |
Experimental Protocols
The identification and characterization of these PBP mutations involve a combination of molecular biology, bioinformatics, and biochemical techniques. The following sections detail the methodologies typically employed in such studies.
Identification of PBP Mutations
-
Bacterial Strains and Culture: Vancomycin-susceptible and vancomycin-resistant E. faecalis strains are cultured on appropriate media (e.g., Brain Heart Infusion agar or broth).
-
Genomic DNA Extraction: Genomic DNA is isolated from bacterial cultures using standard commercial kits.
-
PCR Amplification of PBP Genes: The genes encoding the PBPs of interest (e.g., pbp1b, pbp2a, pbp3) are amplified from the genomic DNA using gene-specific primers.
-
Sanger Sequencing: The amplified PCR products are sequenced using the Sanger method to identify nucleotide variations between the vancomycin-susceptible and -resistant strains.
-
Sequence Alignment and Analysis: The nucleotide sequences are translated into amino acid sequences and aligned using bioinformatics tools (e.g., ClustalW) to identify specific amino acid substitutions in the PBPs of resistant strains compared to susceptible ones.[1]
Structural and Functional Analysis
-
Homology Modeling: Three-dimensional structural models of the wild-type and mutant PBPs are generated using homology modeling software. This allows for the visualization of the predicted structural changes resulting from the identified amino acid substitutions.
-
Molecular Docking: Docking studies are performed to simulate the interaction of both D-Ala-D-Ala and D-Ala-D-Lac terminated peptidoglycan precursor analogs with the active sites of the wild-type and mutant PBP models. These simulations help to predict how the mutations might alter substrate binding and preference.[1]
Biochemical Characterization of PBP Activity
-
Recombinant Protein Expression and Purification: The genes for the wild-type and mutant PBPs are cloned into expression vectors and transformed into a suitable host, such as Escherichia coli. The recombinant proteins are then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Kinetic Assays for DD-Transpeptidase/DD-Carboxypeptidase Activity: The enzymatic activity of the purified PBPs is assessed using synthetic peptidoglycan analogs as substrates. A common method involves monitoring the release of the terminal D-alanine from a substrate like Diacetyl-L-Lys-D-Ala-D-Ala. The rate of this reaction can be quantified using various detection methods, including HPLC or coupled-enzyme assays that produce a colorimetric or fluorescent signal.[2][3]
-
Determination of Kinetic Parameters: To quantitatively compare the efficiency of the wild-type and mutant enzymes with D-Ala-D-Ala and D-Ala-D-Lac analogs, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined. This is achieved by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) is then calculated to provide a direct measure of the enzyme's substrate preference.
Visualizing the Molecular Adaptations
To better understand the processes involved in the adaptation of PBPs to D-Ala-D-Lac utilization, the following diagrams illustrate the key pathways and experimental workflows.
Figure 1. Signaling pathway illustrating the shift in substrate utilization by wild-type and mutant PBPs in the context of vancomycin resistance.
Figure 2. A typical experimental workflow for the identification and biochemical characterization of PBP mutations affecting substrate utilization.
Conclusion
The emergence of vancomycin resistance, coupled with the adaptation of PBPs to utilize D-Ala-D-Lac peptidoglycan precursors, represents a significant challenge in the treatment of enterococcal infections. The identification of specific mutations in PBP1B, PBP2A, and PBP3 of E. faecalis provides crucial insights into the molecular mechanisms underpinning this adaptation. While the current understanding is largely based on genetic and in silico analyses, these findings pave the way for more detailed biochemical and kinetic studies. A thorough quantitative comparison of the enzymatic activities of wild-type and mutant PBPs with both D-Ala-D-Ala and D-Ala-D-Lac substrates is essential to fully elucidate the functional consequences of these mutations. Such data will be invaluable for the rational design of novel antimicrobial agents that can overcome these resistance mechanisms, for instance, by targeting the remodeled active sites of these adapted PBPs. Further research in this area is critical to stay ahead of the evolutionary trajectory of antibiotic resistance in pathogenic bacteria.
References
- 1. Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Peptidoglycan biosynthesis-associated enzymatic kinetic characteristics and β-lactam antibiotic inhibitory effects of different Streptococcus pneumoniae penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ac-Lys(Ac)-D-Ala-D-Lactic acid
Essential Safety and Handling Guide for Ac-Lys(Ac)-D-Ala-D-Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a depsipeptide substrate utilized in research. While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Safety Summary
Proper PPE is fundamental for safe laboratory operations. The following table summarizes the recommended equipment when handling this compound in its solid form and when in solution.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Recommended to handle in a fume hood or use a dust mask to avoid inhalation of fine particulates. |
| Handling Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood. |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe and efficient use of this compound, from receipt to experimental application, the following procedural steps should be followed.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any relevant hazard information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation and Weighing:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a designated area with good ventilation to minimize the risk of inhalation.
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Use a clean spatula and weighing vessel to avoid cross-contamination.
-
Close the primary container tightly after use to prevent absorption of moisture.
3. Solubilization and Use in Experiments:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the experimental protocol requires heating or sonication to dissolve the compound, perform these actions in a controlled manner within a fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in experimental setups, continue to wear appropriate PPE to protect against accidental splashes.
4. Spill Management:
-
In the event of a small spill of the solid material, gently sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. The following steps outline the disposal procedure for this compound and associated materials.
1. Waste Segregation:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for non-hazardous liquid chemical waste. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Non-Hazardous Waste" and the full chemical name of the contents.
-
Ensure the label is legible and securely attached to the container.
3. Final Disposal:
-
Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.[1][2][3][4][5]
-
This may involve collection by your institution's EHS department or disposal in the regular trash if explicitly permitted for decontaminated materials.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
